Product packaging for Tolciclate(Cat. No.:CAS No. 50838-36-3)

Tolciclate

货号: B1682976
CAS 编号: 50838-36-3
分子量: 323.5 g/mol
InChI 键: CANCCLAKQQHLNK-LSDHHAIUSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

structure

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H21NOS B1682976 Tolciclate CAS No. 50838-36-3

3D Structure

Interactive Chemical Structure Model





属性

CAS 编号

50838-36-3

分子式

C20H21NOS

分子量

323.5 g/mol

IUPAC 名称

O-[[(1R,8S)-4-tricyclo[6.2.1.02,7]undeca-2(7),3,5-trienyl]] N-methyl-N-(3-methylphenyl)carbamothioate

InChI

InChI=1S/C20H21NOS/c1-13-4-3-5-16(10-13)21(2)20(23)22-17-8-9-18-14-6-7-15(11-14)19(18)12-17/h3-5,8-10,12,14-15H,6-7,11H2,1-2H3/t14-,15+/m0/s1

InChI 键

CANCCLAKQQHLNK-LSDHHAIUSA-N

手性 SMILES

CC1=CC(=CC=C1)N(C)C(=S)OC2=CC3=C(C=C2)[C@H]4CC[C@@H]3C4

规范 SMILES

CC1=CC(=CC=C1)N(C)C(=S)OC2=CC3=C(C=C2)C4CCC3C4

外观

Solid powder

熔点

93.0 °C

其他CAS编号

50838-36-3

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>2 years if stored properly

溶解度

Soluble in DMSO

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

Fungifos
KC 9147
Kilmicen
O-(1,2,3,4-tetrahydro-1,4-methanonaphthalen-6- yl) m-N-dimethylthiocarbanilate
tolciclate

产品来源

United States

Foundational & Exploratory

Tolciclate's Mechanism of Action in Dermatophytes: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tolciclate, a thiocarbamate antifungal agent, exhibits potent activity against dermatophytes, the causative agents of common superficial mycoses. This technical guide delineates the core mechanism of action of this compound, focusing on its specific molecular target within the fungal cell. The primary mode of action is the inhibition of squalene epoxidase, a critical enzyme in the ergosterol biosynthesis pathway. This inhibition leads to a depletion of ergosterol, an essential component of the fungal cell membrane, and a concurrent accumulation of toxic levels of squalene. The resultant disruption of cell membrane integrity and function ultimately leads to fungal cell death. This document provides a comprehensive overview of the biochemical pathways affected, quantitative data on this compound's efficacy, detailed experimental protocols for key assays, and visual representations of the underlying molecular and experimental workflows.

Introduction

Dermatophytes, belonging to the genera Trichophyton, Microsporum, and Epidermophyton, are filamentous fungi that infect keratinized tissues such as skin, hair, and nails, causing a group of diseases known as dermatophytosis or tinea. While numerous antifungal agents are available, the development of resistance and the need for highly effective and specific treatments drive ongoing research into their mechanisms of action. This compound is a topical antifungal agent that has demonstrated significant efficacy against a broad range of dermatophytes.[1] Understanding its precise mechanism of action is crucial for optimizing its clinical use and for the development of novel antifungal therapies.

Core Mechanism of Action: Inhibition of Squalene Epoxidase

The primary molecular target of this compound in dermatophytes is the enzyme squalene epoxidase.[2] This enzyme catalyzes the conversion of squalene to 2,3-oxidosqualene, a key step in the biosynthesis of ergosterol. Ergosterol is the principal sterol in the fungal cell membrane, where it plays a vital role in maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes. In contrast, the primary sterol in mammalian cell membranes is cholesterol, providing a basis for the selective toxicity of squalene epoxidase inhibitors against fungi.

The inhibition of squalene epoxidase by this compound has two major consequences for the fungal cell:

  • Ergosterol Depletion: The blockage of the ergosterol biosynthesis pathway leads to a deficiency of this essential sterol in the fungal cell membrane. This depletion alters the physical properties of the membrane, increasing its permeability and disrupting the function of membrane-associated enzymes and transport systems.

  • Squalene Accumulation: The inhibition of squalene epoxidase results in the intracellular accumulation of its substrate, squalene. High concentrations of squalene are toxic to the fungal cell, contributing to membrane disruption and ultimately cell death.

This dual mechanism of action, involving both the depletion of an essential component and the accumulation of a toxic precursor, makes this compound a potent and effective antifungal agent against dermatophytes.

Quantitative Data

The in vitro efficacy of this compound has been quantified through the determination of Minimum Inhibitory Concentrations (MIC) and 50% inhibitory concentrations (IC50) for key enzymatic activity.

Table 1: In Vitro Activity of this compound against Dermatophytes
Dermatophyte SpeciesMIC (µg/mL)Reference
Trichophyton spp.0.01 - 0.1[1]
Microsporum canis0.01 - 0.1[1]
Epidermophyton floccosum0.01 - 0.1[1]
Table 2: Inhibitory Concentration (IC50) of this compound against Squalene Epoxidase
Fungal SpeciesEnzyme SourceIC50 (nM)Reference
Trichophyton rubrumMicrosomal fraction28.0

Experimental Protocols

This section details the methodologies for key experiments used to elucidate the mechanism of action of this compound.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of this compound against various dermatophyte species is determined using a broth microdilution method, following the general principles outlined by the Clinical and Laboratory Standards Institute (CLSI).

Protocol:

  • Fungal Culture: Dermatophyte isolates are cultured on a suitable medium, such as potato dextrose agar, to promote sporulation.

  • Inoculum Preparation: Conidia are harvested and suspended in sterile saline. The suspension is adjusted to a standardized concentration (e.g., 1 x 10^3 to 5 x 10^3 CFU/mL).

  • Drug Dilution: A serial two-fold dilution of this compound is prepared in RPMI 1640 medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized fungal suspension. A drug-free well serves as a positive control for growth.

  • Incubation: The microtiter plates are incubated at an appropriate temperature (e.g., 28-30°C) for a period sufficient for fungal growth to be visible in the control well (typically 4-7 days).

  • MIC Determination: The MIC is defined as the lowest concentration of this compound that causes complete visual inhibition of fungal growth.

Squalene Epoxidase Inhibition Assay

This assay measures the direct inhibitory effect of this compound on the activity of squalene epoxidase.

Protocol:

  • Microsome Preparation:

    • Dermatophyte mycelia are harvested from a liquid culture.

    • The mycelia are mechanically disrupted (e.g., by grinding with glass beads) in a suitable buffer.

    • The cell lysate is subjected to differential centrifugation to isolate the microsomal fraction, which contains the squalene epoxidase enzyme.

  • Enzyme Assay:

    • The reaction mixture contains the microsomal preparation, a buffer system, NADPH as a cofactor, and the substrate, radiolabeled squalene (e.g., [3H]squalene or [14C]squalene).

    • Varying concentrations of this compound are added to the reaction mixtures.

    • The reaction is initiated by the addition of the substrate and incubated at an optimal temperature (e.g., 30°C).

  • Product Extraction and Quantification:

    • The reaction is stopped, and the lipids are extracted using an organic solvent (e.g., hexane).

    • The extracted lipids are separated by thin-layer chromatography (TLC).

    • The radioactivity corresponding to the product (2,3-oxidosqualene) and the remaining substrate (squalene) is quantified using a scintillation counter.

  • IC50 Calculation: The percentage of inhibition of squalene epoxidase activity is calculated for each this compound concentration. The IC50 value, the concentration of this compound that inhibits 50% of the enzyme activity, is determined from the dose-response curve.

Analysis of Ergosterol Biosynthesis Inhibition

This experiment assesses the effect of this compound on the overall ergosterol biosynthesis pathway in whole fungal cells.

Protocol:

  • Fungal Culture and Treatment:

    • Dermatophyte cultures are grown in a liquid medium.

    • The cultures are treated with various concentrations of this compound.

  • Radiolabeling:

    • A radiolabeled precursor of ergosterol, such as [14C]acetic acid or [14C]mevalonic acid, is added to the cultures.

  • Lipid Extraction:

    • After a defined incubation period, the fungal cells are harvested.

    • The non-saponifiable lipids, including sterols and squalene, are extracted from the cells.

  • Lipid Analysis:

    • The extracted lipids are separated using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Quantification:

    • The amount of radioactivity incorporated into ergosterol and squalene is measured.

    • A decrease in the radioactivity in the ergosterol fraction and a corresponding increase in the squalene fraction in this compound-treated cells, compared to untreated controls, indicates inhibition of the ergosterol biosynthesis pathway at the level of squalene epoxidase.

Visualizations

Ergosterol Biosynthesis Pathway and this compound's Point of Inhibition

Ergosterol_Biosynthesis_Inhibition AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate IPP Isopentenyl Pyrophosphate Mevalonate->IPP FPP Farnesyl Pyrophosphate IPP->FPP Squalene Squalene FPP->Squalene SqualeneEpoxidase Squalene Epoxidase Squalene->SqualeneEpoxidase Oxidosqualene 2,3-Oxidosqualene Lanosterol Lanosterol Oxidosqualene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol ...multiple steps... This compound This compound This compound->SqualeneEpoxidase Inhibits SqualeneEpoxidase->Oxidosqualene

Caption: Inhibition of Squalene Epoxidase by this compound in the Ergosterol Biosynthesis Pathway.

Experimental Workflow for Squalene Epoxidase Inhibition Assay

Squalene_Epoxidase_Assay_Workflow cluster_prep Preparation cluster_assay Enzyme Assay cluster_analysis Analysis Culture 1. Dermatophyte Culture Disruption 2. Cell Disruption Culture->Disruption Centrifugation 3. Differential Centrifugation Disruption->Centrifugation Microsomes 4. Isolate Microsomes (Squalene Epoxidase) Centrifugation->Microsomes Reaction 5. Prepare Reaction Mix (Microsomes, Buffer, NADPH) Microsomes->Reaction Addthis compound 6. Add this compound (Varying Concentrations) Reaction->Addthis compound AddSubstrate 7. Add Radiolabeled Squalene & Incubate Addthis compound->AddSubstrate Extraction 8. Lipid Extraction AddSubstrate->Extraction Separation 9. TLC/HPLC Separation Extraction->Separation Quantification 10. Scintillation Counting Separation->Quantification Calculation 11. Calculate % Inhibition & IC50 Value Quantification->Calculation

Caption: Workflow for Determining Squalene Epoxidase Inhibition by this compound.

Conclusion

This compound's mechanism of action against dermatophytes is a well-defined process centered on the specific inhibition of squalene epoxidase. This targeted disruption of the ergosterol biosynthesis pathway provides a potent and selective antifungal effect. The quantitative data and experimental methodologies presented in this guide offer a comprehensive resource for researchers and drug development professionals working in the field of antifungal discovery and development. A thorough understanding of this compound's molecular interactions and its impact on fungal physiology is essential for its effective clinical application and for the design of next-generation antifungal agents.

References

The Molecular Target of Tolciclate's Antifungal Activity: A Technical Guide to Squalene Epoxidase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tolciclate, a thiocarbamate antifungal agent, exerts its therapeutic effect by specifically targeting the fungal enzyme squalene epoxidase. This enzyme catalyzes a critical step in the ergosterol biosynthesis pathway, a vital process for maintaining the integrity and function of the fungal cell membrane. Inhibition of squalene epoxidase by this compound leads to the depletion of ergosterol and the accumulation of the toxic precursor squalene, ultimately resulting in fungal cell death. This technical guide provides an in-depth analysis of the molecular target of this compound, presenting quantitative data on its inhibitory activity, detailed experimental protocols for assessing its mechanism of action, and visual representations of the relevant biochemical pathways and experimental workflows.

Introduction

Fungal infections, particularly those caused by dermatophytes, represent a significant global health concern. This compound is a topical antifungal agent effective against a variety of dermatophytes, including species of Trichophyton, Microsporum, and Epidermophyton[1]. Understanding the precise molecular mechanism of action of antifungal drugs is paramount for the development of new therapeutic agents and for combating the emergence of drug resistance. The primary molecular target of this compound's antifungal activity is the enzyme squalene epoxidase[1][2]. This enzyme is a key component of the fungal ergosterol biosynthesis pathway, a pathway that is essential for fungal cell viability and distinct from the cholesterol biosynthesis pathway in mammals, providing a degree of selective toxicity[1].

Mechanism of Action: Inhibition of Squalene Epoxidase

The antifungal activity of this compound is rooted in its ability to inhibit squalene epoxidase (EC 1.14.99.7), a non-cytochrome P450 monooxygenase located in the endoplasmic reticulum[1][2]. This enzyme is responsible for the stereospecific epoxidation of squalene to 2,3-oxidosqualene, the first oxygenation step in the ergosterol biosynthesis pathway and a rate-limiting step in sterol synthesis[3][4].

By inhibiting squalene epoxidase, this compound triggers a cascade of events detrimental to the fungal cell:

  • Depletion of Ergosterol: Ergosterol is the principal sterol in the fungal cell membrane, where it modulates membrane fluidity, permeability, and the function of membrane-bound proteins. A deficiency in ergosterol compromises the structural integrity and function of the cell membrane[1].

  • Accumulation of Squalene: The blockage of the metabolic pathway leads to the intracellular accumulation of squalene. High concentrations of squalene are toxic to the fungal cell, leading to increased membrane permeability and disruption of cellular organization[1][2].

This dual mechanism of ergosterol depletion and squalene accumulation culminates in fungicidal activity. The biochemical action of this compound is similar to that of the allylamine class of antifungals, such as terbinafine[2][5].

Quantitative Data: Inhibitory Potency of this compound

The inhibitory effect of this compound on squalene epoxidase has been quantified in various fungal species. The following tables summarize the available data, comparing the potency of this compound with other squalene epoxidase inhibitors.

Table 1: Inhibition of Fungal Squalene Epoxidase

CompoundFungal SpeciesIC₅₀ (nM)
This compound Trichophyton rubrum28.0
TolnaftateTrichophyton rubrum51.5
TerbinafineTrichophyton rubrum15.8
NaftifineTrichophyton rubrum114.6

IC₅₀: The concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Table 2: Inhibition of Ergosterol Biosynthesis in Candida albicans

CompoundConcentration for 50% Decrease in Total Sterol-to-Squalene Ratio (µM)
This compound Not explicitly stated, but grouped with Tolnaftate
Tolnaftate500
Terbinafine≤ 0.01
SDZ 87-469≤ 0.01

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the antifungal activity of this compound. These protocols are synthesized from various sources describing similar assays.

Preparation of Fungal Microsomes

Objective: To isolate the microsomal fraction containing squalene epoxidase from fungal cells.

Materials:

  • Fungal culture (e.g., Candida albicans, Trichophyton rubrum)

  • Grinding buffer (e.g., 0.1 M Tris-HCl, pH 7.4, containing 1 mM EDTA and 0.25 M sucrose)

  • Glass beads (0.5 mm diameter)

  • High-speed centrifuge

  • Ultracentrifuge

Protocol:

  • Harvest fungal cells from a liquid culture in the late logarithmic growth phase by centrifugation.

  • Wash the cell pellet with distilled water and then with grinding buffer.

  • Resuspend the cell pellet in grinding buffer and transfer to a bead mill homogenizer with an equal volume of glass beads.

  • Disrupt the cells by vigorous shaking or vortexing for several short bursts, with cooling on ice in between.

  • Centrifuge the homogenate at a low speed (e.g., 10,000 x g) for 20 minutes at 4°C to remove cell debris and mitochondria.

  • Transfer the supernatant to an ultracentrifuge tube and centrifuge at a high speed (e.g., 100,000 x g) for 1 hour at 4°C to pellet the microsomes.

  • Discard the supernatant and resuspend the microsomal pellet in a suitable buffer for the enzyme assay.

  • Determine the protein concentration of the microsomal preparation using a standard method (e.g., Bradford assay).

Squalene Epoxidase Inhibition Assay

Objective: To determine the inhibitory effect of this compound on the activity of squalene epoxidase.

Materials:

  • Fungal microsomal preparation

  • Assay buffer (e.g., 0.1 M Tris-HCl, pH 7.4)

  • Cofactors: NADPH, FAD

  • Substrate: [¹⁴C]-Squalene or unlabeled squalene

  • This compound and other test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Scintillation cocktail and liquid scintillation counter (for radiolabeled assay)

  • HPLC system with a UV detector (for non-radiolabeled assay)

Protocol (Radiolabeled Method):

  • Prepare a reaction mixture containing assay buffer, NADPH (e.g., 1 mM), and FAD (e.g., 10 µM).

  • Add the fungal microsomal preparation to the reaction mixture.

  • Add varying concentrations of this compound or the vehicle control (DMSO) to the reaction tubes.

  • Pre-incubate the mixture for a short period at the desired temperature (e.g., 37°C).

  • Initiate the reaction by adding [¹⁴C]-squalene.

  • Incubate the reaction for a specific time (e.g., 30 minutes) at 37°C with gentle shaking.

  • Stop the reaction by adding a solution of alcoholic KOH.

  • Extract the lipids (squalene and sterols) using an organic solvent (e.g., hexane).

  • Separate the radiolabeled squalene and 2,3-oxidosqualene using thin-layer chromatography (TLC).

  • Quantify the radioactivity in the spots corresponding to squalene and 2,3-oxidosqualene using a liquid scintillation counter.

  • Calculate the percentage of inhibition by comparing the conversion of squalene to 2,3-oxidosqualene in the presence and absence of the inhibitor.

Measurement of Ergosterol Biosynthesis in Whole Fungal Cells

Objective: To assess the impact of this compound on the overall ergosterol biosynthesis pathway in intact fungal cells.

Materials:

  • Fungal culture

  • Growth medium

  • [¹⁴C]-Acetate

  • This compound

  • Alcoholic KOH solution for saponification

  • Heptane or hexane for extraction

  • HPLC system with a UV or diode array detector, or a gas chromatograph-mass spectrometer (GC-MS)

Protocol:

  • Grow a fungal culture to the mid-logarithmic phase.

  • Add varying concentrations of this compound to the cultures.

  • Add [¹⁴C]-acetate to the cultures and incubate for a defined period to allow for incorporation into sterols.

  • Harvest the cells by centrifugation and wash them.

  • Saponify the cell pellet by heating in alcoholic KOH (e.g., 15% KOH in 90% ethanol) at 80°C for 1 hour to hydrolyze esterified sterols.

  • Extract the non-saponifiable lipids (including ergosterol and squalene) with heptane or hexane.

  • Evaporate the organic solvent and redissolve the lipid extract in a suitable solvent for analysis.

  • Analyze the sterol and squalene content using HPLC-UV (detecting ergosterol at 282 nm) or GC-MS.

  • Quantify the amount of ergosterol and squalene by comparing with standard curves.

  • Calculate the percentage of inhibition of ergosterol biosynthesis and the accumulation of squalene at different this compound concentrations.

Visualizations

The following diagrams illustrate the key pathways and experimental workflows discussed in this guide.

Ergosterol_Biosynthesis_Pathway cluster_inhibition Point of Inhibition AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate FPP Farnesyl Pyrophosphate Mevalonate->FPP Multiple Steps Squalene Squalene FPP->Squalene Squalene Synthase Oxidosqualene 2,3-Oxidosqualene Squalene->Oxidosqualene Squalene Epoxidase Lanosterol Lanosterol Oxidosqualene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Multiple Steps This compound This compound This compound->Squalene_Epoxidase_Action

Caption: Ergosterol biosynthesis pathway highlighting the inhibition of squalene epoxidase by this compound.

Experimental_Workflow cluster_prep Enzyme Preparation cluster_assay Inhibition Assay cluster_analysis Data Analysis FungalCulture 1. Fungal Cell Culture CellHarvest 2. Cell Harvest & Lysis FungalCulture->CellHarvest Centrifugation 3. Differential Centrifugation CellHarvest->Centrifugation Microsomes 4. Isolate Microsomal Fraction (Contains Squalene Epoxidase) Centrifugation->Microsomes ReactionSetup 5. Set up Reaction: Microsomes + Cofactors + this compound Microsomes->ReactionSetup AddSubstrate 6. Add Substrate ([14C]-Squalene) ReactionSetup->AddSubstrate Incubation 7. Incubate at 37°C AddSubstrate->Incubation StopReaction 8. Stop Reaction & Extract Lipids Incubation->StopReaction TLC 9. TLC Separation of Squalene and Oxidosqualene StopReaction->TLC Quantification 10. Scintillation Counting TLC->Quantification IC50 11. Calculate % Inhibition & IC50 Quantification->IC50

Caption: Generalized workflow for a squalene epoxidase inhibition assay.

Conclusion

The molecular target of the antifungal agent this compound is unequivocally the enzyme squalene epoxidase. Its inhibitory action disrupts the ergosterol biosynthesis pathway at a critical juncture, leading to a fungicidal effect through the dual mechanism of ergosterol depletion and squalene accumulation. This specific targeting of a key fungal enzyme provides the basis for its therapeutic efficacy. The quantitative data and experimental protocols outlined in this guide offer a comprehensive resource for researchers in the field of antifungal drug discovery and development, facilitating further investigation into squalene epoxidase inhibitors and the mechanisms of fungal resistance.

References

A Technical Guide to the Inhibition of the Squalene Epoxidase Pathway by Tolciclate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the antifungal agent tolciclate, focusing on its mechanism of action as an inhibitor of the squalene epoxidase enzyme within the fungal ergosterol biosynthesis pathway. It includes quantitative inhibitory data, detailed experimental protocols, and visualizations of the relevant biochemical and experimental processes.

Introduction: The Ergosterol Pathway as an Antifungal Target

Ergosterol is a sterol unique to fungi and is a critical component of the fungal cell membrane, where it regulates membrane fluidity, permeability, and the function of membrane-bound proteins.[1][2][3] The biosynthesis of ergosterol is a complex, multi-step process that is essential for fungal viability.[4][5] Because this pathway is absent in humans, who synthesize cholesterol instead, its enzymes are prime targets for the development of selective antifungal therapies.[1] One of the key enzymes in this pathway is squalene epoxidase (also known as squalene monooxygenase), which catalyzes the first oxygenation step in sterol synthesis.[6][7] this compound, a thiocarbamate antifungal agent, exerts its effect by specifically inhibiting this enzyme.[3][8][9]

The Fungal Ergosterol Biosynthesis Pathway

The synthesis of ergosterol from farnesyl pyrophosphate involves over 15 enzymatic steps.[4] A critical control point in this pathway is the conversion of squalene to 2,3(S)-oxidosqualene. This reaction is catalyzed by squalene epoxidase (encoded by the ERG1 gene) and represents the first committed step towards sterol ring formation.[6][7] Inhibition of this enzyme disrupts the entire downstream pathway, leading to a depletion of ergosterol.

Ergosterol_Pathway Figure 1: this compound Inhibition of the Ergosterol Pathway cluster_pathway Ergosterol Biosynthesis Squalene Squalene Oxidosqualene 2,3(S)-Oxidosqualene Squalene->Oxidosqualene Squalene Epoxidase (ERG1) InhibitionPoint Lanosterol Lanosterol Oxidosqualene->Lanosterol Lanosterol Synthase (ERG7) Ergosterol Ergosterol Lanosterol->Ergosterol Multiple Steps (~10 enzymes) This compound This compound This compound->InhibitionPoint Inhibition

Figure 1: this compound Inhibition of the Ergosterol Pathway

Mechanism of Action of this compound

This compound is a non-competitive inhibitor of squalene epoxidase.[10][11] Its primary mechanism of action involves the direct inhibition of this enzyme, which blocks the conversion of squalene to 2,3-oxidosqualene.[8][12] This inhibition has two major consequences for the fungal cell:

  • Accumulation of Squalene: The blockage of the pathway leads to a cytotoxic buildup of the substrate, squalene, within the cell.[3][6][8] High concentrations of squalene are toxic and interfere with cellular membrane function and organization.[13]

  • Depletion of Ergosterol: The lack of 2,3-oxidosqualene halts the downstream synthesis of ergosterol.[3] The resulting ergosterol deficiency compromises the structural integrity and functionality of the fungal cell membrane, leading to increased permeability, leakage of essential cellular contents, and ultimately, cell death.[3]

This dual-action mechanism contributes to the fungicidal activity of this compound, particularly against dermatophytes.[13]

Quantitative Analysis of Squalene Epoxidase Inhibition

The inhibitory potency of this compound has been quantified and compared with other squalene epoxidase inhibitors, such as those from the allylamine class (terbinafine, naftifine) and other thiocarbamates (tolnaftate). The data below is derived from studies on microsomal squalene epoxidase isolated from the dermatophyte Trichophyton rubrum.

Table 1: Inhibitory Potency against T. rubrum Squalene Epoxidase

Compound Class 50% Inhibitory Concentration (IC50) Citation
Terbinafine Allylamine 15.8 nM [10][11]
This compound Thiocarbamate 28.0 nM [10][11]
Tolnaftate Thiocarbamate 51.5 nM [10][11]

| Naftifine | Allylamine | 114.6 nM |[10] |

Table 2: Kinetic Parameters of T. rubrum Squalene Epoxidase

Parameter Value Conditions Citation
Km (Squalene) 13 µM Optimal [10][11]

| Vmax | 0.71 nmol/h/mg protein | Optimal |[10][11] |

These data demonstrate that this compound is a potent inhibitor of fungal squalene epoxidase, with an efficacy comparable to other established agents in its class.

Experimental Protocols

This protocol describes a method for measuring the activity of squalene epoxidase from a fungal source and assessing its inhibition by compounds like this compound, based on established methodologies.[10][11][12]

Objective: To quantify the enzymatic conversion of squalene to 2,3-oxidosqualene and determine the IC50 value of an inhibitor.

Materials:

  • Fungal strain (e.g., Trichophyton rubrum, Candida albicans)

  • Culture medium (e.g., Sabouraud Dextrose Broth)

  • Lysis buffer (e.g., phosphate buffer with protease inhibitors)

  • Ultracentrifuge

  • Assay Buffer: Potassium phosphate buffer (pH 7.4)

  • Substrate: Squalene (radiolabeled or non-radiolabeled)

  • Cofactors: NADPH, Flavin Adenine Dinucleotide (FAD)

  • Inhibitor: this compound stock solution (in DMSO or ethanol)

  • Scintillation fluid and counter (for radiolabeled assays) or HPLC/GC-MS system (for non-radiolabeled assays)

Methodology:

  • Enzyme Preparation (Microsomal Fraction):

    • Grow fungal cultures to the late logarithmic phase.

    • Harvest and wash the cells.

    • Perform mechanical or enzymatic lysis to disrupt the cell wall and membrane.

    • Centrifuge the lysate at low speed (e.g., 10,000 x g) to remove cell debris and mitochondria.

    • Subject the resulting supernatant to ultracentrifugation (e.g., 100,000 x g) to pellet the microsomal fraction, which is rich in endoplasmic reticulum-bound enzymes like squalene epoxidase.

    • Resuspend the microsomal pellet in a suitable buffer and determine the total protein concentration.

  • Enzyme Assay:

    • Prepare reaction mixtures in the assay buffer. Each reaction should contain the microsomal protein, NADPH, and FAD.[10][11]

    • For inhibition studies, add varying concentrations of this compound to the reaction tubes and pre-incubate with the enzyme.

    • Initiate the reaction by adding the substrate, squalene.

    • Incubate the mixture at a controlled temperature (e.g., 37°C) for a defined period.

  • Product Quantification:

    • Stop the reaction (e.g., by adding a strong base).

    • Extract the lipids, including the remaining squalene and the 2,3-oxidosqualene product, using an organic solvent (e.g., hexane).

    • Separate the substrate from the product using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • Quantify the amount of product formed. If using a radiolabeled substrate, this can be done via scintillation counting of the product spot/peak. For non-labeled methods, mass spectrometry can be used.

  • Data Analysis:

    • Calculate the rate of reaction (Vmax) and the Michaelis constant (Km) from reactions with varying substrate concentrations.[10][11]

    • For inhibition assays, plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Assay_Workflow Figure 2: Workflow for Squalene Epoxidase Inhibition Assay Culture 1. Fungal Culture (e.g., T. rubrum) Lysis 2. Cell Lysis & Homogenization Culture->Lysis Isolation 3. Microsomal Fraction Isolation (via Ultracentrifugation) Lysis->Isolation Assay 4. Enzyme Assay Setup - Microsomal Enzyme - Substrate (Squalene) - Cofactors (NADPH, FAD) - Inhibitor (this compound) Isolation->Assay Incubation 5. Incubation (e.g., 37°C) Assay->Incubation Extraction 6. Lipid Extraction Incubation->Extraction Quant 7. Product Quantification (TLC, HPLC, or GC-MS) Extraction->Quant Analysis 8. Data Analysis (IC50 Determination) Quant->Analysis

Figure 2: Workflow for Squalene Epoxidase Inhibition Assay

Selectivity for Fungal Enzyme

A crucial attribute for any antifungal agent is its selectivity for the fungal target over its mammalian homolog. The mammalian cholesterol biosynthesis pathway also utilizes a squalene epoxidase enzyme.[14][15] Studies have shown that the thiocarbamate agents, including this compound and tolnaftate, are significantly less potent against rat liver squalene epoxidase.[8][12] This biochemical selectivity contributes to the favorable safety profile of this compound in topical applications, as it minimizes interference with host cholesterol synthesis.[3]

Conclusion

This compound is a potent and specific inhibitor of fungal squalene epoxidase. Its mechanism of action, involving the disruption of ergosterol synthesis and the toxic accumulation of squalene, makes it an effective antifungal agent. Quantitative data confirms its high potency, and established experimental protocols allow for its further study and comparison. The targeted nature of its inhibition within a pathway essential to fungi but distinct from that in humans underscores its utility and importance in the landscape of antifungal drug development.

References

The Biochemical Impact of Tolciclate on Fungal Sterol Biosynthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tolciclate, a thiocarbamate antifungal agent, exerts its therapeutic effect by disrupting the integrity of the fungal cell membrane. This guide delves into the core biochemical mechanism of this compound, focusing on its specific interaction with the fungal ergosterol biosynthesis pathway. Through a comprehensive review of existing literature, this document outlines the quantitative effects of this compound, details the experimental protocols for assessing its activity, and provides visual representations of the key pathways and experimental workflows.

Introduction

Ergosterol is an essential sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, playing a crucial role in maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes.[1] The biosynthetic pathway of ergosterol is a prime target for antifungal drug development due to its absence in host mammalian cells.[1] this compound is a synthetic thiocarbamate that has demonstrated efficacy against a range of fungal pathogens.[1] This document provides a detailed technical overview of the biochemical effects of this compound on fungal sterol biosynthesis.

Mechanism of Action of this compound

This compound's primary mechanism of action is the inhibition of squalene epoxidase (also known as squalene monooxygenase), a key enzyme in the ergosterol biosynthesis pathway.[1][2] This enzyme catalyzes the conversion of squalene to 2,3-oxidosqualene.[3] By inhibiting squalene epoxidase, this compound leads to two significant downstream effects:

  • Depletion of Ergosterol: The inhibition of this crucial step blocks the downstream synthesis of ergosterol, leading to a deficiency of this vital component in the fungal cell membrane.[1] This depletion alters membrane fluidity and permeability, impairing the function of membrane-associated enzymes and transport systems.

  • Accumulation of Squalene: The blockage of squalene epoxidase results in the intracellular accumulation of its substrate, squalene.[1] High concentrations of squalene are toxic to fungal cells and contribute to the antifungal effect.

This mode of action is similar to that of the allylamine class of antifungals, such as terbinafine.[1]

Signaling Pathway of Ergosterol Biosynthesis and this compound's Point of Intervention

Ergosterol_Biosynthesis cluster_inhibition Point of Inhibition Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA HMG-CoA synthase Mevalonate Mevalonate HMG-CoA->Mevalonate HMG-CoA reductase Isopentenyl pyrophosphate Isopentenyl pyrophosphate Mevalonate->Isopentenyl pyrophosphate Multiple steps Farnesyl pyrophosphate Farnesyl pyrophosphate Isopentenyl pyrophosphate->Farnesyl pyrophosphate Geranylgeranyl pyrophosphate synthase Squalene Squalene Farnesyl pyrophosphate->Squalene Squalene synthase 2,3-Oxidosqualene 2,3-Oxidosqualene Squalene->2,3-Oxidosqualene Squalene epoxidase Lanosterol Lanosterol 2,3-Oxidosqualene->Lanosterol Lanosterol synthase Ergosterol Ergosterol Lanosterol->Ergosterol Multiple steps (e.g., 14α-demethylase) This compound This compound Squalene epoxidase Squalene epoxidase This compound->Squalene epoxidase

Caption: Fungal Ergosterol Biosynthesis Pathway and the inhibitory action of this compound on Squalene Epoxidase.

Quantitative Data on this compound's Efficacy

The inhibitory activity of this compound against fungal squalene epoxidase has been quantified in various studies. The following tables summarize the available data, providing a basis for comparison with other antifungal agents.

Table 1: Inhibition of Squalene Epoxidase by this compound and Comparators in Trichophyton rubrum

CompoundIC₅₀ (nM)
This compound 28.0
Terbinafine15.8
Tolnaftate51.5
Naftifine114.6
Amorolfine30,000
Data sourced from Favre & Ryder (1996).[4]

Table 2: Inhibition of Ergosterol Biosynthesis by this compound and Terbinafine in Candida albicans

CompoundTest SystemIC₅₀
This compound Cell-free system 1.0 mg/L
This compound Whole cells >100 mg/L
TerbinafineCell-free system0.03 mg/L
TerbinafineWhole cells0.5 mg/L
Data sourced from Ryder et al. (1986).[1]

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the biochemical effects of this compound.

Squalene Epoxidase Inhibition Assay (Microsomal Fraction)

This protocol describes the determination of the 50% inhibitory concentration (IC₅₀) of this compound against squalene epoxidase in a microsomal preparation from a fungal culture.

Experimental Workflow:

Caption: Workflow for the in vitro squalene epoxidase inhibition assay.

Materials:

  • Fungal strain (e.g., Trichophyton rubrum, Candida albicans)

  • Culture medium (e.g., Sabouraud Dextrose Broth)

  • Protoplasting enzymes (e.g., lyticase, zymolyase)

  • Osmotic stabilizer (e.g., sorbitol)

  • Lysis buffer (e.g., Tris-HCl with protease inhibitors)

  • Ultracentrifuge

  • Incubation buffer (e.g., potassium phosphate buffer, pH 7.4)

  • [¹⁴C]-Squalene (substrate)

  • NADPH

  • FAD

  • This compound stock solution (in a suitable solvent like DMSO)

  • Scintillation cocktail and counter

  • Thin-layer chromatography (TLC) plates and developing solvents

Procedure:

  • Preparation of Microsomes:

    • Grow the fungal culture to the desired growth phase and harvest the mycelia by filtration or centrifugation.

    • Generate protoplasts by enzymatic digestion in an osmotically supported buffer.

    • Lyse the protoplasts by osmotic shock or mechanical disruption in a lysis buffer.

    • Perform differential centrifugation to isolate the microsomal fraction (typically a high-speed spin, e.g., 100,000 x g).

    • Resuspend the microsomal pellet in the incubation buffer and determine the protein concentration.

  • Enzyme Assay:

    • Prepare reaction mixtures containing the microsomal preparation, NADPH, FAD, and varying concentrations of this compound.

    • Pre-incubate the mixtures for a short period at 37°C.

    • Initiate the reaction by adding [¹⁴C]-squalene.

    • Incubate for a defined period (e.g., 30 minutes) at 37°C with gentle agitation.

    • Stop the reaction by adding a strong base in an organic solvent (e.g., 15% KOH in methanol).

  • Analysis:

    • Saponify the lipid fraction by heating.

    • Extract the non-saponifiable lipids (containing squalene and its epoxide) with an organic solvent like hexane.

    • Separate the radiolabeled squalene from 2,3-oxidosqualene using TLC.

    • Quantify the radioactivity in the spots corresponding to squalene and 2,3-oxidosqualene using a scintillation counter.

    • Calculate the percentage of squalene epoxidase inhibition for each this compound concentration relative to a control without the inhibitor.

    • Determine the IC₅₀ value by plotting the percentage inhibition against the logarithm of the inhibitor concentration.

Analysis of Fungal Sterols by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the procedure for analyzing the sterol composition of fungal cells after treatment with this compound to observe the depletion of ergosterol and the accumulation of squalene.

Logical Relationship of Experimental Steps:

Sterol_Analysis Fungal Culture Fungal Culture Treatment with this compound Treatment with this compound Fungal Culture->Treatment with this compound Harvest and Lyophilize Cells Harvest and Lyophilize Cells Treatment with this compound->Harvest and Lyophilize Cells Saponification\n(KOH in Methanol) Saponification (KOH in Methanol) Harvest and Lyophilize Cells->Saponification\n(KOH in Methanol) Extraction of Non-saponifiable Lipids\n(Hexane) Extraction of Non-saponifiable Lipids (Hexane) Saponification\n(KOH in Methanol)->Extraction of Non-saponifiable Lipids\n(Hexane) Derivatization (e.g., Silylation) Derivatization (e.g., Silylation) Extraction of Non-saponifiable Lipids\n(Hexane)->Derivatization (e.g., Silylation) GC-MS Analysis GC-MS Analysis Derivatization (e.g., Silylation)->GC-MS Analysis Identification and Quantification\n(Squalene and Ergosterol) Identification and Quantification (Squalene and Ergosterol) GC-MS Analysis->Identification and Quantification\n(Squalene and Ergosterol)

Caption: Logical flow of the fungal sterol analysis experiment.

Materials:

  • Fungal culture

  • This compound

  • Solvents: Methanol, Hexane

  • Potassium hydroxide (KOH)

  • Internal standard (e.g., cholesterol or brassicasterol)

  • Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Fungal Culture and Treatment:

    • Grow the fungal culture in a suitable liquid medium.

    • Expose the culture to a sub-inhibitory concentration of this compound for a specified duration. A control culture without this compound should be run in parallel.

  • Lipid Extraction:

    • Harvest the fungal cells by filtration or centrifugation and lyophilize to dryness.

    • Add a known amount of the internal standard to the dried cell mass.

    • Perform alkaline saponification by refluxing the cells in methanolic KOH. This breaks down ester linkages in lipids.

    • Extract the non-saponifiable lipids (which include sterols and squalene) with hexane.

  • Derivatization:

    • Evaporate the hexane extract to dryness under a stream of nitrogen.

    • Derivatize the hydroxyl groups of the sterols by adding a silylating agent like BSTFA and heating. This increases the volatility of the sterols for GC analysis.

  • GC-MS Analysis:

    • Inject the derivatized sample into the GC-MS system.

    • Separate the different sterols and squalene based on their retention times on the GC column.

    • Identify squalene and ergosterol based on their characteristic mass spectra.

    • Quantify the amounts of squalene and ergosterol relative to the internal standard.

Conclusion

This compound is a potent inhibitor of fungal squalene epoxidase, a critical enzyme in the ergosterol biosynthesis pathway. Its mechanism of action, involving the depletion of ergosterol and the accumulation of toxic squalene, provides a solid biochemical basis for its antifungal activity. The quantitative data and experimental protocols presented in this guide offer a valuable resource for researchers and professionals in the field of mycology and antifungal drug development, facilitating further investigation into the efficacy and application of this compound and other squalene epoxidase inhibitors.

References

Tolciclate Structure-Activity Relationship: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis of a Potent Squalene Epoxidase Inhibitor

This technical guide offers a detailed examination of the structure-activity relationships (SAR) of tolciclate, a thiocarbamate antifungal agent. This compound exerts its therapeutic effect by inhibiting squalene epoxidase, a critical enzyme in the fungal ergosterol biosynthesis pathway. Understanding the intricate relationship between its chemical structure and biological activity is paramount for the development of novel, more effective antifungal agents. This document provides a comprehensive overview for researchers, scientists, and drug development professionals, summarizing key quantitative data, outlining experimental methodologies, and visualizing the underlying molecular interactions and experimental workflows.

Core Structure and Mechanism of Action

This compound belongs to the thiocarbamate class of antifungals, which also includes the related compound tolnaftate. The primary mechanism of action for these compounds is the non-competitive inhibition of squalene epoxidase.[1] This enzyme catalyzes the conversion of squalene to 2,3-oxidosqualene, a crucial step in the synthesis of ergosterol, an essential component of the fungal cell membrane.[2] Inhibition of this enzyme leads to an accumulation of squalene and a depletion of ergosterol, which disrupts membrane integrity and function, ultimately leading to fungal cell death.[2][3] Notably, fungal squalene epoxidase is significantly more sensitive to inhibition by thiocarbamates than its mammalian counterpart, providing a basis for selective toxicity.[2]

Quantitative Structure-Activity Relationship Data

CompoundChemical ClassTarget OrganismAssayIC50 (nM)Reference
This compound ThiocarbamateTrichophyton rubrumSqualene Epoxidase Inhibition28.0[1]
TolnaftateThiocarbamateTrichophyton rubrumSqualene Epoxidase Inhibition51.5[1]
TerbinafineAllylamineTrichophyton rubrumSqualene Epoxidase Inhibition15.8[1]
NaftifineAllylamineTrichophyton rubrumSqualene Epoxidase Inhibition114.6[1]
CompoundTarget OrganismMIC (µg/mL)Reference
This compound Trichophyton mentagrophytesPotent (comparative)[4]
PiritetrateThiocarbamateTrichophyton mentagrophytesMore potent than this compound
ClotrimazoleImidazoleTrichophyton mentagrophytesLess potent than piritetrate

Inferred Structure-Activity Relationships

  • Thiocarbamate Moiety: The O-aryl N-methyl-N-aryl thiocarbamate core is essential for activity.

  • Aryl Substituents: The nature and position of substituents on both the O-aryl and N-aryl rings significantly influence potency. The increased potency of piritetrate over this compound and tolnaftate suggests that modifications to these rings can lead to improved antifungal activity.[4]

  • Lipophilicity: The lipophilic character of the molecule is likely a key factor in its ability to penetrate the fungal cell membrane and reach its intracellular target.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of this compound and related compounds.

Squalene Epoxidase Inhibition Assay

Objective: To determine the concentration of an inhibitor required to reduce the activity of squalene epoxidase by 50% (IC50).

Methodology (based on studies of Trichophyton rubrum): [1]

  • Microsome Preparation:

    • Fungal mycelia are harvested and washed.

    • The mycelia are disrupted by methods such as grinding with glass beads or homogenization in a suitable buffer (e.g., phosphate buffer with EDTA and dithiothreitol).

    • The homogenate is centrifuged at a low speed (e.g., 10,000 x g) to remove cell debris.

    • The resulting supernatant is then ultracentrifuged (e.g., 100,000 x g) to pellet the microsomal fraction.

    • The microsomal pellet is resuspended in a suitable buffer.

  • Enzyme Assay:

    • The reaction mixture contains the microsomal preparation, a buffer system (e.g., Tris-HCl), NADPH, FAD, and the substrate, radiolabeled squalene (e.g., [³H]squalene), emulsified with a detergent like Tween 80.

    • The inhibitor (e.g., this compound) is added at various concentrations.

    • The reaction is initiated by the addition of the microsomal preparation and incubated at an optimal temperature (e.g., 30-37°C).

    • The reaction is stopped by the addition of a strong alkali (e.g., methanolic KOH).

    • The lipids are extracted with a nonpolar solvent (e.g., hexane).

    • The extracted lipids are separated by thin-layer chromatography (TLC).

    • The radioactivity corresponding to the substrate (squalene) and the product (2,3-oxidosqualene) is quantified using a scintillation counter.

    • The percentage of inhibition is calculated for each inhibitor concentration, and the IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Antifungal Susceptibility Testing (Broth Microdilution)

Objective: To determine the minimum inhibitory concentration (MIC) of an antifungal agent that prevents the visible growth of a fungus.

Methodology (General, adaptable for dermatophytes):

  • Inoculum Preparation:

    • The fungal strain is cultured on a suitable agar medium (e.g., Sabouraud Dextrose Agar) to obtain sporulation.

    • The conidia are harvested and suspended in a sterile saline solution containing a surfactant (e.g., Tween 80) to prevent clumping.

    • The suspension is adjusted to a standardized concentration using a spectrophotometer or by cell counting with a hemocytometer.

  • Assay Procedure:

    • The antifungal agent is serially diluted in a 96-well microtiter plate containing a liquid culture medium (e.g., RPMI-1640).

    • Each well is inoculated with the standardized fungal suspension.

    • A growth control well (no drug) and a sterility control well (no inoculum) are included.

    • The plates are incubated at an appropriate temperature (e.g., 28-30°C) for a specified period (e.g., 4-7 days for dermatophytes).

  • MIC Determination:

    • The MIC is determined as the lowest concentration of the antifungal agent at which there is no visible growth of the fungus.

Visualizing Molecular Pathways and Experimental Processes

To further elucidate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

G Squalene Epoxidase Inhibition Pathway cluster_pathway Ergosterol Biosynthesis cluster_result Cellular Consequences Squalene Squalene Oxidosqualene Oxidosqualene Squalene->Oxidosqualene Squalene Epoxidase Squalene_to_Oxidosqualene Squalene_to_Oxidosqualene Squalene_Accumulation Squalene Accumulation Squalene->Squalene_Accumulation Lanosterol Lanosterol Oxidosqualene->Lanosterol Ergosterol_Depletion Ergosterol Depletion Oxidosqualene->Ergosterol_Depletion Ergosterol Ergosterol Lanosterol->Ergosterol Multiple Steps This compound This compound This compound->Inhibition Membrane_Disruption Membrane Disruption & Cell Death

Caption: this compound inhibits squalene epoxidase, disrupting ergosterol synthesis.

G General Experimental Workflow for SAR Studies cluster_synthesis Chemical Synthesis cluster_bioassay Biological Evaluation cluster_analysis Data Analysis Start_Material Starting Materials Analog_Synthesis Synthesis of This compound Analogs Start_Material->Analog_Synthesis Purification Purification & Characterization Analog_Synthesis->Purification Enzyme_Assay Squalene Epoxidase Inhibition Assay Purification->Enzyme_Assay Antifungal_Test Antifungal Susceptibility Testing (MIC) Purification->Antifungal_Test Enzyme_Assay->Antifungal_Test Cytotoxicity Cytotoxicity Assay Antifungal_Test->Cytotoxicity SAR_Analysis Structure-Activity Relationship Analysis Cytotoxicity->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Caption: Workflow for synthesis, evaluation, and analysis of this compound analogs.

G Inferred SAR of Thiocarbamates cluster_modifications Structural Modifications Core Thiocarbamate Scaffold (O-Aryl N-Methyl-N-Aryl) O_Aryl O-Aryl Ring (e.g., Naphthyl in Tolnaftate) Core->O_Aryl influences N_Aryl N-Aryl Ring (e.g., m-Tolyl in this compound) Core->N_Aryl influences Activity Antifungal Potency (e.g., IC50, MIC) O_Aryl->Activity modulates N_Aryl->Activity modulates

Caption: Key structural features of thiocarbamates influencing antifungal activity.

References

Physicochemical Properties of Tolciclate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This in-depth technical guide provides a comprehensive overview of the core physicochemical properties of Tolciclate, a synthetic antifungal agent. The information is tailored for researchers, scientists, and drug development professionals, offering detailed data, experimental methodologies, and a visualization of its mechanism of action.

Core Physicochemical Data

This compound is a topical antimycotic agent belonging to the thiocarbamate class.[1][2] It is characterized by its high liposolubility, a key factor in its efficacy for treating dermatomycoses.[1] The fundamental physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource
Molecular Formula C₂₀H₂₁NOS[1][3][4][5]
Molecular Weight 323.45 g/mol [1][3][4][5][6]
CAS Registry Number 50838-36-3[1][3][4]
Appearance White crystalline powder[1]
Melting Point 92-94 °C[1][4]
Solubility Practically insoluble in water. Soluble in n-hexane (14.9 mg/ml) and n-octanol (23.9 mg/ml).[1]
logP (Predicted) 5.38 - 5.87[7]
pKa (Strongest Basic - Predicted) 0.076[7]

Experimental Protocols

The following sections detail the general experimental methodologies that can be employed to determine the key physicochemical properties of this compound.

Melting Point Determination

The melting point of this compound can be determined using the capillary melting point method.

Apparatus:

  • Melting point apparatus

  • Capillary tubes (sealed at one end)

  • Thermometer

  • Mortar and pestle

Procedure:

  • A small amount of finely powdered this compound is packed into a capillary tube to a height of 2-3 mm.

  • The capillary tube is placed in the heating block of the melting point apparatus.

  • The sample is heated at a controlled rate.

  • The temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which it becomes completely liquid are recorded. The range between these two temperatures is the melting point range.

Solubility Determination

The solubility of this compound in various solvents can be determined using the shake-flask method.

Apparatus:

  • Scintillation vials or flasks with screw caps

  • Analytical balance

  • Shaker or rotator set at a constant temperature

  • Centrifuge

  • High-performance liquid chromatography (HPLC) system or a UV-Vis spectrophotometer

Procedure:

  • An excess amount of this compound is added to a known volume of the solvent (e.g., water, n-hexane, n-octanol) in a flask.

  • The flasks are sealed and agitated in a constant temperature shaker until equilibrium is reached (typically 24-72 hours).

  • The resulting suspension is centrifuged to separate the undissolved solid.

  • An aliquot of the supernatant is carefully removed, diluted appropriately, and the concentration of dissolved this compound is quantified using a suitable analytical method like HPLC or UV-Vis spectrophotometry.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

This compound exerts its antifungal effect by inhibiting the enzyme squalene epoxidase, a critical component in the fungal ergosterol biosynthesis pathway.[2][8] Ergosterol is the primary sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is essential for maintaining membrane integrity and function.

The inhibition of squalene epoxidase leads to two key downstream effects:

  • Accumulation of Squalene: The substrate of the enzyme, squalene, builds up within the fungal cell to toxic levels.[2][9]

  • Depletion of Ergosterol: The lack of ergosterol disrupts the structure and function of the fungal cell membrane, increasing its permeability and ultimately leading to cell death.[9][10]

This mechanism of action is similar to that of other antifungal agents like terbinafine and tolnaftate.[2][11]

Caption: Mechanism of action of this compound via inhibition of squalene epoxidase.

References

Tolciclate's Disruption of Fungal Cell Membrane Integrity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tolciclate, a thiocarbamate antifungal agent, exerts its fungicidal activity by compromising the integrity of the fungal cell membrane. This in-depth technical guide elucidates the molecular mechanisms underpinning this compound's effects, with a primary focus on its role as a potent and specific inhibitor of squalene epoxidase. Through the disruption of the ergosterol biosynthesis pathway, this compound triggers a cascade of events leading to altered membrane permeability, leakage of essential intracellular components, and ultimately, fungal cell death. This document provides a comprehensive overview of the quantitative data supporting this mechanism, detailed experimental protocols for assessing fungal cell membrane integrity, and visual representations of the key pathways and experimental workflows.

Introduction to this compound

This compound is a synthetic antimycotic compound belonging to the thiocarbamate class. It is primarily used as a topical agent for the treatment of dermatophytoses, fungal infections of the skin, hair, and nails caused by dermatophytes. Its efficacy stems from its ability to selectively target a crucial process in fungal physiology: the biosynthesis of ergosterol, an essential sterol component of the fungal cell membrane.

Mechanism of Action: Inhibition of Squalene Epoxidase

The primary molecular target of this compound is the enzyme squalene epoxidase.[1][2] This enzyme catalyzes the stereospecific epoxidation of squalene to 2,3-oxidosqualene, a critical and rate-limiting step in the ergosterol biosynthesis pathway.[2][3] this compound acts as a noncompetitive inhibitor of squalene epoxidase, leading to two significant consequences within the fungal cell:

  • Accumulation of Squalene: The blockage of squalene epoxidase results in the intracellular accumulation of its substrate, squalene.[2] High concentrations of squalene are toxic to the cell and can interfere with normal membrane function and cellular processes.

  • Depletion of Ergosterol: The inhibition of this key enzymatic step leads to a deficiency in the production of ergosterol.[2] Ergosterol is vital for maintaining the structural integrity, fluidity, and functionality of the fungal cell membrane. It plays a role analogous to that of cholesterol in mammalian cell membranes.

The depletion of ergosterol and accumulation of squalene synergistically disrupt the physical properties and enzymatic functions of the fungal cell membrane, leading to increased permeability and leakage of essential intracellular contents.[4]

Quantitative Data on this compound's Antifungal Activity

The efficacy of this compound has been quantified through various in vitro studies, including the determination of Minimum Inhibitory Concentrations (MIC) against a range of fungal pathogens and the measurement of its inhibitory effect on ergosterol biosynthesis.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Dermatophytes
Fungal SpeciesNumber of StrainsMIC Range (µg/mL)Geometric Mean MIC (µg/mL)
Trichophyton mentagrophytes50.01 - 0.10.04
Trichophyton rubrum20.05 - 0.10.07
Trichophyton tonsurans1-0.1
Trichophyton schoenleinii1-0.05
Trichophyton verrucosum1-0.025
Trichophyton violaceum1-0.05
Microsporum canis1-0.05
Microsporum gypseum1-0.1
Epidermophyton floccosum1-0.05

Data sourced from Bianchi et al., 1977.[5]

Table 2: Inhibition of Ergosterol Biosynthesis and Squalene Epoxidase by this compound
Fungal SpeciesAssayIC50 (µM)
Candida albicansErgosterol Biosynthesis (Whole Cells)>100
Candida albicansSqualene Epoxidase (Cell-free extract)1.0 ± 0.1
Trichophyton rubrumSqualene Epoxidase (Microsomal)~0.03

Data compiled from Ryder et al., 1986 and other sources.[2][6]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the ergosterol biosynthesis pathway targeted by this compound and a typical experimental workflow for assessing its impact on fungal cell membrane integrity.

Ergosterol_Biosynthesis_Pathway AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Multiple Steps SqualeneEpoxidase Squalene Epoxidase Squalene->SqualeneEpoxidase Oxidosqualene 2,3-Oxidosqualene Lanosterol Lanosterol Oxidosqualene->Lanosterol Lanosterol cyclase Ergosterol Ergosterol Lanosterol->Ergosterol Multiple Steps (including 14α-demethylase) This compound This compound This compound->SqualeneEpoxidase Inhibition SqualeneEpoxidase->Oxidosqualene

Caption: Ergosterol biosynthesis pathway and the inhibitory action of this compound.

Experimental_Workflow start Fungal Culture (e.g., T. rubrum, C. albicans) treatment Treatment with this compound (Varying Concentrations and Timepoints) start->treatment mic_assay MIC Determination (Broth Microdilution) treatment->mic_assay membrane_integrity Membrane Integrity Assays treatment->membrane_integrity ergosterol_analysis Ergosterol Biosynthesis Analysis (GC-MS or HPLC) treatment->ergosterol_analysis enzyme_assay Squalene Epoxidase Inhibition Assay treatment->enzyme_assay data_analysis Data Analysis and Interpretation mic_assay->data_analysis k_leakage Potassium Leakage Assay membrane_integrity->k_leakage pi_uptake Propidium Iodide Uptake Assay membrane_integrity->pi_uptake k_leakage->data_analysis pi_uptake->data_analysis ergosterol_analysis->data_analysis enzyme_assay->data_analysis

Caption: Experimental workflow for evaluating this compound's effects.

Detailed Experimental Protocols

Squalene Epoxidase Inhibition Assay (adapted from Ryder et al., 1992)

This protocol details the measurement of squalene epoxidase activity in microsomal preparations from Trichophyton rubrum.

A. Preparation of Microsomes:

  • Grow T. rubrum in a suitable liquid medium and harvest the mycelia.

  • Wash the mycelia with a buffer (e.g., 0.1 M Tris-HCl, pH 7.4, containing 1 mM EDTA).

  • Disrupt the cells by mechanical means (e.g., glass bead homogenization or French press) in the same buffer.

  • Centrifuge the homogenate at a low speed (e.g., 10,000 x g) to remove cell debris and mitochondria.

  • Centrifuge the resulting supernatant at a high speed (e.g., 100,000 x g) to pellet the microsomes.

  • Resuspend the microsomal pellet in the assay buffer.

B. Assay Procedure:

  • The reaction mixture should contain the microsomal preparation, NADPH, FAD, and the substrate, [³H]squalene, in a suitable buffer.

  • Add varying concentrations of this compound (dissolved in a suitable solvent like DMSO) to the reaction mixtures.

  • Incubate the mixture at an optimal temperature (e.g., 30°C) for a specific duration.

  • Stop the reaction by adding a strong alkali (e.g., methanolic KOH).

  • Extract the lipids with a nonpolar solvent (e.g., hexane).

  • Separate the squalene and 2,3-oxidosqualene using thin-layer chromatography (TLC).

  • Quantify the radioactivity in the squalene and 2,3-oxidosqualene spots to determine the enzyme activity and the extent of inhibition.

Potassium Leakage Assay

This assay measures the leakage of intracellular potassium ions as an indicator of membrane damage.

  • Prepare a dense suspension of fungal cells in a low-potassium buffer.

  • Add this compound at the desired concentrations to the cell suspensions.

  • Incubate the suspensions at room temperature with gentle agitation.

  • At various time intervals, centrifuge the samples to pellet the cells.

  • Measure the concentration of potassium in the supernatant using a potassium-sensitive electrode or atomic absorption spectrophotometry.

  • As a positive control for maximal leakage, treat a separate cell suspension with a membrane-disrupting agent (e.g., nystatin) or by boiling.

  • Express the potassium leakage as a percentage of the total intracellular potassium.

Propidium Iodide (PI) Uptake Assay

Propidium iodide is a fluorescent dye that is excluded by viable cells with intact membranes but can enter and stain the nucleic acids of membrane-compromised cells.

  • Wash and resuspend fungal cells in a suitable buffer (e.g., PBS).[7]

  • Treat the cells with different concentrations of this compound for various durations.

  • Add a stock solution of propidium iodide to the cell suspensions to a final concentration of approximately 1.5 µM.[7]

  • Incubate the cells in the dark for a short period (e.g., 15-30 minutes) at room temperature.[7][8]

  • Analyze the stained cells using fluorescence microscopy or flow cytometry.

  • Quantify the percentage of PI-positive (red fluorescent) cells, which represents the population with compromised membrane integrity.

Conclusion

This compound's antifungal activity is unequivocally linked to its targeted inhibition of squalene epoxidase, a key enzyme in the ergosterol biosynthesis pathway. This action leads to a cascade of events, including the accumulation of toxic squalene and the depletion of essential ergosterol, which collectively compromise the integrity and function of the fungal cell membrane. The quantitative data and experimental evidence robustly support this mechanism, highlighting the critical role of the ergosterol pathway as a target for antifungal drug development. The detailed protocols provided herein offer a standardized framework for researchers to further investigate the effects of this compound and other antifungal compounds on fungal cell membrane integrity.

References

Exploratory Studies on the Anti-inflammatory Properties of Tolciclate: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tolciclate, a thiocarbamate antifungal agent, has been primarily recognized for its efficacy in treating dermatophytic infections. Its mechanism of action involves the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane.[1][2][3] Anecdotal evidence from clinical use suggests that this compound also possesses anti-inflammatory properties, contributing to the resolution of symptoms such as redness and itching associated with fungal infections.[4] However, dedicated exploratory studies on the specific anti-inflammatory mechanisms of this compound are currently lacking in publicly available literature. This technical whitepaper aims to consolidate the existing, albeit limited, information and to propose a scientifically-grounded, hypothetical mechanism of action for this compound's anti-inflammatory effects. This hypothesis is predicated on the well-documented anti-inflammatory activities of other compounds within the thiocarbamate class, most notably pyrrolidine dithiocarbamate (PDTC). We will detail potential signaling pathways, propose experimental protocols for validation, and present quantitative data from related compounds to guide future research in this area.

Introduction: The Unexplored Anti-inflammatory Potential of this compound

This compound is a well-established topical antifungal agent belonging to the thiocarbamate chemical class.[3] Its primary therapeutic application is in the treatment of various skin mycoses. While its antifungal activity is well-characterized, the clinical observation of reduced inflammation accompanying fungal clearance suggests a dual therapeutic benefit.[4] Understanding the molecular basis for this anti-inflammatory effect is crucial for optimizing its clinical use and potentially expanding its therapeutic applications to inflammatory skin conditions, even in the absence of fungal infection. This document serves as a comprehensive guide for researchers interested in exploring this untapped potential of this compound.

Hypothesized Mechanism of Anti-inflammatory Action

Based on extensive research into the anti-inflammatory properties of other thiocarbamates, we hypothesize that this compound's anti-inflammatory effects are primarily mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway .[5]

The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules. In an inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals (e.g., cytokines like TNF-α and IL-1β, or pathogen-associated molecular patterns), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent ubiquitination and proteasomal degradation of IκBα. This frees NF-κB to translocate to the nucleus, where it binds to specific DNA sequences and initiates the transcription of target genes.[2][5]

Studies on PDTC have demonstrated its ability to prevent the degradation of IκBα, thereby inhibiting NF-κB translocation and subsequent pro-inflammatory gene expression.[5] This leads to a downstream reduction in the production of key inflammatory mediators.

Visualizing the Hypothesized Pathway

Hypothesized NF-κB Inhibition by this compound.

Quantitative Data from Thiobarbamate Analogs

While direct quantitative data for this compound's anti-inflammatory activity is unavailable, studies on PDTC provide a valuable benchmark for what might be expected. The following table summarizes key findings from preclinical studies on PDTC.

Parameter Experimental Model Treatment Result Reference
Pleural Exudate Volume Carrageenan-induced pleurisy in micePDTC (10, 30, 100 mg/kg, i.p.)Significant, dose-dependent reduction[5]
Polymorphonuclear Cell Infiltration Carrageenan-induced pleurisy in micePDTC (10, 30, 100 mg/kg, i.p.)Significant, dose-dependent reduction[5]
IL-1β Levels (Pleural Exudate) Carrageenan-induced pleurisy in micePDTC (100 mg/kg, i.p.)Significant reduction[5]
TNF-α Levels (Pleural Exudate) Carrageenan-induced pleurisy in micePDTC (100 mg/kg, i.p.)Significant reduction[5]
iNOS Expression Lung tissue from carrageenan-treated micePDTC (100 mg/kg, i.p.)Reduced immunohistochemical staining[5]
COX-2 Expression Lung tissue from carrageenan-treated micePDTC (100 mg/kg, i.p.)Reduced immunohistochemical staining[5]
IL-6, IL-8, GM-CSF Production Human endothelial cells stimulated with TNF-αPDTCInhibition of gene transcription[2]
NF-κB DNA-binding activity Human endothelial cells stimulated with TNF-αPDTCPrevention of induction[2]

Proposed Experimental Protocols for Investigating this compound's Anti-inflammatory Properties

To validate the hypothesized anti-inflammatory mechanism of this compound, a series of in vitro and in vivo experiments are proposed.

In Vitro Assays
  • Human Keratinocytes (e.g., HaCaT) and Dermal Fibroblasts: These cell lines are relevant to skin inflammation and can be stimulated with pro-inflammatory agents like Lipopolysaccharide (LPS) or a cytokine cocktail (e.g., TNF-α and IL-1β) to induce an inflammatory response.

  • Immune Cells (e.g., THP-1 monocytes, RAW 264.7 macrophages): These cells are crucial players in the inflammatory cascade and can be used to assess the direct effects of this compound on immune cell activation and cytokine production.

  • Western Blot Analysis: To assess the levels of key proteins in the NF-κB pathway.

    • Protocol:

      • Culture cells to 80% confluency.

      • Pre-treat cells with varying concentrations of this compound for 1-2 hours.

      • Stimulate cells with a pro-inflammatory agent (e.g., 1 µg/mL LPS or 10 ng/mL TNF-α) for 15-30 minutes.

      • Lyse the cells and separate cytoplasmic and nuclear fractions.

      • Perform SDS-PAGE and transfer proteins to a PVDF membrane.

      • Probe membranes with primary antibodies against phospho-IκBα, total IκBα, p65 (nuclear fraction), and a loading control (e.g., GAPDH for cytoplasmic, Lamin B1 for nuclear).

      • Incubate with HRP-conjugated secondary antibodies and visualize using a chemiluminescence detection system.

  • Immunofluorescence Microscopy: To visualize the translocation of the p65 subunit of NF-κB from the cytoplasm to the nucleus.

    • Protocol:

      • Grow cells on coverslips.

      • Pre-treat and stimulate cells as described for Western Blot.

      • Fix cells with 4% paraformaldehyde.

      • Permeabilize cells with 0.1% Triton X-100.

      • Block with 5% BSA.

      • Incubate with an anti-p65 antibody.

      • Incubate with a fluorescently-labeled secondary antibody and a nuclear counterstain (e.g., DAPI).

      • Visualize using a fluorescence microscope.

  • Enzyme-Linked Immunosorbent Assay (ELISA): To measure the concentration of secreted pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6, IL-8) in the cell culture supernatant.

    • Protocol:

      • Pre-treat and stimulate cells as described above for a longer duration (e.g., 6-24 hours).

      • Collect the cell culture supernatant.

      • Perform ELISA according to the manufacturer's instructions for the specific cytokines of interest.

  • Quantitative Real-Time PCR (qRT-PCR): To measure the mRNA expression levels of pro-inflammatory genes (e.g., TNFA, IL1B, IL6, PTGS2 (COX-2), NOS2 (iNOS)).

    • Protocol:

      • Pre-treat and stimulate cells (e.g., for 4-6 hours).

      • Isolate total RNA from the cells.

      • Synthesize cDNA using reverse transcriptase.

      • Perform qRT-PCR using specific primers for the target genes and a housekeeping gene for normalization (e.g., GAPDH).

  • Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition Assays: To determine if this compound directly inhibits these key enzymes in the arachidonic acid cascade. Commercially available colorimetric or fluorometric assay kits can be used.[6][7][8][9][10]

    • General Protocol:

      • Prepare a reaction mixture containing the respective enzyme (COX-1, COX-2, 5-LOX, etc.), a suitable substrate (e.g., arachidonic acid), and a detection reagent.

      • Add varying concentrations of this compound or a known inhibitor (e.g., indomethacin for COX, zileuton for LOX).

      • Incubate for the recommended time and temperature.

      • Measure the absorbance or fluorescence to determine enzyme activity.

      • Calculate the IC50 value for this compound.

In Vivo Animal Models

Standard preclinical models of skin inflammation can be adapted to assess the topical anti-inflammatory effects of this compound.[11][12]

  • Protocol:

    • Administer a topical formulation of this compound (e.g., 1% cream) to the plantar surface of the right hind paw of rats or mice.

    • After a set pre-treatment time (e.g., 1 hour), inject a 1% solution of carrageenan subcutaneously into the same paw.

    • Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

    • Calculate the percentage inhibition of edema compared to a vehicle-treated control group.

  • Protocol:

    • Apply a solution of croton oil in a suitable vehicle (e.g., acetone) to the inner surface of the right ear of mice to induce inflammation.

    • Apply a topical formulation of this compound to the same ear, either before or after the croton oil application.

    • After a specified time (e.g., 6 hours), sacrifice the animals and take a biopsy of a standard diameter from both the treated and untreated ears.

    • Weigh the biopsies to determine the increase in weight due to edema.

    • Calculate the percentage inhibition of edema.

  • At the end of the in vivo experiments, inflamed tissue can be excised for further analysis:

    • Histopathology: To assess the reduction in inflammatory cell infiltration.

    • Myeloperoxidase (MPO) Assay: To quantify neutrophil accumulation.

    • ELISA or qRT-PCR: To measure the levels of pro-inflammatory cytokines and enzymes in the tissue homogenates.

Visualizing the Experimental Workflow

Tolciclate_Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Cell Culture Models (Keratinocytes, Macrophages) Stimulation Inflammatory Stimulation (LPS, TNF-α) Cell_Culture->Stimulation Tolciclate_Treatment This compound Treatment (Dose-Response) Stimulation->Tolciclate_Treatment NFkB_Assays NF-κB Pathway Analysis (Western Blot, IF) Tolciclate_Treatment->NFkB_Assays Cytokine_Assays Cytokine & Mediator Analysis (ELISA, qRT-PCR) Tolciclate_Treatment->Cytokine_Assays Enzyme_Assays Enzyme Inhibition Assays (COX, LOX) Tolciclate_Treatment->Enzyme_Assays Data_Analysis Data Analysis & Interpretation Cytokine_Assays->Data_Analysis Animal_Models Animal Models of Skin Inflammation (Carrageenan Paw Edema, Croton Oil Ear Edema) Topical_Application Topical this compound Application Animal_Models->Topical_Application Inflammation_Induction Induction of Inflammation Topical_Application->Inflammation_Induction Edema_Measurement Measurement of Edema Inflammation_Induction->Edema_Measurement Tissue_Analysis Tissue Analysis (Histology, MPO, ELISA, qRT-PCR) Inflammation_Induction->Tissue_Analysis Edema_Measurement->Data_Analysis

Proposed Experimental Workflow.

Conclusion and Future Directions

While direct experimental evidence for the anti-inflammatory properties of this compound is currently scarce, a compelling hypothesis can be formulated based on the well-documented activities of other thiocarbamate compounds. The proposed inhibition of the NF-κB signaling pathway provides a solid foundation for future exploratory studies. The experimental protocols detailed in this whitepaper offer a roadmap for researchers to systematically investigate and quantify the anti-inflammatory effects of this compound.

Successful validation of this hypothesis would not only provide a deeper understanding of this compound's therapeutic benefits in treating inflammatory fungal infections but could also pave the way for its repositioning as a primary anti-inflammatory agent for various dermatological conditions. Further research should focus on conducting the proposed in vitro and in vivo studies to generate direct evidence and to elucidate the precise molecular interactions between this compound and the components of the NF-κB pathway. Such studies will be instrumental in unlocking the full therapeutic potential of this established antifungal agent.

References

Methodological & Application

Determining the Minimum Inhibitory Concentration of Tolciclate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tolciclate is a synthetic thiocarbamate antifungal agent effective against a range of fungi, particularly dermatophytes, the causative agents of common skin infections such as athlete's foot, ringworm, and jock itch. Its mechanism of action involves the inhibition of squalene epoxidase, a key enzyme in the ergosterol biosynthesis pathway. Ergosterol is a vital component of the fungal cell membrane, and its disruption leads to increased membrane permeability and ultimately, fungal cell death.[1] The determination of the Minimum Inhibitory Concentration (MIC) is a critical in vitro parameter used to quantify the effectiveness of an antifungal agent against specific fungal isolates. This document provides detailed protocols for determining the MIC of this compound and presents available data on its activity.

Data Presentation

The following table summarizes the available data on the in vitro activity of this compound against various fungal species. It is important to note that comprehensive MIC data for this compound against a wide range of fungi is not extensively available in publicly accessible literature. The data presented here is compiled from various studies and should be used as a reference.

Fungal SpeciesMIC Range (µg/mL)Reference
Dermatophytes (general)0.01 - 0.1[2]
Trichophyton rubrumIC₅₀: 0.028 (as 28.0 nM)[3]
Candida albicansErgosterol biosynthesis inhibition observed, but MIC values not specified.[4]

Note: IC₅₀ (half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. While not identical to MIC, it provides a measure of the compound's potency.

Signaling Pathway and Experimental Workflow

Ergosterol Biosynthesis Pathway and this compound's Point of Inhibition

This compound exerts its antifungal effect by targeting and inhibiting the enzyme squalene epoxidase. This enzyme catalyzes the conversion of squalene to 2,3-oxidosqualene, a critical step in the synthesis of ergosterol, an essential component of the fungal cell membrane.[4] The inhibition of this step leads to an accumulation of squalene and a depletion of ergosterol, which disrupts membrane integrity and function, ultimately leading to fungal cell death.

Ergosterol_Biosynthesis_Pathway cluster_0 Ergosterol Biosynthesis AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate Isopentenyl_PP Isopentenyl PP Mevalonate->Isopentenyl_PP Farnesyl_PP Farnesyl PP Isopentenyl_PP->Farnesyl_PP Squalene Squalene Farnesyl_PP->Squalene Oxidosqualene 2,3-Oxidosqualene Squalene->Oxidosqualene Squalene Epoxidase Lanosterol Lanosterol Oxidosqualene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Multiple Steps This compound This compound This compound->Squalene Inhibits

Caption: Ergosterol biosynthesis pathway highlighting the inhibition of squalene epoxidase by this compound.

Experimental Workflow for MIC Determination

The following diagram outlines the general workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound using the broth microdilution method, which is a standard and widely accepted technique.

MIC_Workflow cluster_workflow Broth Microdilution MIC Workflow prep_this compound Prepare this compound Stock Solution serial_dilution Perform Serial Dilutions of this compound in Microplate prep_this compound->serial_dilution inoculate Inoculate Microplate Wells with Fungal Suspension serial_dilution->inoculate prep_inoculum Prepare Fungal Inoculum (Standardized Suspension) prep_inoculum->inoculate controls Include Growth and Sterility Controls prep_inoculum->controls incubate Incubate Microplate inoculate->incubate read_results Read and Record MIC incubate->read_results

Caption: General workflow for determining the MIC of this compound by broth microdilution.

Experimental Protocols

The following are detailed protocols for determining the MIC of this compound based on established methods from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). These protocols should be adapted based on the specific fungal species being tested.

Protocol 1: Broth Microdilution Method (Adapted from CLSI M27/M38-A2)

This method is suitable for yeasts and filamentous fungi.

1. Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO) or other suitable solvent

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Fungal isolate to be tested

  • Sabouraud Dextrose Agar (SDA) or Potato Dextrose Agar (PDA) for fungal culture

  • Spectrophotometer

  • Sterile saline (0.85%)

  • Sterile, disposable inoculation loops or swabs

  • Incubator

2. Preparation of this compound Stock Solution:

  • Accurately weigh this compound powder and dissolve it in a minimal amount of a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 1600 µg/mL).

  • Further dilute the stock solution in RPMI-1640 medium to achieve a working stock solution at twice the highest desired final concentration.

3. Preparation of Fungal Inoculum:

  • For Yeasts (e.g., Candida spp.):

    • Subculture the yeast isolate on SDA at 35°C for 24-48 hours.

    • Harvest several colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL) using a spectrophotometer at 530 nm.

    • Dilute this suspension 1:1000 in RPMI-1640 medium to obtain a final inoculum concentration of 1-5 x 10³ CFU/mL.

  • For Filamentous Fungi (e.g., Aspergillus spp., Dermatophytes):

    • Culture the fungus on PDA at 28-35°C for 7-14 days, or until adequate sporulation is observed.

    • Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80 and gently scraping the surface with a sterile loop.

    • Transfer the suspension to a sterile tube and allow heavy particles to settle for 3-5 minutes.

    • Adjust the conidial suspension to a concentration of 0.4-5 x 10⁴ CFU/mL by counting with a hemocytometer or using a spectrophotometer.

4. Microplate Preparation and Inoculation:

  • Dispense 100 µL of RPMI-1640 medium into wells 2 through 12 of a 96-well microtiter plate.

  • Add 200 µL of the working this compound solution to well 1.

  • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process through well 10. Discard 100 µL from well 10.

  • Well 11 will serve as the growth control (no drug), and well 12 will be the sterility control (no drug, no inoculum).

  • Inoculate wells 1 through 11 with 100 µL of the prepared fungal inoculum.

5. Incubation:

  • Seal the plates or place them in a humid chamber to prevent evaporation.

  • Incubate the plates at 35°C. Incubation times will vary depending on the fungus:

    • Candida spp.: 24-48 hours

    • Aspergillus spp.: 48-72 hours

    • Dermatophytes: 4-7 days

6. Reading the MIC:

  • The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of growth (e.g., approximately 50% for azoles against Candida, or 100% for other drug/bug combinations) compared to the growth control well. The endpoint can be read visually or with a microplate reader.

Protocol 2: Agar Dilution Method (Adapted from CLSI M38-A2)

This method is an alternative for filamentous fungi.

1. Materials:

  • Same as for the broth microdilution method, with the addition of sterile petri dishes and agar (e.g., Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/mL methylene blue).

2. Preparation of this compound-Containing Agar Plates:

  • Prepare a series of two-fold dilutions of this compound in sterile water or another appropriate diluent at 10 times the final desired concentrations.

  • Melt the agar medium and cool it to 45-50°C.

  • Add 2 mL of each this compound dilution to 18 mL of molten agar to create plates with the final desired concentrations.

  • Pour the agar into sterile petri dishes and allow them to solidify.

  • Include a drug-free control plate.

3. Inoculum Preparation:

  • Prepare a fungal spore suspension as described in the broth microdilution protocol for filamentous fungi. Adjust the suspension to a concentration of 10⁶ CFU/mL.

4. Inoculation:

  • Spot 1-10 µL of the standardized inoculum onto the surface of each agar plate, including the control plate.

  • Allow the spots to dry completely before inverting the plates.

5. Incubation:

  • Incubate the plates at 28-35°C for a duration appropriate for the fungus being tested, until growth is clearly visible in the control plate.

6. Reading the MIC:

  • The MIC is the lowest concentration of this compound that completely inhibits visible fungal growth on the agar surface.

Conclusion

The determination of the Minimum Inhibitory Concentration is a fundamental step in evaluating the in vitro efficacy of antifungal agents like this compound. The provided protocols, adapted from standardized methods, offer a reliable framework for researchers to assess the susceptibility of various fungal isolates. The known mechanism of action of this compound, through the inhibition of squalene epoxidase in the ergosterol biosynthesis pathway, underscores its targeted approach to combating fungal infections. Further research to expand the quantitative MIC database for this compound against a broader range of clinically relevant fungi is warranted to better guide its potential therapeutic applications.

References

Application Notes and Protocols for Tolciclate Testing in Animal Models of Dermatophytosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dermatophytosis, a superficial fungal infection of the skin, hair, and nails, is primarily caused by dermatophytes of the genera Trichophyton, Microsporum, and Epidermophyton. The development of effective antifungal agents requires robust preclinical evaluation in relevant animal models that mimic human disease. This document provides detailed application notes and protocols for utilizing animal models, particularly the guinea pig model of tinea corporis, for the efficacy testing of Tolciclate, a thiocarbamate antifungal agent.

This compound exerts its antifungal activity by inhibiting squalene epoxidase, a key enzyme in the fungal ergosterol biosynthesis pathway.[1][2] This inhibition disrupts the fungal cell membrane integrity, leading to fungal cell death. Animal models are crucial for the in vivo assessment of antifungal compounds like this compound, providing data on efficacy, optimal formulation, and treatment regimens.

Animal Models of Dermatophytosis

The guinea pig is a widely used and well-established model for dermatophytosis as the clinical features of the infection in these animals are comparable to those seen in humans.[3] Infections with zoophilic dermatophytes such as Trichophyton mentagrophytes and Microsporum canis induce acute inflammatory responses that are visually evaluable.[3] Other models, including mice and rats, are also utilized in dermatophytosis research.

Table 1: Commonly Used Animal Models for Dermatophytosis Studies

Animal ModelCommon Dermatophyte SpeciesKey Features & Applications
Guinea Pig Trichophyton mentagrophytes, Microsporum canisReproducible infection, clear clinical signs (erythema, scaling, alopecia), suitable for topical and systemic drug testing.[3]
Mouse Trichophyton rubrum, Trichophyton mentagrophytesUseful for immunological studies and evaluation of genetically modified strains.
Rat (athymic) Trichophyton mentagrophytesModel for chronic infections, useful for assessing antifungal efficacy in an immunocompromised host context.[4]

Mechanism of Action of this compound

This compound is a squalene epoxidase inhibitor.[1][2] Squalene epoxidase is a critical enzyme in the ergosterol biosynthesis pathway in fungi. By inhibiting this enzyme, this compound blocks the conversion of squalene to 2,3-oxidosqualene, leading to an accumulation of squalene and a depletion of ergosterol in the fungal cell membrane.[1] Ergosterol is essential for maintaining the structural integrity and function of the fungal cell membrane. Its depletion increases membrane permeability and disrupts cellular processes, ultimately resulting in fungal cell death.

Tolciclate_Mechanism_of_Action cluster_pathway Ergosterol Biosynthesis Pathway cluster_drug Drug Action cluster_outcome Cellular Outcome Squalene Squalene Epoxide 2,3-Oxidosqualene Squalene->Epoxide Squalene Epoxidase Lanosterol Lanosterol Epoxide->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol ... Ergosterol_Depletion Ergosterol Depletion This compound This compound This compound->Squalene Inhibits Membrane_Disruption Membrane Disruption Ergosterol_Depletion->Membrane_Disruption Cell_Death Fungal Cell Death Membrane_Disruption->Cell_Death

This compound inhibits squalene epoxidase, disrupting ergosterol synthesis and leading to fungal cell death.

Experimental Protocols

The following protocols provide a detailed methodology for establishing a guinea pig model of dermatophytosis and assessing the in vivo efficacy of topical this compound.

Protocol 1: Induction of Dermatophytosis in Guinea Pigs

Materials:

  • Hartley strain guinea pigs (female, 300-350 g)

  • Trichophyton mentagrophytes (e.g., ATCC 9533)

  • Sabouraud Dextrose Agar (SDA)

  • Sterile saline (0.9% NaCl)

  • Electric animal clippers

  • Sterile gauze

  • Micropipettes and sterile tips

  • Hemocytometer or spectrophotometer

Procedure:

  • Fungal Culture Preparation:

    • Culture T. mentagrophytes on SDA plates for 10-14 days at 28°C.

    • Harvest the fungal conidia by gently scraping the surface of the agar with a sterile loop and suspending them in sterile saline.

    • Filter the suspension through sterile gauze to remove mycelial fragments.

    • Adjust the concentration of the conidial suspension to 1 x 10⁷ conidia/mL using a hemocytometer or by measuring optical density.

  • Animal Preparation and Inoculation:

    • Acclimatize animals for at least 7 days prior to the experiment.

    • On the day of inoculation, anesthetize the guinea pigs.

    • Shave an area of approximately 2 cm x 2 cm on the dorsal side of each animal.

    • Gently abrade the shaved skin with sterile sandpaper or by tape stripping to create a superficial trauma, avoiding bleeding.

    • Apply 100 µL of the T. mentagrophytes conidial suspension onto the abraded skin area and spread it evenly.

  • Post-Inoculation Monitoring:

    • House the animals individually in a controlled environment.

    • Monitor the animals daily for the development of clinical signs of dermatophytosis, which typically appear within 3-5 days post-inoculation.

Guinea_Pig_Infection_Workflow Start Start Culture Culture T. mentagrophytes on SDA Start->Culture Acclimatize Acclimatize Guinea Pigs (7 days) Start->Acclimatize Harvest Harvest and Prepare Conidial Suspension (1x10⁷ conidia/mL) Culture->Harvest Inoculate Apply 100 µL of Conidial Suspension Harvest->Inoculate Prepare_Animal Anesthetize, Shave, and Abrade Dorsal Skin Acclimatize->Prepare_Animal Prepare_Animal->Inoculate Monitor Daily Monitoring for Clinical Signs Inoculate->Monitor End End Monitor->End

Workflow for the induction of dermatophytosis in a guinea pig model.

Protocol 2: Efficacy Testing of Topical this compound

Materials:

  • Infected guinea pigs (from Protocol 1)

  • This compound formulation (e.g., 1% cream)

  • Vehicle control (cream base without this compound)

  • Positive control (e.g., commercially available antifungal cream)

  • Negative control (untreated)

  • Sterile swabs

  • Calipers

Procedure:

  • Group Allocation:

    • Once clear signs of infection are established (typically day 3-5 post-inoculation), randomly allocate the animals into treatment groups (n=5-10 per group):

      • Group 1: this compound (e.g., 1% cream)

      • Group 2: Vehicle Control

      • Group 3: Positive Control

      • Group 4: Negative Control (Untreated)

  • Treatment Application:

    • Apply a standardized amount (e.g., 0.1 g) of the respective topical formulation to the entire infected area once or twice daily.

    • Continue the treatment for a predefined period, typically 7-14 days.

  • Efficacy Evaluation:

    • Clinical Scoring: Evaluate the severity of the lesions daily or every other day using a scoring system (see Table 2).

    • Mycological Examination: At the end of the treatment period, collect skin scrapings or hair from the infected site for:

      • KOH Mount: Microscopic examination for the presence of fungal elements.

      • Fungal Culture: Plate the samples on SDA to determine the presence of viable fungi (mycological cure).

    • Fungal Burden Quantification (Optional): Homogenize skin biopsies and perform serial dilutions for colony forming unit (CFU) counting.

Table 2: Illustrative Clinical Scoring System for Dermatophytosis in Guinea Pigs

ScoreErythemaScalingHair Loss
0 NoneNoneNone
1 SlightSlightSlight
2 ModerateModerateModerate
3 SevereSevereSevere
4 N/ACrustingComplete

A total lesion score can be calculated by summing the scores for each parameter.

Data Presentation

Quantitative data from efficacy studies should be summarized in a clear and structured format to allow for easy comparison between treatment groups.

Table 3: Illustrative In Vivo Efficacy of Topical this compound (1% Cream) in T. mentagrophytes Infected Guinea Pigs

Treatment GroupMean Lesion Score (Day 14) ± SD% Reduction in Lesion ScoreMycological Cure Rate (%)
This compound (1%) 1.5 ± 0.581.380
Vehicle Control 6.8 ± 1.215.010
Positive Control 2.0 ± 0.775.070
Untreated 8.0 ± 1.500

*p < 0.05 compared to Vehicle Control and Untreated groups.

Note: The data presented in Table 3 is illustrative and intended to represent the type of results that can be obtained from such studies. Actual results may vary. Published studies indicate that this compound is generally more active than tolnaftate in guinea pig skin infections.[5] Oral treatment with this compound has been shown to alleviate clinical symptoms and shorten the duration of dermatophytosis in guinea pigs compared to non-treated controls.[4]

Conclusion

The guinea pig model of dermatophytosis is a valuable tool for the preclinical evaluation of antifungal agents like this compound. The protocols outlined in this document provide a framework for inducing infection and assessing the therapeutic efficacy of topical formulations. Rigorous adherence to these methodologies, coupled with a comprehensive data analysis and presentation, will yield reliable and reproducible results to support the development of new and improved treatments for dermatophytosis.

References

Application Note: Cell Culture-Based Assays to Evaluate the Antifungal Efficacy of Tolciclate

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Tolciclate is a synthetic thiocarbamate antifungal agent used in the topical treatment of skin infections caused by dermatophytes.[1][2] Its primary mechanism of action is the inhibition of squalene epoxidase, a crucial enzyme in the fungal ergosterol biosynthesis pathway.[1][3][4] This inhibition leads to an accumulation of the precursor squalene and a depletion of ergosterol, a vital component for maintaining the integrity and functionality of the fungal cell membrane.[1][5] The disruption of the cell membrane results in increased permeability, leakage of essential cellular contents, and ultimately, fungal cell death.[1] Cell-based assays are indispensable tools for quantifying the antifungal activity of compounds like this compound, confirming their mechanism of action, and evaluating their selectivity for fungal cells over mammalian cells.[6] This document provides detailed protocols for key in vitro assays to characterize the antifungal effects of this compound.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis Ergosterol is the primary sterol in fungal cell membranes, analogous to cholesterol in mammalian cells. The biosynthetic pathway to ergosterol is a critical target for many antifungal drugs. This compound specifically targets and inhibits the enzyme squalene epoxidase.[3][4] This action blocks the conversion of squalene to squalene epoxide, a key step preceding the formation of lanosterol and, subsequently, ergosterol.[3][5] The resulting ergosterol deficiency and squalene accumulation disrupt membrane function and inhibit fungal growth.[1]

Ergosterol_Pathway cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Drug Action AC Acetyl-CoA Squalene Squalene AC->Squalene Multiple Steps Squalene_Epoxide Squalene Epoxide Squalene->Squalene_Epoxide Squalene Epoxidase Accumulation Squalene Accumulation Squalene->Accumulation Lanosterol Lanosterol Ergosterol Ergosterol (Fungal Cell Membrane) Lanosterol->Ergosterol Multiple Steps Squalene_Epoxide->Lanosterol This compound This compound This compound->Squalene_Epoxide Experimental_Workflow cluster_assays Parallel Assays start Start: Prepare Fungal and Mammalian Cell Cultures prep Prepare Inoculum / Cell Suspension Prepare this compound Serial Dilutions start->prep treat Treat Cells with this compound prep->treat mic Assay 1: Antifungal Susceptibility (Fungal Cells) treat->mic erg Assay 2: Ergosterol Quantification (Fungal Cells) treat->erg cyto Assay 3: Mammalian Cytotoxicity (e.g., HaCaT cells) treat->cyto incubate_mic Incubate 24-72h mic->incubate_mic incubate_erg Incubate 16-24h erg->incubate_erg incubate_cyto Incubate 24-48h cyto->incubate_cyto read_mic Read MIC (Visual / Spectrophotometer) incubate_mic->read_mic read_erg Extract Sterols & Read Absorbance (240-300nm) incubate_erg->read_erg read_cyto Add MTS/MTT Reagent & Read Absorbance (490nm) incubate_cyto->read_cyto end Data Analysis and Interpretation read_mic->end read_erg->end read_cyto->end

References

Application Notes and Protocols for the Development of Topical Formulations of Tolciclate for Laboratory Use

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the development and evaluation of topical formulations of Tolciclate for laboratory research. This compound is a synthetic antifungal agent belonging to the thiocarbamate class, indicated for the treatment of dermatophyte infections.[1] It functions by inhibiting squalene epoxidase, a key enzyme in the fungal ergosterol biosynthesis pathway, leading to the disruption of the fungal cell membrane.[2][3] Due to its high lipophilicity and practical insolubility in water, formulation strategies are critical for effective topical delivery.

Physicochemical Properties of this compound

A thorough understanding of this compound's physicochemical properties is fundamental to formulation design. Key properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₂₀H₂₁NOS[4]
Molecular Weight 323.45 g/mol [4]
Appearance White crystalline powder
Melting Point 92-94 °C
Solubility Practically insoluble in water. Soluble in n-hexane (14.9 mg/mL) and n-octanol (23.9 mg/mL).
LogP (Octanol/Water) 5.38 (ALOGPS), 5.87 (ChemAxon)[5]

Signaling Pathway of this compound

This compound's antifungal activity is achieved through the inhibition of ergosterol biosynthesis, a critical pathway for maintaining fungal cell membrane integrity. A simplified diagram of this pathway is presented below.

This compound Mechanism of Action Squalene Squalene Squalene Epoxidase Squalene Epoxidase Squalene->Squalene Epoxidase Substrate Lanosterol Lanosterol Squalene Epoxidase->Lanosterol Catalyzes conversion Ergosterol Ergosterol Lanosterol->Ergosterol Further synthesis steps Fungal Cell Membrane Fungal Cell Membrane Disrupted Integrity and Function Ergosterol->Fungal Cell Membrane Essential component This compound This compound This compound->Squalene Epoxidase Inhibits

Caption: Mechanism of action of this compound.

Experimental Protocols

Preparation of a 1% this compound Oil-in-Water (O/W) Cream

This protocol outlines the preparation of a 1% this compound oil-in-water (O/W) cream suitable for laboratory-scale studies. The formulation is designed to enhance the solubilization and skin penetration of the lipophilic drug.

Materials:

ComponentFunctionSuggested ExcipientConcentration (w/w)
Active Ingredient AntifungalThis compound1.0%
Oil Phase
OilLight Liquid Paraffin10.0%
Stiffening AgentCetostearyl Alcohol8.0%
Emulsifier (W/O)Sorbitan Monostearate (Span 60)2.0%
Aqueous Phase
VehiclePurified Waterq.s. to 100%
Emulsifier (O/W)Polysorbate 80 (Tween 80)3.0%
HumectantPropylene Glycol5.0%
PreservativeMethylparaben0.2%
PreservativePropylparaben0.05%

Equipment:

  • Beakers

  • Water bath

  • Homogenizer

  • Magnetic stirrer

  • Weighing balance

Protocol:

  • Oil Phase Preparation: In a beaker, combine the light liquid paraffin, cetostearyl alcohol, and sorbitan monostearate. Heat the mixture to 70-75°C in a water bath until all components have melted and the phase is uniform.

  • Drug Incorporation: Disperse the this compound powder in the heated oil phase and stir until fully dissolved.

  • Aqueous Phase Preparation: In a separate beaker, dissolve the methylparaben and propylparaben in propylene glycol with gentle heating. Add the purified water and polysorbate 80, and heat this aqueous phase to 70-75°C.

  • Emulsification: Slowly add the aqueous phase to the oil phase while continuously stirring with a homogenizer at a moderate speed.

  • Homogenization: Continue homogenization for 10-15 minutes until a uniform, white cream is formed.

  • Cooling: Remove the cream from the water bath and continue to stir gently with a magnetic stirrer until it cools to room temperature.

  • Storage: Store the prepared cream in a well-closed container at room temperature, protected from light.

In Vitro Release Testing (IVRT)

IVRT is a crucial quality control test to assess the rate of drug release from the semi-solid formulation.[6][7]

Experimental Workflow:

IVRT Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_cell Prepare Franz Diffusion Cell mount_membrane Mount Membrane prep_cell->mount_membrane prep_membrane Hydrate Synthetic Membrane prep_membrane->mount_membrane prep_receptor Prepare and Degas Receptor Solution add_receptor Fill Receptor Chamber prep_receptor->add_receptor mount_membrane->add_receptor apply_formulation Apply this compound Cream add_receptor->apply_formulation run_exp Run at 32°C with Stirring apply_formulation->run_exp sample Collect Samples at Time Points run_exp->sample quantify Quantify this compound (HPLC/UV-Vis) sample->quantify plot Plot Cumulative Release vs. Time quantify->plot

Caption: In Vitro Release Testing workflow.

Protocol:

  • Apparatus: Vertical Franz diffusion cells.

  • Membrane: A synthetic, inert membrane such as polysulfone or polydimethylsiloxane (PDMS) should be used.[4] The membrane should be hydrated in the receptor solution for at least 30 minutes prior to the experiment.

  • Receptor Solution: Due to the lipophilic nature of this compound, an aqueous buffer alone will not provide sink conditions. A hydroalcoholic solution, such as 50% v/v ethanol in phosphate-buffered saline (PBS) at pH 7.4, is recommended.[8] The receptor medium should be degassed before use.

  • Experimental Setup:

    • Mount the hydrated membrane between the donor and receptor chambers of the Franz diffusion cell.

    • Fill the receptor chamber with the degassed receptor solution, ensuring no air bubbles are trapped beneath the membrane.

    • Equilibrate the cells in a water bath to maintain a constant temperature of 32 ± 1°C.[7]

    • Apply a known quantity (e.g., 300 mg) of the 1% this compound cream uniformly to the surface of the membrane in the donor chamber.

    • Start the magnetic stirrer in the receptor chamber.

  • Sampling:

    • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, and 8 hours), withdraw a sample (e.g., 0.5 mL) from the sampling port of the receptor chamber.

    • Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed receptor solution to maintain a constant volume and sink conditions.[2]

  • Analysis: Analyze the collected samples for this compound concentration using a validated HPLC or UV-Vis spectrophotometric method (see Section 3.4).

  • Data Presentation: Calculate the cumulative amount of this compound released per unit area (µg/cm²) and plot it against the square root of time. The release rate can be determined from the slope of the linear portion of the curve.

In Vitro Skin Permeation Study

This study evaluates the permeation of this compound through a skin model to predict its in vivo performance.

Protocol:

  • Apparatus: Vertical Franz diffusion cells.[2]

  • Skin Model: Excised human or animal (e.g., porcine ear) skin is the gold standard. Alternatively, reconstituted human epidermis models can be used. The skin should be equilibrated in PBS at 4°C for 30 minutes before mounting.

  • Receptor Solution: A hydroalcoholic solution, such as 50% v/v ethanol in PBS (pH 7.4), is recommended to ensure sink conditions for the lipophilic this compound.[8]

  • Experimental Setup:

    • Mount the skin between the donor and receptor chambers with the stratum corneum facing the donor compartment.

    • Fill the receptor chamber with degassed receptor solution, ensuring no air bubbles are present.

    • Maintain the temperature at 32 ± 1°C.

    • Apply a finite dose (e.g., 10 mg/cm²) of the 1% this compound cream to the skin surface.

  • Sampling:

    • Collect samples from the receptor chamber at appropriate time intervals (e.g., 1, 2, 4, 6, 8, 12, and 24 hours).

    • Replace the withdrawn volume with fresh, pre-warmed receptor solution.

  • Analysis: Quantify the amount of this compound in the receptor samples using a validated analytical method.

  • Data Presentation: Plot the cumulative amount of this compound permeated per unit area (µg/cm²) against time. The steady-state flux (Jss) can be calculated from the slope of the linear portion of the plot.

Analytical Methods for Quantification of this compound

Accurate and validated analytical methods are essential for quantifying this compound in formulation and biological matrices. The following are proposed starting methods based on the analysis of the structurally similar compound, Tolnaftate.[9][10]

HPLC Method Development cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_std Prepare Standard Solutions quantify Quantify using Calibration Curve prep_std->quantify prep_sample Extract this compound from Matrix inject Inject Sample prep_sample->inject separate Separation on C18 Column inject->separate detect UV Detection separate->detect integrate Integrate Peak Area detect->integrate integrate->quantify

Caption: HPLC method development workflow.

Proposed HPLC Parameters:

ParameterRecommended Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Water (80:20 v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Detection Wavelength ~258 nm (based on Tolnaftate, requires confirmation for this compound)
Column Temperature 25°C

Method Validation Parameters:

  • Linearity: Prepare standard solutions of this compound in the mobile phase at a minimum of five concentrations. Plot the peak area against concentration and determine the correlation coefficient (r² > 0.999).

  • Accuracy: Perform recovery studies by spiking a placebo cream with known amounts of this compound at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).

  • Precision:

    • Repeatability (Intra-day precision): Analyze six replicate samples of the same concentration on the same day.

    • Intermediate Precision (Inter-day precision): Analyze the same samples on three different days. The relative standard deviation (RSD) should be less than 2%.

  • Specificity: Analyze a placebo formulation to ensure that no interfering peaks are observed at the retention time of this compound.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ).

A simple UV-Vis spectrophotometric method can be developed for the routine analysis of this compound, particularly for in vitro release samples where the matrix is less complex.

Proposed UV-Vis Parameters:

ParameterRecommended Condition
Solvent Methanol or Ethanol
Wavelength Scan 200 - 400 nm to determine λmax
Analytical Wavelength (λmax) To be determined experimentally (expected to be around 258 nm)

Method Validation Parameters:

  • Linearity: Prepare a series of standard solutions of this compound in the chosen solvent and measure their absorbance at the determined λmax. Construct a calibration curve and determine the correlation coefficient.

  • Accuracy and Precision: Perform recovery and repeatability studies as described for the HPLC method.

Data Presentation

All quantitative data from the experimental protocols should be summarized in clear and concise tables for easy comparison and interpretation.

Example Table for IVRT Data:

Time (hours)Cumulative Release (µg/cm²) ± SD (n=6)
0.5...
1.0...
2.0...
4.0...
6.0...
8.0...

Example Table for Skin Permeation Data:

Time (hours)Cumulative Permeation (µg/cm²) ± SD (n=6)
1...
2...
4...
6...
8...
12...
24...

By following these detailed application notes and protocols, researchers can systematically develop and evaluate topical formulations of this compound for laboratory use, ensuring reproducible and reliable results.

References

Application Notes and Protocols for the Quantification of Tolciclate in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

This document provides detailed application notes and proposed protocols for the quantitative analysis of Tolciclate in biological matrices. These methodologies are essential for researchers, scientists, and drug development professionals engaged in pharmacokinetic, toxicokinetic, and drug metabolism studies of this antifungal agent. The protocols are based on established analytical techniques and principles, adapted for this compound based on methods validated for structurally similar compounds.

Introduction

This compound is a thiocarbamate antifungal agent.[1] Accurate and precise quantification of this compound in biological samples such as plasma, urine, and blood is crucial for evaluating its absorption, distribution, metabolism, and excretion (ADME) profile. The following sections detail proposed analytical methods using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), providing step-by-step protocols and expected performance characteristics.

Proposed Analytical Methods

Two primary analytical methods are proposed for the quantification of this compound in biological samples:

  • HPLC-UV: A robust and widely available method suitable for routine analysis.

  • LC-MS/MS: A highly sensitive and selective method, ideal for detecting low concentrations of the analyte and its metabolites.

Application Note 1: Quantification of this compound in Human Plasma using HPLC-UV

This application note describes a proposed method for the determination of this compound in human plasma using reverse-phase high-performance liquid chromatography with ultraviolet detection. The method is adapted from validated procedures for the structurally similar thiocarbamate antifungal, Tolnaftate.

Experimental Protocol

a) Sample Preparation: Protein Precipitation

  • To 500 µL of human plasma in a microcentrifuge tube, add 1.0 mL of acetonitrile (protein precipitating agent).

  • Vortex the mixture for 1 minute to ensure thorough mixing and precipitation of plasma proteins.

  • Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 200 µL of the mobile phase.

  • Vortex for 30 seconds and transfer the solution to an HPLC vial for analysis.

b) Chromatographic Conditions

  • Instrument: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Acetonitrile and water (85:15, v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection Wavelength: 258 nm.

  • Column Temperature: 30°C.

Data Presentation

The following table summarizes the expected validation parameters for this method, based on data from analogous compounds.

Validation ParameterExpected Value
Linearity Range0.1 - 100 µg/mL
Correlation Coefficient (r²)> 0.995
Accuracy95 - 105%
Precision (RSD%)< 15%
Recovery> 85%
Limit of Quantification (LOQ)0.1 µg/mL
Limit of Detection (LOD)0.03 µg/mL

Experimental Workflow Diagram

G HPLC-UV Workflow for this compound in Plasma cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis plasma 500 µL Plasma add_acn Add 1.0 mL Acetonitrile plasma->add_acn vortex1 Vortex (1 min) add_acn->vortex1 centrifuge Centrifuge (10,000 x g, 10 min) vortex1->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate to Dryness (N2, 40°C) supernatant->evaporate reconstitute Reconstitute in 200 µL Mobile Phase evaporate->reconstitute inject Inject 20 µL into HPLC reconstitute->inject separate C18 Column Separation inject->separate detect UV Detection at 258 nm separate->detect quantify Quantification detect->quantify

Caption: HPLC-UV workflow for this compound analysis in plasma.

Application Note 2: Highly Sensitive Quantification of this compound in Human Urine using LC-MS/MS

This application note outlines a proposed liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the trace-level quantification of this compound in human urine. This method is ideal for studies requiring high sensitivity and specificity.

Experimental Protocol

a) Sample Preparation: Solid-Phase Extraction (SPE)

  • Centrifuge the urine sample at 3000 x g for 5 minutes to remove particulate matter.

  • Condition an SPE cartridge (e.g., C18, 100 mg) by passing 2 mL of methanol followed by 2 mL of deionized water.

  • Load 1 mL of the urine supernatant onto the conditioned SPE cartridge.

  • Wash the cartridge with 2 mL of 5% methanol in water to remove interferences.

  • Dry the cartridge under vacuum for 5 minutes.

  • Elute this compound from the cartridge with 1 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Transfer the solution to an LC-MS/MS vial for analysis.

b) LC-MS/MS Conditions

  • Instrument: Liquid chromatograph coupled to a triple quadrupole mass spectrometer.

  • Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient Elution: Start with 95% A, ramp to 5% A over 5 minutes, hold for 2 minutes, and return to initial conditions.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Mass Spectrometric Detection (Multiple Reaction Monitoring - MRM):

    • This compound Precursor Ion (Q1): m/z 324.1 (based on M+H⁺ for C₂₀H₂₁NOS)

    • This compound Product Ion (Q3): To be determined by direct infusion and collision-induced dissociation (CID) experiments. A hypothetical transition would be based on a stable fragment.

    • Collision Energy: To be optimized.

Data Presentation

The following table presents the anticipated validation parameters for the LC-MS/MS method.

Validation ParameterExpected Value
Linearity Range0.1 - 100 ng/mL
Correlation Coefficient (r²)> 0.998
Accuracy90 - 110%
Precision (RSD%)< 10%
Recovery> 90%
Limit of Quantification (LOQ)0.1 ng/mL
Limit of Detection (LOD)0.03 ng/mL

Experimental Workflow Diagram

G LC-MS/MS Workflow for this compound in Urine cluster_prep Sample Preparation (SPE) cluster_analysis LC-MS/MS Analysis urine 1 mL Urine Supernatant load Load Sample urine->load condition Condition SPE Cartridge condition->load wash Wash Cartridge load->wash elute Elute with Methanol wash->elute dry Evaporate to Dryness elute->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute inject Inject 5 µL into LC-MS/MS reconstitute->inject separate C18 Column Separation (Gradient) inject->separate ionize ESI+ Ionization separate->ionize detect MRM Detection (m/z 324.1 -> Product) ionize->detect quantify Quantification detect->quantify

Caption: LC-MS/MS workflow for this compound analysis in urine.

Discussion

The provided protocols offer a starting point for the development and validation of analytical methods for this compound in biological matrices. The HPLC-UV method is a cost-effective approach for routine analysis where high sensitivity is not paramount. For studies requiring lower detection limits, such as early pharmacokinetic studies or metabolite identification, the LC-MS/MS method is the recommended approach due to its superior sensitivity and specificity.

It is critical to perform a full method validation according to regulatory guidelines (e.g., FDA or EMA) before applying these methods to the analysis of study samples. This validation should include assessments of specificity, linearity, accuracy, precision, recovery, matrix effects (for LC-MS/MS), and stability of the analyte in the biological matrix under various storage conditions. The selection of an appropriate internal standard is also crucial for achieving accurate and precise results, especially for the LC-MS/MS method. A stable isotope-labeled this compound would be the ideal internal standard.

References

Experimental Design for Tolciclate Combination Therapy Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tolciclate is a thiocarbamate antifungal agent that targets the ergosterol biosynthesis pathway, a critical component of the fungal cell membrane.[1][2] Specifically, this compound inhibits the enzyme squalene epoxidase, leading to a deficiency in ergosterol and an accumulation of toxic squalene within the fungal cell.[1][2] This mechanism of action makes it an effective agent against dermatophytes, the fungi responsible for common skin infections such as athlete's foot, ringworm, and jock itch.[2] The increasing prevalence of antifungal resistance necessitates the exploration of combination therapies to enhance efficacy, reduce treatment duration, and overcome resistance mechanisms.[3][4]

These application notes provide a comprehensive guide for designing and conducting preclinical research on this compound combination therapies. The protocols outlined below cover essential in vitro and in vivo experimental designs to evaluate the synergistic, additive, indifferent, or antagonistic interactions of this compound with other antifungal agents.

Key Concepts in Combination Therapy

The interaction between two antimicrobial agents can be classified as follows:

  • Synergy: The combined effect of the two drugs is significantly greater than the sum of their individual effects.

  • Additivity (or Indifference): The combined effect is equal to the sum of the individual effects.

  • Antagonism: The combined effect is less than the effect of the more active drug alone.

The primary goal of these experimental designs is to quantify these interactions and identify promising combinations for further development.

I. In Vitro Experimental Design & Protocols

In vitro studies are the first step in evaluating the potential of a drug combination. They are relatively high-throughput and cost-effective methods for screening multiple drug pairings and concentrations.

Checkerboard Microdilution Assay

The checkerboard assay is the most common method for assessing antifungal drug interactions in vitro.[3][5] It allows for the testing of multiple concentrations of two drugs in a two-dimensional array.

Objective: To determine the Fractional Inhibitory Concentration (FIC) index, which quantifies the nature of the drug interaction.

Protocol:

a. Fungal Isolate Preparation:

  • Use clinically relevant dermatophyte species such as Trichophyton rubrum, Trichophyton mentagrophytes, or Microsporum canis.[6][7]

  • Culture the isolates on a suitable medium that supports conidial growth, such as oatmeal cereal agar or rice agar, to obtain a sufficient quantity of conidia for inoculum preparation.[6][8]

  • Incubate cultures at 28-30°C for 7-14 days, or until adequate sporulation is observed.[9][10]

  • Prepare a conidial suspension in sterile saline or RPMI 1640 medium and adjust the concentration to 1-5 x 10³ CFU/mL using a hemocytometer or by spectrophotometric methods.[6][9]

b. Drug Dilution and Plate Setup:

  • Prepare stock solutions of this compound and the partner antifungal drug in a suitable solvent like dimethyl sulfoxide (DMSO).[11]

  • Perform serial twofold dilutions of each drug in RPMI 1640 medium (buffered with MOPS to pH 7.0) in separate 96-well microtiter plates.[12][13]

  • In a final checkerboard plate, add 50 µL of each this compound dilution along the x-axis and 50 µL of the partner drug dilution along the y-axis.

  • The final plate will contain a gradient of concentrations for both drugs, as well as wells with each drug alone and a drug-free growth control.

c. Inoculation and Incubation:

  • Add 100 µL of the standardized fungal inoculum to each well of the checkerboard plate.

  • Incubate the plates at 28°C for 7 days.[9] The optimal incubation time can vary depending on the growth rate of the specific dermatophyte species.[14]

d. Reading the Results and Data Analysis:

  • Determine the Minimum Inhibitory Concentration (MIC) for each drug alone and in combination. The MIC is defined as the lowest concentration of the drug that causes complete (100%) inhibition of visible growth.[9]

  • Calculate the Fractional Inhibitory Concentration (FIC) for each drug in the combination:

    • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

    • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

  • Calculate the FIC Index (FICI) by summing the individual FICs:

    • FICI = FIC of Drug A + FIC of Drug B

  • Interpret the FICI values as follows:

    • Synergy: FICI ≤ 0.5

    • Additive/Indifference: 0.5 < FICI ≤ 4.0

    • Antagonism: FICI > 4.0

Data Presentation:

Table 1: Checkerboard Assay Results for this compound in Combination with Drug X against Trichophyton rubrum

Drug CombinationMIC Alone (µg/mL)MIC in Combination (µg/mL)FICFICIInteraction
This compound 0.060.0150.250.5Synergy
Drug X (e.g., Itraconazole) 0.1250.0310.25
..................

Note: Data presented is hypothetical and for illustrative purposes. A study on the combination of terbinafine (another squalene epoxidase inhibitor) and itraconazole against terbinafine-resistant Trichophyton spp. showed synergistic interactions in a significant portion of isolates, with FICI values ranging from 0.032 to 0.5.[3]

Time-Kill Curve Studies

Time-kill assays provide dynamic information about the rate of fungal killing by a drug or drug combination over time.

Objective: To assess the fungicidal or fungistatic activity of this compound combinations and to confirm synergistic interactions observed in checkerboard assays.

Protocol:

a. Fungal Isolate and Drug Preparation:

  • Prepare a standardized fungal inoculum as described for the checkerboard assay.

  • Prepare drug solutions at concentrations corresponding to multiples of their MICs (e.g., 1x, 2x, 4x MIC).

b. Experimental Setup:

  • In sterile tubes or flasks, combine the fungal inoculum with the drug solutions (this compound alone, partner drug alone, and the combination). Include a drug-free growth control.

  • Incubate the cultures at 28°C with agitation.

c. Sampling and Viability Counting:

  • At predetermined time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours), withdraw aliquots from each culture.

  • Perform serial dilutions of the aliquots and plate them on a suitable agar medium (e.g., Sabouraud Dextrose Agar).

  • Incubate the plates until colonies are visible and count the number of colony-forming units (CFU/mL).

d. Data Analysis:

  • Plot the log10 CFU/mL against time for each condition.

  • Synergy is typically defined as a ≥2-log10 decrease in CFU/mL by the combination compared to the most active single agent at a specific time point.

  • Fungicidal activity is defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.

Data Presentation:

Table 2: Time-Kill Curve Results for this compound and Drug X Combination against Trichophyton mentagrophytes at 24 hours

TreatmentInitial Inoculum (log10 CFU/mL)Final CFU/mL (log10 CFU/mL)Log10 ReductionOutcome
Growth Control3.06.5-Growth
This compound (1x MIC)3.02.50.5Fungistatic
Drug X (1x MIC)3.02.80.2Fungistatic
This compound + Drug X 3.0 <1.0 >2.0 Synergy & Fungicidal

Note: Data presented is hypothetical and for illustrative purposes.

II. In Vivo Experimental Design & Protocols

In vivo studies are crucial for validating the efficacy of drug combinations in a living organism, taking into account pharmacokinetic and pharmacodynamic factors.

Dermatophytosis Animal Model

Guinea pigs and mice are commonly used animal models for dermatophytosis.[15]

Objective: To evaluate the therapeutic efficacy of topical or systemic this compound combination therapy in a relevant animal model of tinea corporis.

Protocol:

a. Animal and Fungal Strains:

  • Use immunocompetent guinea pigs or mice.

  • Infect the animals with a well-characterized strain of Trichophyton mentagrophytes or Microsporum canis.

b. Infection Protocol:

  • Anesthetize the animals and gently abrade a small area of skin on the back.

  • Apply a standardized inoculum of fungal conidia to the abraded area.[16]

  • Monitor the animals daily for the development of skin lesions, which typically appear within 5-7 days.

c. Treatment Regimen:

  • Once lesions are established, divide the animals into treatment groups:

    • Vehicle control (placebo)

    • This compound monotherapy (topical cream or oral gavage)

    • Partner drug monotherapy

    • This compound combination therapy

  • Administer the treatments daily for a specified period (e.g., 7-14 days).

d. Efficacy Assessment:

  • Clinical Scoring: Score the severity of the skin lesions daily based on erythema, scaling, and crusting.

  • Mycological Burden: At the end of the treatment period, euthanize the animals and collect skin samples from the infected area. Homogenize the tissue and perform quantitative fungal cultures (CFU/gram of tissue) to determine the fungal load.

  • Histopathology: Examine skin tissue sections stained with periodic acid-Schiff (PAS) to visualize fungal elements and assess the inflammatory response.

Data Presentation:

Table 3: Efficacy of this compound Combination Therapy in a Guinea Pig Model of Dermatophytosis

Treatment GroupMean Clinical Score (Day 14)Mean Fungal Burden (log10 CFU/g tissue)
Vehicle Control3.55.2
This compound1.83.1
Drug X2.13.5
This compound + Drug X 0.5 1.5

Note: Data presented is hypothetical and for illustrative purposes.

III. Signaling Pathways and Experimental Workflows

Understanding the underlying mechanisms of synergy is crucial for rational drug development. This compound's inhibition of squalene epoxidase disrupts the ergosterol biosynthesis pathway, which can have cascading effects on fungal cell signaling and integrity.

Ergosterol Biosynthesis Pathway and Potential for Synergy

The inhibition of squalene epoxidase by this compound leads to the accumulation of squalene and depletion of ergosterol. This can create vulnerabilities in the fungal cell that can be exploited by other antifungal agents. For example, azoles inhibit a downstream enzyme in the same pathway (lanosterol 14α-demethylase), and their combined use with a squalene epoxidase inhibitor could lead to a more complete shutdown of ergosterol synthesis.[16]

Ergosterol_Biosynthesis_Pathway acetyl_coa Acetyl-CoA mevalonate Mevalonate Pathway acetyl_coa->mevalonate squalene Squalene mevalonate->squalene squalene_epoxidase Squalene Epoxidase squalene->squalene_epoxidase lanosterol Lanosterol squalene_epoxidase->lanosterol lanosterol_demethylase Lanosterol 14α-demethylase (Azole Target) lanosterol->lanosterol_demethylase ergosterol Ergosterol lanosterol_demethylase->ergosterol cell_membrane Fungal Cell Membrane ergosterol->cell_membrane This compound This compound This compound->squalene_epoxidase Inhibits azoles Azoles azoles->lanosterol_demethylase Inhibits

Ergosterol biosynthesis pathway and antifungal targets.
Cell Wall Integrity and Calcineurin Signaling Pathways

Ergosterol is crucial for maintaining the integrity and function of the fungal cell membrane.[17] Depletion of ergosterol can trigger cellular stress responses, including the cell wall integrity (CWI) and the calcineurin signaling pathways.[18][19][20] These pathways are essential for fungal survival under stress conditions. Combining this compound with agents that inhibit these compensatory pathways could lead to synthetic lethality.

Fungal_Stress_Response This compound This compound squalene_epoxidase Squalene Epoxidase This compound->squalene_epoxidase Inhibits ergosterol_depletion Ergosterol Depletion membrane_stress Membrane Stress ergosterol_depletion->membrane_stress cwi_pathway Cell Wall Integrity (CWI) Pathway membrane_stress->cwi_pathway calcineurin_pathway Calcineurin Signaling Pathway membrane_stress->calcineurin_pathway cell_survival Fungal Cell Survival cwi_pathway->cell_survival calcineurin_pathway->cell_survival cell_death Fungal Cell Death cwi_inhibitor CWI Inhibitor cwi_inhibitor->cwi_pathway Inhibits cwi_inhibitor->cell_death calcineurin_inhibitor Calcineurin Inhibitor calcineurin_inhibitor->calcineurin_pathway Inhibits calcineurin_inhibitor->cell_death Experimental_Workflow start Start: Identify Potential Partner Drugs checkerboard In Vitro Screening: Checkerboard Assay start->checkerboard time_kill In Vitro Confirmation: Time-Kill Studies checkerboard->time_kill Synergistic Hits in_vivo In Vivo Efficacy: Dermatophytosis Model time_kill->in_vivo Confirmed Synergy mechanism Mechanism of Action Studies in_vivo->mechanism end Lead Combination Identified mechanism->end

References

Troubleshooting & Optimization

Optimizing Tolciclate Dosage for In Vitro Experiments: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE RELEASE

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing Tolciclate dosage for in vitro experiments. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data to facilitate effective and accurate research.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is an antifungal agent that functions by inhibiting the enzyme squalene epoxidase.[1] This enzyme is a critical component in the ergosterol biosynthesis pathway in fungi. By blocking squalene epoxidase, this compound disrupts the production of ergosterol, an essential component of the fungal cell membrane. This disruption leads to an accumulation of squalene and a deficiency in ergosterol, which increases the permeability and instability of the cell membrane, ultimately causing fungal cell death.[1] this compound exhibits a high degree of selectivity for fungal squalene epoxidase over its mammalian counterpart, which contributes to its safety profile in therapeutic applications.

Q2: What is a typical effective concentration range for this compound in in vitro antifungal studies?

A2: The in vitro activity of this compound against dermatophytes is generally observed in the range of 0.01 to 0.1 µg/mL.[2] However, the optimal concentration can vary depending on the specific fungal species and the experimental conditions.

Q3: What is the IC50 of this compound against its target enzyme?

A3: The 50% inhibitory concentration (IC50) of this compound against squalene epoxidase isolated from Trichophyton rubrum has been determined to be 28.0 nM.[3][4]

Q4: How should I prepare a stock solution of this compound for cell culture experiments?

A4: this compound is sparingly soluble in water but can be dissolved in dimethyl sulfoxide (DMSO). It is recommended to prepare a concentrated stock solution in 100% DMSO. For most cell lines, the final concentration of DMSO in the culture medium should not exceed 0.5% to avoid cytotoxicity. Therefore, prepare a stock solution that is at least 200 times the final desired concentration in your experiment.

Q5: I'm observing precipitation when I dilute my this compound stock solution in the aqueous culture medium. What should I do?

A5: Precipitation upon dilution of a DMSO stock in aqueous media is a common issue for hydrophobic compounds. To mitigate this, try adding the this compound stock solution to the pre-warmed culture medium while gently vortexing or swirling the medium. This can help to disperse the compound more effectively and prevent immediate precipitation.

Troubleshooting Guides

Issue 1: Inconsistent or No Antifungal Activity
Possible Cause Troubleshooting Step
Incorrect Dosage Review the literature for the reported Minimum Inhibitory Concentration (MIC) values of this compound against your target fungus. Perform a dose-response experiment to determine the optimal concentration range.
Compound Degradation Prepare fresh stock solutions of this compound. Avoid repeated freeze-thaw cycles. Protect the stock solution from light.
Resistant Fungal Strain Verify the identity and susceptibility of your fungal strain. If possible, test a known sensitive control strain in parallel.
Inappropriate Assay Conditions Ensure the pH, temperature, and incubation time of your assay are optimal for both the fungus and the activity of this compound.
Issue 2: High Background or Off-Target Effects
Possible Cause Troubleshooting Step
DMSO Cytotoxicity Perform a vehicle control experiment with varying concentrations of DMSO to determine the tolerance of your cell line. Ensure the final DMSO concentration is below the toxic threshold (typically ≤ 0.5%).
Compound Cytotoxicity Determine the cytotoxic concentration (CC50) of this compound on your host cells using a cytotoxicity assay (e.g., MTT, XTT). This will help you determine the therapeutic index (CC50/IC50).
Non-specific Binding If using plasticware, consider the possibility of the compound adsorbing to the surfaces. Pre-coating plates with a blocking agent may help in some cases.

Quantitative Data Summary

Table 1: In Vitro Activity of this compound

Parameter Organism/Enzyme Value Reference
IC50 Squalene Epoxidase (Trichophyton rubrum)28.0 nM[3][4]
Effective Concentration Dermatophytes0.01 - 0.1 µg/mL[2]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M38-A guidelines for filamentous fungi.

1. Preparation of this compound Stock Solution:

  • Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).
  • Store the stock solution at -20°C, protected from light.

2. Preparation of Fungal Inoculum:

  • Grow the fungal isolate on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at a suitable temperature until sporulation is observed.
  • Harvest the conidia by flooding the plate with sterile saline containing 0.05% Tween 80 and gently scraping the surface.
  • Adjust the conidial suspension to a final concentration of 5 x 10³ CFU/mL in RPMI 1640 medium.[5]

3. Assay Procedure:

  • Perform serial two-fold dilutions of the this compound stock solution in a 96-well microtiter plate using RPMI 1640 medium. The final volume in each well should be 100 µL. Ensure the final DMSO concentration is 1% or less.[5]
  • Add 100 µL of the fungal inoculum to each well.
  • Include a growth control well (inoculum without this compound) and a sterility control well (medium only).
  • Incubate the plates at an appropriate temperature (e.g., 35°C) for a duration suitable for the growth of the control organism (typically 48-96 hours).
  • The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of fungal growth compared to the growth control.

Protocol 2: Squalene Epoxidase Inhibition Assay

This is a general protocol for measuring the activity of squalene epoxidase.

1. Preparation of Microsomes:

  • Culture the fungal cells and harvest them during the exponential growth phase.
  • Generate spheroplasts using lytic enzymes.
  • Homogenize the spheroplasts in a suitable buffer and perform differential centrifugation to isolate the microsomal fraction, which contains squalene epoxidase.

2. Enzyme Assay:

  • The reaction mixture should contain the microsomal preparation, a suitable buffer, NADPH, and FAD.
  • Pre-incubate the reaction mixture with various concentrations of this compound (or DMSO as a vehicle control) for a defined period.
  • Initiate the enzymatic reaction by adding the substrate, radiolabeled squalene (e.g., [³H]squalene).
  • Incubate the reaction at an optimal temperature for a specific time.
  • Stop the reaction and extract the lipids.
  • Separate the substrate (squalene) from the product (2,3-oxidosqualene) using thin-layer chromatography (TLC).
  • Quantify the radioactivity in the substrate and product spots to determine the percentage of inhibition.
  • Calculate the IC50 value from the dose-response curve.

Visualizations

Ergosterol_Biosynthesis_Pathway acetyl_coa Acetyl-CoA mevalonate Mevalonate Pathway acetyl_coa->mevalonate squalene Squalene mevalonate->squalene squalene_epoxidase Squalene Epoxidase squalene->squalene_epoxidase squalene_epoxide 2,3-Oxidosqualene lanosterol Lanosterol squalene_epoxide->lanosterol ergosterol Ergosterol lanosterol->ergosterol This compound This compound This compound->squalene_epoxidase Inhibits squalene_epoxidase->squalene_epoxide

Caption: this compound's mechanism of action in the ergosterol biosynthesis pathway.

Experimental_Workflow_MIC cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_this compound Prepare this compound Stock (in DMSO) serial_dilution Serial Dilution of this compound in 96-well Plate prep_this compound->serial_dilution prep_inoculum Prepare Fungal Inoculum add_inoculum Add Fungal Inoculum prep_inoculum->add_inoculum serial_dilution->add_inoculum incubation Incubate at 35°C add_inoculum->incubation read_mic Visually Determine MIC incubation->read_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions start Inconsistent Results? dosage Incorrect Dosage start->dosage compound Compound Instability start->compound strain Resistant Strain start->strain conditions Suboptimal Conditions start->conditions dose_response Perform Dose-Response dosage->dose_response fresh_stock Use Fresh Stock compound->fresh_stock control_strain Use Control Strain strain->control_strain optimize Optimize Assay Conditions conditions->optimize

Caption: A logical approach to troubleshooting inconsistent experimental results.

References

Technical Support Center: Tolciclate and Thiocarbamate Antifungal Agents in Experimental Setups

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance to researchers, scientists, and drug development professionals on the stability of Tolciclate and other thiocarbamate antifungal agents in experimental setups. The information is presented in a question-and-answer format to address common issues and provide practical troubleshooting advice.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a synthetic antifungal agent belonging to the thiocarbamate class. Its primary mechanism of action involves the inhibition of squalene epoxidase, a key enzyme in the fungal ergosterol biosynthesis pathway.[1][2] Disruption of this pathway leads to a deficiency of ergosterol and an accumulation of squalene within the fungal cell. This alters the integrity and fluidity of the cell membrane, ultimately leading to fungal cell death.[1]

Q2: What are the main stability concerns for this compound and other thiocarbamates in experimental settings?

While specific stability data for this compound is limited in publicly available literature, thiocarbamates as a class can be susceptible to degradation under certain conditions. Based on studies of similar compounds like Tolnaftate, key stability concerns include hydrolysis (acid and alkali), oxidation, and photodegradation.[3][4] Additionally, general factors affecting topical formulations, such as temperature, humidity, pH, and interactions with other formulation components, can impact stability.[2][5][6]

Q3: How can I prepare a stable stock solution of a thiocarbamate antifungal agent?

For preparing stock solutions, it is crucial to use a suitable solvent in which the compound is highly soluble and stable. For many thiocarbamates, organic solvents like ethanol or DMSO are often used. To minimize degradation, prepare fresh solutions for each experiment whenever possible. If storage is necessary, store solutions in amber vials at low temperatures (e.g., -20°C) to protect from light and thermal degradation.

Q4: What are the typical signs of degradation in my experimental setup?

Degradation of this compound or other thiocarbamates may manifest as:

  • A decrease in antifungal activity or potency in your assays.

  • Changes in the physical appearance of the formulation, such as color change, precipitation, or phase separation.[1]

  • The appearance of unexpected peaks in analytical chromatograms (e.g., HPLC).

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected antifungal activity.

This is a common issue that can often be traced back to the stability of the antifungal agent.

Troubleshooting Steps:

  • Verify Solution Integrity:

    • Prepare a fresh stock solution of this compound or the thiocarbamate agent.

    • Compare the activity of the fresh solution to your existing stock. A significant difference suggests degradation of the stored solution.

  • Assess Experimental Conditions:

    • pH: Check the pH of your culture medium or formulation. Thiocarbamates may be susceptible to hydrolysis at extreme pH values.[2][3][4]

    • Temperature: Ensure that incubation temperatures are appropriate and that the compound is not exposed to excessive heat during preparation.[2][6]

    • Light Exposure: Protect your experimental setup from direct light, as thiocarbamates can be photolabile.[3][4] Use amber-colored plates or cover your standard labware with foil.

  • Check for Interactions:

    • Evaluate potential interactions with other components in your experimental system (e.g., other drugs, excipients, or media components). Some ingredients may accelerate degradation.[2]

Issue 2: Physical changes observed in the formulation (e.g., precipitation, color change).

Physical instability can indicate chemical degradation or issues with the formulation itself.

Troubleshooting Steps:

  • Solubility Issues:

    • Confirm that the concentration of the thiocarbamate does not exceed its solubility limit in the chosen solvent or medium.

    • Consider the use of a co-solvent or a different vehicle if solubility is a problem.

  • Formulation Incompatibility:

    • If using a complex formulation, investigate the compatibility of all ingredients. Incompatible components can lead to phase separation or other physical changes.[2]

  • Environmental Factors:

    • Assess the impact of temperature and humidity on your formulation, as these can affect physical stability.[2][6]

Data Presentation: Illustrative Stability of a Thiocarbamate Antifungal

Due to the lack of specific quantitative stability data for this compound, the following table provides an illustrative example of how stability data for a similar thiocarbamate, Tolnaftate, might be presented. This is based on forced degradation studies which are common in pharmaceutical development.[3][4]

ConditionStressorDurationIllustrative % DegradationPotential Degradation Products
Hydrolytic 0.1 N HCl24 hours15%Hydrolysis products
0.1 N NaOH24 hours25%Hydrolysis products
Oxidative 3% H₂O₂24 hours10%Oxidized derivatives
Photolytic UV Light (254 nm)48 hours20%Photodegradation products
Thermal 60°C7 days5%Thermally induced degradants

Note: This table is for illustrative purposes only and does not represent actual experimental data for this compound.

Experimental Protocols

Protocol: Forced Degradation Study for a Thiocarbamate Antifungal Agent

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation pathways and develop a stability-indicating analytical method.

  • Preparation of Stock Solution: Prepare a stock solution of the thiocarbamate (e.g., 1 mg/mL) in a suitable solvent such as acetonitrile or methanol.

  • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 N HCl. Incubate at a specified temperature (e.g., 60°C) for a set period (e.g., 24 hours). Neutralize the solution before analysis.

  • Alkali Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 N NaOH. Incubate at room temperature for a set period (e.g., 24 hours). Neutralize the solution before analysis.

  • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for a set period (e.g., 24 hours).

  • Photodegradation: Expose an aliquot of the stock solution to UV light (e.g., 254 nm) for a defined duration (e.g., 48 hours). A control sample should be kept in the dark.

  • Thermal Degradation: Keep an aliquot of the stock solution in a solid state or in solution at an elevated temperature (e.g., 60°C) for a defined period (e.g., 7 days).

  • Analysis: Analyze all samples and a non-degraded control using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector, to quantify the parent compound and detect degradation products.

Mandatory Visualizations

Signaling_Pathway Squalene Squalene Squalene_Epoxidase Squalene_Epoxidase Squalene->Squalene_Epoxidase Substrate Lanosterol Lanosterol Squalene_Epoxidase->Lanosterol Catalyzes Ergosterol Ergosterol Lanosterol->Ergosterol Biosynthesis Pathway Cell_Membrane Cell_Membrane Ergosterol->Cell_Membrane Incorporation This compound This compound This compound->Squalene_Epoxidase Inhibits

Caption: Mechanism of action of this compound via inhibition of the ergosterol biosynthesis pathway.

Troubleshooting_Workflow Start Inconsistent Results Check_Solution Prepare fresh stock solution Start->Check_Solution Compare_Activity Activity restored? Check_Solution->Compare_Activity Check_Conditions Evaluate pH, temp, light Compare_Activity->Check_Conditions No End_Stable Stable Experiment Compare_Activity->End_Stable Yes Isolate_Variable Variable identified? Check_Conditions->Isolate_Variable Modify_Protocol Adjust experimental protocol Isolate_Variable->Modify_Protocol Yes Check_Interactions Investigate component interactions Isolate_Variable->Check_Interactions No Modify_Protocol->End_Stable Reformulate Consider reformulation Check_Interactions->Reformulate End_Unstable Further Investigation Reformulate->End_Unstable

Caption: Troubleshooting workflow for inconsistent experimental results with this compound.

References

Technical Support Center: Overcoming Tolciclate Resistance in Fungal Isolates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments on Tolciclate resistance in fungal isolates.

Troubleshooting Guides

This section addresses specific issues that may arise during your research on this compound resistance.

Issue 1: High Variability in Minimum Inhibitory Concentration (MIC) Assays

Question: My MIC results for this compound against various fungal isolates are inconsistent across experiments. What could be the cause, and how can I improve reproducibility?

Answer:

High variability in MIC assays is a common challenge. Several factors can contribute to this issue. Here's a systematic approach to troubleshoot and improve the reproducibility of your results:

Possible Causes and Solutions:

  • Inoculum Preparation: Inconsistent inoculum size is a primary source of variability. It's crucial to standardize the inoculum preparation process.

    • Solution: Spectrophotometrically adjust the inoculum to a standard density (e.g., 0.5 McFarland standard) and verify by colony counting. For dermatophytes, which may not produce easily quantifiable conidia, using a standardized suspension of hyphal fragments is an alternative.[1]

  • Media and pH: The composition and pH of the growth medium can significantly impact the activity of antifungal agents.

    • Solution: Use a standardized medium such as RPMI-1640 with L-glutamine and buffered with MOPS to a pH of 7.0.[2] Ensure the pH is consistent across all experiments.

  • Incubation Conditions: Variations in incubation time and temperature can affect fungal growth rates and, consequently, MIC readings.

    • Solution: Adhere to standardized incubation conditions. For many dermatophytes, incubation at 28-30°C for 4-7 days is recommended.[3] However, optimal conditions can be species-dependent.[3]

  • Endpoint Reading: Subjectivity in determining the endpoint (the lowest concentration with significant growth inhibition) can lead to variability.

    • Solution: Establish a clear and consistent endpoint criterion. For this compound and other fungicidal agents, 100% growth inhibition is often used as the endpoint.[3] Using a spectrophotometer to measure optical density can provide a more objective reading than visual inspection alone.

Issue 2: Suspected Squalene Epoxidase (SQLE) Gene Mutations, but PCR/Sanger Sequencing Fails

Question: I suspect my this compound-resistant isolates have mutations in the SQLE gene, but I'm having trouble amplifying or sequencing the gene. What could be the problem?

Answer:

Difficulties with PCR and sequencing of the SQLE gene can be frustrating. Here are some troubleshooting steps to consider:

Possible Causes and Solutions:

  • Primer Design: The primers you are using may not be optimal for your fungal species of interest.

    • Solution: Design new primers based on conserved regions of the SQLE gene from closely related fungal species. You can use multiple sequence alignments to identify these conserved regions. Ensure your primers have appropriate melting temperatures (Tm), GC content, and lack secondary structures.

  • DNA Quality: Poor quality genomic DNA can inhibit PCR amplification.

    • Solution: Use a robust DNA extraction protocol that includes steps to remove PCR inhibitors like polysaccharides and proteins. Assess the quality and quantity of your DNA using spectrophotometry (A260/A280 and A260/A230 ratios) and gel electrophoresis.

  • PCR Conditions: The PCR cycling parameters may not be optimized for your specific primers and template DNA.

    • Solution: Perform a gradient PCR to determine the optimal annealing temperature for your primers. You can also try varying the concentration of MgCl2, dNTPs, and DNA polymerase. Using a high-fidelity polymerase is recommended to ensure accurate amplification for sequencing.

Issue 3: Isolate Shows High this compound MIC but No SQLE Mutation

Question: My fungal isolate is resistant to this compound based on MIC testing, but I haven't found any mutations in the SQLE gene. What other resistance mechanisms could be at play?

Answer:

While mutations in the target enzyme are a common cause of resistance, other mechanisms can also confer resistance to antifungal drugs.[4][5] Here are other potential mechanisms to investigate:

Alternative Resistance Mechanisms:

  • Overexpression of Efflux Pumps: Fungi can actively pump antifungal agents out of the cell, reducing the intracellular drug concentration.[6][7][8] The two main families of efflux pumps are the ATP-binding cassette (ABC) transporters and the Major Facilitator Superfamily (MFS) transporters.[5][8]

    • How to Investigate: Use RT-qPCR to compare the expression levels of known efflux pump genes in your resistant isolate versus a susceptible control strain. You can also perform a chemosensitization assay by co-incubating the resistant isolate with this compound and a known efflux pump inhibitor to see if the MIC decreases.[7]

  • Alterations in the Ergosterol Biosynthesis Pathway: Changes in other enzymes in the ergosterol pathway could potentially compensate for the inhibition of squalene epoxidase.[9]

    • How to Investigate: This can be more complex to investigate and may require transcriptomic (RNA-seq) or proteomic analyses to identify differentially expressed genes or proteins in the ergosterol biosynthesis pathway.

  • Biofilm Formation: Fungi growing in biofilms can be inherently more resistant to antifungal agents due to the protective extracellular matrix and altered physiological state of the cells.[10]

    • How to Investigate: Perform a biofilm formation assay to determine if your resistant isolate is a strong biofilm producer. You can then test the susceptibility of the biofilm to this compound, which is often much higher than the MIC for planktonic cells.

Frequently Asked Questions (FAQs)

General Questions

Q1: What is the mechanism of action of this compound?

A1: this compound is a thiocarbamate antifungal agent that targets the ergosterol biosynthesis pathway, which is essential for the integrity of the fungal cell membrane.[11][12] Specifically, this compound inhibits the enzyme squalene epoxidase, which catalyzes the conversion of squalene to 2,3-oxidosqualene.[9][11] This inhibition leads to a depletion of ergosterol and an accumulation of toxic levels of squalene within the fungal cell, ultimately resulting in cell death.[11][13]

Q2: What is the primary mechanism of resistance to this compound?

A2: The most well-documented mechanism of resistance to this compound and other squalene epoxidase inhibitors is the development of mutations in the gene encoding squalene epoxidase (SQLE).[14][15][16] These mutations can alter the structure of the enzyme, reducing its binding affinity for the drug and thereby rendering it less effective.[14][17]

Q3: Is there cross-resistance between this compound and other antifungals?

A3: Yes, cross-resistance has been observed. Fungal isolates with SQLE mutations that confer resistance to this compound are often also resistant to other squalene epoxidase inhibitors, such as Tolnaftate and the allylamine antifungals (e.g., Terbinafine, Naftifine).[16] However, these isolates typically remain susceptible to antifungal agents with different mechanisms of action, such as azoles (e.g., fluconazole, itraconazole) and polyenes (e.g., amphotericin B).[16]

Experimental Design and Interpretation

Q4: How do I determine the appropriate concentration range for this compound in my MIC assays?

A4: The appropriate concentration range will depend on the fungal species you are testing. For dermatophytes, in vitro activity has been observed between 0.01 and 0.1 µg/mL for susceptible isolates.[18] It is advisable to perform a preliminary range-finding experiment with a broad range of this compound concentrations. Based on these initial results, you can then perform a more detailed MIC assay with a narrower range of two-fold serial dilutions centered around the expected MIC.

Q5: What are the standard guidelines for antifungal susceptibility testing?

A5: The Clinical and Laboratory Standards Institute (CLSI) document M38 and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide standardized protocols for the antifungal susceptibility testing of filamentous fungi, including dermatophytes.[1][2] These documents provide detailed guidance on media preparation, inoculum standardization, incubation conditions, and endpoint determination. Adhering to these guidelines is crucial for obtaining reproducible and comparable results.

Q6: Can combination therapy be used to overcome this compound resistance?

A6: Combination therapy is a promising strategy for overcoming antifungal resistance.[19][20][21][22] Combining this compound with an antifungal agent that has a different mechanism of action could have a synergistic effect and be effective against resistant strains. For example, combining a squalene epoxidase inhibitor with an azole (which inhibits a later step in ergosterol biosynthesis) could be a rational approach. Additionally, combining this compound with an efflux pump inhibitor could restore its activity against resistant strains that overexpress these pumps.[6] However, in vitro and in vivo studies are necessary to confirm the efficacy and potential for synergy or antagonism of any given combination.[20][22]

Data Presentation

Table 1: Example MIC Ranges for Squalene Epoxidase Inhibitors Against Susceptible and Resistant Fungal Isolates
Antifungal AgentFungal SpeciesSusceptibility StatusMIC Range (µg/mL)Reference
This compoundDermatophytesSusceptible0.01 - 0.1[18]
TerbinafineTrichophyton rubrumSusceptible≤ 0.03[16]
TerbinafineTrichophyton rubrumResistant (SQLE mutation)> 32[16]
ItraconazoleTrichophyton rubrumResistant (Terbinafine)Susceptible (≤ 1)[16]
FluconazoleTrichophyton rubrumResistant (Terbinafine)Susceptible (≤ 64)[16]

Note: These are example values and may vary depending on the specific isolate and testing conditions.

Experimental Protocols

Protocol 1: Broth Microdilution MIC Assay for this compound

This protocol is based on the CLSI M38 guidelines.[1][2]

Materials:

  • This compound stock solution (e.g., 1 mg/mL in DMSO)

  • 96-well microtiter plates

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Fungal isolate grown on appropriate agar medium (e.g., potato dextrose agar)

  • Sterile saline with 0.05% Tween 80

  • Spectrophotometer

  • Incubator

Procedure:

  • Drug Dilution:

    • Prepare serial two-fold dilutions of this compound in RPMI-1640 medium in the 96-well plate. The final volume in each well should be 100 µL. The concentration range should be selected based on preliminary experiments.

    • Include a positive control (no drug) and a negative control (no inoculum).

  • Inoculum Preparation:

    • Harvest fungal conidia (or hyphal fragments for non-sporulating fungi) from a fresh culture by flooding the plate with sterile saline containing Tween 80.

    • Adjust the turbidity of the fungal suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).

    • Dilute this suspension 1:50 in RPMI-1640 medium to obtain the final inoculum concentration.

  • Inoculation:

    • Add 100 µL of the final inoculum to each well of the microtiter plate (except the negative control). The final volume in each well will be 200 µL.

  • Incubation:

    • Incubate the plate at 28-30°C for 4-7 days, or until sufficient growth is observed in the positive control well.[3]

  • MIC Determination:

    • The MIC is the lowest concentration of this compound that causes 100% inhibition of visible growth compared to the positive control.[3] The endpoint can be read visually or with a spectrophotometer.

Protocol 2: SQLE Gene Amplification and Sequencing

Materials:

  • High-quality genomic DNA from the fungal isolate

  • SQLE gene-specific primers

  • High-fidelity DNA polymerase and dNTPs

  • PCR thermocycler

  • Agarose gel electrophoresis equipment

  • DNA sequencing service

Procedure:

  • Primer Design:

    • Design primers targeting conserved regions of the SQLE gene.

  • PCR Amplification:

    • Set up a PCR reaction with your genomic DNA, primers, polymerase, and dNTPs.

    • Use a standard PCR program with an annealing temperature optimized for your primers.

  • Verification of PCR Product:

    • Run the PCR product on an agarose gel to confirm that you have a single band of the expected size.

  • Sequencing:

    • Purify the PCR product and send it for Sanger sequencing using both the forward and reverse primers.

  • Sequence Analysis:

    • Align the obtained sequence with a wild-type SQLE reference sequence from a susceptible strain to identify any mutations.

Visualizations

G cluster_pathway Ergosterol Biosynthesis Pathway and this compound Action cluster_resistance Mechanism of Resistance AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Multiple Steps Oxidosqualene 2,3-Oxidosqualene Squalene->Oxidosqualene Squalene Epoxidase (SQLE) SqualeneEpoxidase SQLE Lanosterol Lanosterol Oxidosqualene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Multiple Steps including 14-alpha-demethylase This compound This compound This compound->SqualeneEpoxidase Inhibits Reduced_Binding Reduced this compound Binding This compound->Reduced_Binding SQLE_Mutation SQLE Gene Mutation Altered_SQLE Altered Squalene Epoxidase Enzyme SQLE_Mutation->Altered_SQLE Altered_SQLE->Reduced_Binding Resistance This compound Resistance Reduced_Binding->Resistance

Caption: Mechanism of this compound action and resistance.

G start Start: Isolate shows high this compound MIC check_sqle Sequence SQLE Gene start->check_sqle mutation_found Mutation Found check_sqle->mutation_found Yes no_mutation No Mutation Found check_sqle->no_mutation No end End: Resistance Mechanism Identified mutation_found->end check_efflux Investigate Efflux Pumps (RT-qPCR, Chemosensitization) no_mutation->check_efflux efflux_overexpression Efflux Pump Overexpression check_efflux->efflux_overexpression Yes other_mechanisms Investigate Other Mechanisms (Biofilm, Pathway Alterations) check_efflux->other_mechanisms No efflux_overexpression->end other_mechanisms->end

Caption: Troubleshooting workflow for this compound resistance.

References

troubleshooting variable results in Tolciclate MIC assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Tolciclate Minimum Inhibitory Concentration (MIC) assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on obtaining accurate and reproducible MIC values for this compound against dermatophytes. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that can lead to variable results in this compound MIC assays.

Q1: My this compound MIC values are inconsistent between experiments. What are the most common causes?

A1: Variability in MIC assays for this compound, a thiocarbamate antifungal, can stem from several factors, much like other squalene epoxidase inhibitors. The most critical parameters to control are:

  • Inoculum Preparation: Inconsistent inoculum size is a primary source of variability. The density of the fungal suspension (conidia or hyphal fragments) must be standardized for every experiment.

  • Media Composition: The brand and lot of RPMI-1640 can influence results. Ensure you use a consistent source. The pH of the media should be buffered to ~7.0 with MOPS buffer.

  • This compound Solution: As this compound is poorly soluble in aqueous solutions, improper preparation or precipitation of the drug during the assay will lead to inaccurate results.

  • Incubation Conditions: Temperature and duration of incubation must be strictly controlled. Dermatophytes are sensitive to temperature fluctuations.

  • Endpoint Reading: Subjectivity in visual reading of MICs can cause inter-operator variability. This is particularly true if "trailing" (reduced but persistent growth at concentrations above the MIC) occurs.

Q2: I'm observing precipitation in my wells after adding the this compound solution. How can I prevent this?

A2: this compound has low water solubility. Precipitation is a common issue that effectively lowers the drug concentration in the well, leading to falsely high MIC values.

Troubleshooting Steps:

  • Solvent Selection: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing the initial high-concentration stock solution of this compound.

  • Stock Concentration: Do not exceed the solubility limit of this compound in DMSO. While specific data is limited, preparing a stock solution in the range of 1-10 mg/mL is a common practice for similar compounds.

  • Final DMSO Concentration: The final concentration of DMSO in your assay wells should be kept low, ideally ≤1%, as higher concentrations can inhibit fungal growth.

  • Mixing: When diluting the this compound stock solution into the RPMI-1640 broth, ensure rapid and thorough mixing to prevent the drug from precipitating out of solution.

Table 1: this compound Stock and Working Solution Preparation

StepActionRecommended Solvent/DiluentKey Considerations
1Prepare Stock Solution100% DMSOWeigh this compound powder accurately. Ensure it is fully dissolved.
2Prepare Intermediate DilutionsRPMI-1640 MediumPrepare dilutions from the stock to achieve concentrations for your serial dilution.
3Prepare Final Assay ConcentrationsRPMI-1640 MediumPerform serial dilutions in the microtiter plate. Ensure the final DMSO concentration is non-inhibitory (≤1%).

Q3: What are the correct incubation temperature and duration for this compound MIC assays against dermatophytes?

A3: Unlike many other fungi, dermatophytes often grow better at temperatures slightly below 35°C. Using the incorrect temperature can lead to slow or no growth, making MIC determination impossible.

Recommendations:

  • Temperature: Incubate plates at 28-30°C . Some studies have shown poor growth of certain dermatophyte species like Microsporum canis at 35°C.[1]

  • Duration: Incubation time is typically longer for the slow-growing dermatophytes. Read plates after 4 to 7 days .[2] It is crucial to have sufficient growth in the drug-free control well to accurately determine the MIC. Longer incubation periods may lead to higher MIC values.[3]

Q4: How should I determine the MIC endpoint? I see some residual growth in wells with higher this compound concentrations.

A4: This phenomenon is known as "trailing" and can complicate MIC determination. For fungistatic drugs, a significant reduction in growth rather than complete inhibition is often used as the endpoint.

Endpoint Reading Guidance:

  • Visual Reading: The MIC should be recorded as the lowest concentration of this compound that causes a prominent decrease in turbidity (for broth microdilution) or growth on agar compared to the drug-free growth control. For fungistatic drugs, an 80% or greater reduction in growth is a commonly proposed endpoint.[4]

  • Spectrophotometric Reading: To reduce subjectivity, a spectrophotometer can be used to measure the optical density (OD) of each well. The MIC can then be defined as the lowest drug concentration that inhibits growth by a certain percentage (e.g., ≥80%) compared to the control well. The new EUCAST E.Def 11.0 method for dermatophytes recommends a spectrophotometric endpoint.[4][5]

Q5: My MIC values for quality control (QC) strains are out of range. What should I do?

A5: Out-of-range QC results indicate a systemic issue with the assay.

IMPORTANT NOTE: As of late 2025, there are no officially published, universally accepted MIC quality control ranges specifically for this compound from standards organizations like CLSI or EUCAST.

Troubleshooting Steps:

  • Verify QC Strain: Ensure you are using a recommended QC strain for antifungal susceptibility testing, such as Candida parapsilosis ATCC 22019 or Candida krusei ATCC 6258.[6][7] For dermatophyte-specific QC, Trichophyton mentagrophytes strains are often used.

  • Check Other Antifungals: If you are testing other antifungals in parallel and their QC results are within range, the issue is likely specific to your this compound stock solution or dilutions.

  • Re-prepare this compound Stock: Your this compound powder may have degraded, or the stock solution may have been prepared incorrectly. Prepare a fresh stock solution from a new powder vial if possible.

  • Review Entire Protocol: Meticulously review every step of your protocol, from media preparation and pH to inoculum standardization and incubation conditions.

  • Establish Internal QC Ranges: In the absence of official ranges, it is critical for laboratories to establish their own internal QC ranges by repeatedly testing a reference strain (e.g., 20 times) and calculating the mean and standard deviation of the MIC values.

Table 2: General Troubleshooting for Variable MIC Results

IssuePotential Cause(s)Recommended Action(s)
No Growth in Control Well Inoculum viability issue; Incorrect incubation temperature/time; Improper media preparation.Use a fresh culture for inoculum preparation; Verify incubator settings; Check media pH and composition.
MICs Consistently Too High Inoculum too dense; this compound degradation/precipitation; Incorrect endpoint reading.Standardize inoculum using a spectrophotometer or hemocytometer; Prepare fresh this compound stock and working solutions; Use a defined endpoint (e.g., 80% inhibition).
MICs Consistently Too Low Inoculum too sparse; this compound concentration higher than intended.Re-standardize inoculum preparation; Double-check calculations for stock and dilution preparations.
Poor Inter-well Reproducibility Inadequate mixing of reagents; Splashing between wells (cross-contamination).Ensure thorough mixing at each dilution step; Be careful during pipetting.

Experimental Protocols

A standardized protocol is essential for reproducible this compound MIC assays. The following is a detailed methodology based on the principles of the CLSI M38-A2 and EUCAST E.Def 11.0 documents, adapted for this compound testing against dermatophytes.[3][5][8]

Protocol: Broth Microdilution MIC Assay for this compound

1. Media Preparation:

  • Prepare RPMI-1640 medium (with L-glutamine, without sodium bicarbonate) buffered to pH 7.0 with 0.165 M MOPS buffer.

  • Sterilize by filtration.

2. This compound Stock Solution Preparation:

  • Prepare a stock solution of this compound at 100 times the highest desired final concentration in 100% DMSO. For example, for a top concentration of 64 µg/mL, prepare a 6.4 mg/mL stock solution.

  • Store stock solution in small aliquots at -70°C.

3. Inoculum Preparation:

  • Subculture the dermatophyte isolate onto a suitable agar (e.g., potato dextrose agar) and incubate at 28-30°C for 7-14 days to encourage sporulation.

  • Harvest conidia by gently flooding the plate with sterile saline and scraping the surface.

  • If conidiation is poor, hyphal fragments can be used, but this may increase variability. Prepare by homogenizing a small piece of the fungal mat in sterile saline.

  • Adjust the suspension to a final concentration of approximately 1-5 x 10³ CFU/mL in RPMI-1640 medium. This can be achieved by adjusting the turbidity of the initial suspension to a 0.5 McFarland standard and then performing a specific dilution (e.g., 1:50). The exact dilution should be validated by quantitative colony counts.

4. Microtiter Plate Preparation:

  • In a 96-well flat-bottom microtiter plate, add 100 µL of RPMI-1640 to all wells except the first column.

  • Add 200 µL of the 2X highest concentration of this compound (prepared in RPMI-1640) to the first well of each row being tested.

  • Perform 2-fold serial dilutions by transferring 100 µL from the first well to the second, mixing, and repeating across the plate to the desired final concentration. Discard the final 100 µL from the last well.

  • This will result in 100 µL of each 2X drug concentration per well.

5. Inoculation and Incubation:

  • Add 100 µL of the standardized fungal inoculum to each well, bringing the total volume to 200 µL. This dilutes the drug concentration to its final 1X strength.

  • Include a drug-free well with inoculum (growth control) and a well with media only (sterility control).

  • Seal the plate to prevent evaporation and incubate at 28-30°C for 4-7 days .

6. Reading the MIC:

  • Read the MIC as the lowest concentration of this compound that shows at least 80% growth inhibition compared to the growth control. This can be done visually or with a microplate reader at a wavelength of 450-530 nm.

Visualizations

Signaling Pathway of this compound

This compound inhibits the fungal enzyme squalene epoxidase, a key step in the ergosterol biosynthesis pathway. This disruption leads to the accumulation of toxic squalene and depletion of ergosterol, compromising the integrity of the fungal cell membrane.

Tolciclate_Pathway cluster_pathway Ergosterol Biosynthesis Pathway cluster_drug Drug Action cluster_membrane Fungal Cell Membrane AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Multiple Steps SqualeneEpoxide Squalene Epoxide Squalene->SqualeneEpoxide Squalene Epoxidase Lanosterol Lanosterol SqualeneEpoxide->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Multiple Steps Membrane Membrane Integrity Compromised This compound This compound This compound->Inhibition

Caption: Mechanism of action of this compound via inhibition of squalene epoxidase.

This compound MIC Assay Workflow

This diagram outlines the key steps for performing a broth microdilution MIC assay for this compound.

MIC_Workflow prep_media 1. Prepare RPMI-1640 + MOPS (pH 7.0) plate_setup 4. Perform Serial Dilutions in 96-Well Plate prep_media->plate_setup prep_drug 2. Prepare this compound Stock in DMSO prep_drug->plate_setup prep_inoculum 3. Prepare & Standardize Dermatophyte Inoculum inoculate 5. Inoculate Plate prep_inoculum->inoculate plate_setup->inoculate incubate 6. Incubate at 28-30°C for 4-7 Days inoculate->incubate read_mic 7. Read MIC (≥80% Inhibition) incubate->read_mic

Caption: Standard workflow for this compound broth microdilution MIC assay.

Troubleshooting Logic for Variable MICs

This decision tree provides a logical approach to troubleshooting inconsistent MIC results.

Troubleshooting_Tree start Variable MIC Results qc_check Are QC Strain MICs for other antifungals in range? start->qc_check drug_issue Issue likely this compound-specific qc_check->drug_issue Yes assay_issue Issue is systemic to the assay qc_check->assay_issue No check_stock Check this compound Stock: - Prepare fresh solution - Check for precipitation - Verify calculations drug_issue->check_stock check_inoculum Check Inoculum: - Verify standardization method - Check CFU/mL count - Assess culture viability assay_issue->check_inoculum check_conditions Check Assay Conditions: - Media pH and lot - Incubation temp/time - Endpoint reading consistency assay_issue->check_conditions

Caption: Decision tree for troubleshooting inconsistent this compound MIC results.

References

Technical Support Center: Enhancing Tolciclate Penetration in Ex Vivo Skin Models

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) regarding the enhancement of Tolciclate penetration in ex vivo skin models.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its primary mechanism of action?

A1: this compound is a topical antifungal medication belonging to the thiocarbamate class.[1][2] Its primary mechanism of action is the inhibition of squalene epoxidase, a key enzyme in the ergosterol biosynthesis pathway in fungi.[3][4] Ergosterol is a vital component of the fungal cell membrane; by disrupting its synthesis, this compound increases membrane permeability, leading to fungal cell death.[3][5] It is effective against dermatophytes, the fungi responsible for common skin infections like athlete's foot and ringworm.[1][5]

Q2: Why are ex vivo skin models preferred for permeation studies?

A2: Ex vivo skin permeation studies, often using excised human or animal skin (like porcine skin), are considered a gold standard for assessing the performance of topical and transdermal drug delivery systems.[6] They provide a more biologically relevant barrier than synthetic membranes and allow for the evaluation of formulation effects on drug penetration and retention.[7] These models are crucial during pharmaceutical development to understand product quality and performance while avoiding the ethical and cost issues associated with in vivo human studies.[6][8]

Q3: What are the main challenges in ex vivo skin permeation experiments for a lipophilic drug like this compound?

A3: Researchers face several challenges:

  • Poor Water Solubility: this compound is more liposoluble than other antifungals like tolnaftate, which can make maintaining sink conditions in aqueous receptor fluids difficult.[1] The drug concentration in the receptor chamber should not exceed 10-30% of its maximum solubility in the medium.[6]

  • The Stratum Corneum Barrier: The outermost layer of the skin, the stratum corneum (SC), is a formidable barrier that limits the penetration of many drugs, particularly lipophilic compounds.[9][10]

  • Experimental Variability: Significant variability can arise from the skin source (donor age, sex, anatomical site), storage conditions, and skin preparation methods (full-thickness vs. dermatomed).[6][11][12]

  • Skin Integrity: Maintaining the integrity of the skin barrier throughout the experiment is critical for obtaining reliable data.[6]

Troubleshooting Guide

Q4: I am observing very low or no this compound permeation into the receptor fluid. What are the potential causes and solutions?

A4: This is a common issue, often related to the drug's lipophilicity and the skin barrier.

  • Cause 1: Insufficient Sink Conditions: this compound may permeate the skin but fail to partition into an aqueous receptor fluid due to its low solubility.[8]

    • Solution: Add a solubilizing agent to the receptor medium. Options include hydroalcoholic media, protein solutions (e.g., bovine serum albumin), or non-ionic surfactants like Volpo-20, which have been used for other poorly soluble drugs.[6]

  • Cause 2: Formulation Limitations: The vehicle may not be optimized to release the drug or facilitate its partitioning into the stratum corneum.

    • Solution: Re-evaluate the formulation. Consider incorporating chemical penetration enhancers or using advanced delivery systems like provesicular or ethosomal gels, which have been shown to improve the delivery of the related drug, tolnaftate.[4][13]

  • Cause 3: Strong Skin Barrier: The skin model itself may have a particularly robust barrier.

    • Solution: Ensure the experimental setup is optimized. While full-thickness skin can be used, dermatomed skin (split-thickness) is often recommended to reduce the diffusion path length and avoid the dermis acting as an artificial barrier, which does not exist in vivo due to blood flow.[11]

Below is a troubleshooting workflow for diagnosing low permeation issues.

G cluster_0 start Start: Low/No Permeation Detected check_sink Is Receptor Fluid Optimized for a Lipophilic Drug (e.g., with solubilizers)? start->check_sink check_formulation Is the Formulation Designed for Enhanced Penetration? check_sink->check_formulation Yes sol_sink Action: Modify receptor fluid. Add co-solvents or surfactants. check_sink->sol_sink No check_skin_prep Is the Skin Preparation Method (e.g., dermatomed) Appropriate? check_formulation->check_skin_prep Yes sol_formulation Action: Incorporate penetration enhancers or use vesicular carriers (ethosomes). check_formulation->sol_formulation No sol_skin_prep Action: Use dermatomed skin to reduce diffusion barrier. check_skin_prep->sol_skin_prep No end_node Re-run Experiment check_skin_prep->end_node Yes sol_sink->end_node sol_formulation->end_node sol_skin_prep->end_node G cluster_0 Strategies to Enhance this compound Skin Penetration cluster_1 Chemical Enhancers cluster_2 Vesicular Carriers This compound This compound Formulation fatty_acids Fatty Acids (e.g., Oleic Acid) solvents Solvents (e.g., Ethanol) ethosomes Ethosomes liposomes Liposomes / Provesicles sc Stratum Corneum (Barrier) fatty_acids->sc Disrupt / Bypass solvents->sc Disrupt / Bypass ethosomes->sc Disrupt / Bypass liposomes->sc Disrupt / Bypass viable_epidermis Viable Epidermis / Dermis (Target) sc->viable_epidermis Enhanced Penetration G

References

Technical Support Center: Addressing Tolciclate Cytotoxicity in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the potential cytotoxicity of Tolciclate in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is the known mechanism of action of this compound and its potential for off-target effects in mammalian cells?

This compound is an antifungal agent that functions by inhibiting squalene epoxidase, a key enzyme in the ergosterol biosynthesis pathway in fungi.[1][2][3] Ergosterol is a vital component of fungal cell membranes, and its depletion leads to fungal cell death.[1] While this compound is designed to be selective for the fungal enzyme, the potential for off-target effects on the analogous enzyme in the mammalian cholesterol biosynthesis pathway, squalene epoxidase (also known as squalene monooxygenase), should be considered.[2][4] Inhibition of mammalian squalene epoxidase could disrupt cholesterol homeostasis and potentially lead to cytotoxic effects.[4] Rat liver cell-free cholesterol biosynthesis has been shown to be much less sensitive to this compound compared to fungal ergosterol biosynthesis.[1][2]

Q2: I am observing high cytotoxicity with this compound in my cell-based assay. What are the potential causes?

High cytotoxicity can stem from several factors:

  • Concentration: The concentration of this compound may be too high, leading to off-target effects or overwhelming the cellular machinery.

  • Solubility Issues: this compound is a hydrophobic compound.[5] Poor solubility in aqueous cell culture media can lead to the formation of precipitates or aggregates, which can be cytotoxic to cells.[6][7][8]

  • Solvent Toxicity: If using a solvent like DMSO to dissolve this compound, the final concentration of the solvent in the cell culture well might be toxic to the cells.[9][10] It is generally recommended to keep the final DMSO concentration below 0.5%, and ideally at or below 0.1%.[9]

  • Compound Stability: this compound may be unstable in the cell culture medium, degrading into cytotoxic byproducts. The stability of a compound in culture media can be influenced by factors like pH, temperature, and interaction with media components.

  • Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to chemical compounds. The cell line you are using may be particularly sensitive to this compound's on-target or off-target effects.

Q3: How can I determine the optimal, non-cytotoxic concentration of this compound for my experiments?

It is crucial to perform a dose-response experiment to determine the concentration range of this compound that is non-toxic to your specific cell line. This is often expressed as the IC50 (half-maximal inhibitory concentration) value for cytotoxicity. Standard cytotoxicity assays like MTT, MTS, LDH, or neutral red uptake can be used for this purpose.[11][12][13] Start with a wide range of concentrations and narrow down to find the maximum concentration that does not significantly affect cell viability.

Q4: What are some strategies to mitigate cytotoxicity caused by poor solubility of this compound?

Given that this compound is hydrophobic, ensuring its proper solubilization is key to avoiding precipitation-induced cytotoxicity.[5][14] Consider the following strategies:

  • Use of a Suitable Solvent: While DMSO is common, explore other biocompatible solvents if DMSO toxicity is a concern.

  • Formulation Strategies: For preclinical studies, formulation strategies for poorly water-soluble drugs, such as the use of solubilizing excipients or microemulsions, can be explored to improve bioavailability and reduce precipitation in vitro.[15][16][17]

  • Sonication: Briefly sonicating the stock solution can help dissolve small aggregates before diluting it into the culture medium.

  • Pre-dilution in Serum-Containing Medium: If your experimental protocol allows, pre-diluting the compound in a small volume of serum-containing medium before adding it to the final culture can sometimes help maintain solubility, as serum proteins can bind to and stabilize hydrophobic compounds.

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting unexpected cytotoxicity when working with this compound in cell-based assays.

Problem: High background signal or variability in cytotoxicity assays.

Possible Cause Troubleshooting Step
Reagent Interference Run a control with this compound and the assay reagent in cell-free media to check for any direct chemical interaction that may generate a signal.
Compound Precipitation Visually inspect the wells for any precipitate after adding this compound. Centrifuge a sample of the prepared media with this compound to check for pellet formation.
Uneven Cell Seeding Ensure a single-cell suspension and proper mixing before and during cell plating to achieve a uniform cell monolayer.
Edge Effects in Plates Avoid using the outer wells of the microplate, as they are more prone to evaporation, which can concentrate the compound and affect cell viability.

Problem: Higher than expected cytotoxicity at low concentrations of this compound.

Possible Cause Troubleshooting Step
Off-target Effects Investigate the potential for this compound to inhibit mammalian squalene epoxidase. Consider using cell lines with varying expression levels of this enzyme if available.
Cell Line Sensitivity Test the cytotoxicity of this compound on a panel of different cell lines to determine if the observed effect is cell-type specific.
Contamination of Compound Ensure the purity of the this compound stock. If possible, obtain a new batch or have the compound's identity and purity verified.
Synergistic Effects with Media Components Test the stability and cytotoxicity of this compound in different basal media formulations.

Experimental Protocols

Protocol 1: MTT Assay for Cytotoxicity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution (e.g., in DMSO)

  • 96-well clear flat-bottom plates

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium. Also, prepare a vehicle control (medium with the same final concentration of solvent as the highest this compound concentration).

  • Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm with a reference wavelength of 630 nm.

  • Calculate cell viability as a percentage of the vehicle-treated control cells.

Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric assay that quantifies cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution

  • 96-well clear flat-bottom plates

  • LDH assay kit (containing substrate, cofactor, and dye)

  • Lysis buffer (provided with the kit for maximum LDH release control)

  • Stop solution (provided with the kit)

  • Microplate reader

Procedure:

  • Seed cells and treat with this compound as described in the MTT assay protocol (Steps 1-3). Include wells for a maximum LDH release control.

  • Incubate for the desired exposure time.

  • Thirty minutes before the end of the incubation, add lysis buffer to the maximum LDH release control wells.

  • Centrifuge the plate at 250 x g for 5 minutes to pellet any detached cells.

  • Carefully transfer a portion of the supernatant from each well to a new 96-well plate.

  • Add the LDH reaction mixture from the kit to each well of the new plate.

  • Incubate at room temperature for the time specified in the kit instructions, protected from light.

  • Add the stop solution.

  • Measure the absorbance at the wavelength specified in the kit instructions (usually 490 nm with a 680 nm reference).

  • Calculate the percentage of cytotoxicity relative to the maximum LDH release control.

Data Presentation

Table 1: Hypothetical IC50 Values of a Thiocarbamate Antifungal in Various Mammalian Cell Lines

Disclaimer: The following data is hypothetical and for illustrative purposes only. Actual IC50 values for this compound in these cell lines are not publicly available and would need to be determined experimentally.

Cell LineTypeAssayIncubation Time (h)IC50 (µM)
HepG2Human Hepatocellular CarcinomaMTT48> 100
A549Human Lung CarcinomaLDH4885.6
HEK293Human Embryonic KidneyMTT48> 100
HaCaTHuman KeratinocyteNeutral Red4892.3
3T3Mouse FibroblastMTT4878.1

Visualizations

cluster_workflow Troubleshooting Workflow for Unexpected Cytotoxicity start High Cytotoxicity Observed check_solubility Check for Compound Precipitation start->check_solubility check_solvent Verify Final Solvent Concentration check_solubility->check_solvent No Precipitate optimize Optimize Assay Conditions check_solubility->optimize Precipitate Observed check_concentration Perform Dose-Response Assay check_solvent->check_concentration Solvent Conc. OK check_solvent->optimize Solvent Conc. Too High check_stability Assess Compound Stability in Media check_concentration->check_stability Toxicity at Low Conc. end Reduced Cytotoxicity check_concentration->end Concentration Dependent check_off_target Investigate Potential Off-Target Effects check_stability->check_off_target check_off_target->optimize

Caption: A decision-making workflow for troubleshooting unexpected cytotoxicity in cell-based assays.

cluster_pathway Simplified Mammalian Cholesterol Biosynthesis Pathway AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate Squalene Squalene Mevalonate->Squalene SqualeneEpoxide 2,3-Oxidosqualene Squalene->SqualeneEpoxide Lanosterol Lanosterol SqualeneEpoxide->Lanosterol Cholesterol Cholesterol Lanosterol->Cholesterol SQLE Squalene Epoxidase (Potential Off-Target) SQLE->Squalene This compound This compound This compound->SQLE

Caption: Potential off-target interaction of this compound with the mammalian cholesterol biosynthesis pathway.

References

challenges in formulating Tolciclate for preclinical studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges encountered when formulating Tolciclate for preclinical studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its mechanism of action?

This compound is a synthetic antifungal agent belonging to the thiocarbamate class.[1][2][3] Its primary mechanism of action involves the inhibition of squalene epoxidase, a key enzyme in the ergosterol biosynthesis pathway in fungi.[4][5] Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells. By disrupting its synthesis, this compound increases the permeability and compromises the integrity of the fungal cell membrane, leading to cell death.[4][6] This action is highly selective for fungal cells.[4]

Diagram: Mechanism of Action of this compound

Tolciclate_MOA cluster_pathway Ergosterol Biosynthesis Pathway (Fungi) Squalene Squalene Squalene_Epoxide Squalene_Epoxide Squalene->Squalene_Epoxide Squalene Epoxidase Lanosterol Lanosterol Squalene_Epoxide->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Cell_Membrane Fungal Cell Membrane (Ergosterol Component) Ergosterol->Cell_Membrane This compound This compound Inhibition This compound->Inhibition Inhibition->Squalene_Epoxide Inhibition

Caption: this compound inhibits squalene epoxidase, blocking ergosterol synthesis.

Q2: What are the key physicochemical properties of this compound relevant to formulation?

This compound is a lipophilic molecule with very low water solubility, which presents the primary challenge for formulation, particularly for in vivo studies requiring systemic exposure.[1] Its key properties are summarized below.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₂₀H₂₁NOS[7]
Molecular Weight323.45 g/mol [1][7]
AppearanceWhite crystalline powder[1]
Melting Point92-94 °C[1]
Water SolubilityPractically insoluble[1]
Predicted Water Solubility0.000373 mg/mL[8]
logP (predicted)5.38 - 5.87[8]
Solubility (n-hexane)14.9 mg/mL[1]
Solubility (n-octanol)23.9 mg/mL[1]

Q3: Why is formulating this compound for preclinical studies so challenging?

The main challenge stems from its poor aqueous solubility and high lipophilicity (high logP).[1][9] This leads to several difficulties:

  • Low Bioavailability: For oral or parenteral routes, poor solubility limits the dissolution rate and absorption, resulting in low and variable systemic exposure.[9][10]

  • Dose-Limiting Toxicity Studies: Achieving the high concentrations needed for toxicology studies can be difficult, potentially requiring large volumes of administration, which is often not feasible in animal models.[11][12]

  • In Vitro Assays: Preparing aqueous stock solutions for cell-based assays or other in vitro tests is problematic without the use of organic co-solvents, which can interfere with the experimental system.

  • Formulation Instability: Simple aqueous suspensions may suffer from particle growth (Ostwald ripening) and settling, while solvent-based systems can lead to drug precipitation upon dilution with aqueous physiological fluids.[9]

Q4: What are the common formulation strategies to enhance the solubility and bioavailability of compounds like this compound?

For poorly soluble drugs like this compound, several "enabling" formulation strategies can be employed in preclinical development. The choice depends on the specific requirements of the study (e.g., route of administration, required dose, study duration).[10][13][14]

Table 2: Common Preclinical Formulation Strategies for Poorly Soluble Drugs

StrategyDescriptionKey AdvantagesCommon Excipients
Co-solvent Systems Dissolving the drug in a mixture of a water-miscible organic solvent and water.Simple to prepare; suitable for early studies.Polyethylene Glycol (PEG 300/400), Propylene Glycol (PG), Ethanol, DMSO, Transcutol® HP.[9][10]
Suspensions Dispersing fine solid drug particles in a liquid vehicle. Often combined with particle size reduction.Higher drug loading possible; avoids organic solvents.Methylcellulose, Carboxymethylcellulose (CMC), Polysorbate 80, Poloxamers.[15]
Lipid-Based Formulations Dissolving or suspending the drug in lipids, surfactants, and co-solvents. Includes oily solutions and self-emulsifying systems (SEDDS/SNEDDS).Can enhance lymphatic absorption, bypassing first-pass metabolism. Improves solubility and absorption.[10][16]Corn oil, sesame oil, Labrafac™, Maisine® CC, Cremophor®, Polysorbate 80.[10][15]
Cyclodextrin Complexation Encapsulating the drug molecule within the hydrophobic cavity of a cyclodextrin molecule.Increases aqueous solubility and can improve stability.[9][10]Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD).[15]
Nanonization Reducing drug particle size to the sub-micron range (nanosuspensions), which increases the surface area for dissolution.Significantly increases dissolution velocity according to the Noyes-Whitney equation.[14][16]Various stabilizers (surfactants, polymers).

Troubleshooting Guide

Problem 1: I cannot dissolve enough this compound in aqueous buffer for my in vitro assay.

  • Cause: this compound is practically insoluble in water.[1] Direct dissolution in aqueous media is not feasible.

  • Solution: Use a water-miscible organic co-solvent to prepare a high-concentration stock solution, which can then be diluted into the assay medium.

    • Recommended Solvents: Dimethyl sulfoxide (DMSO) or Ethanol.

    • Procedure:

      • Prepare a 10-20 mM stock solution of this compound in 100% DMSO.

      • Warm slightly and sonicate if necessary to ensure complete dissolution.

      • For the assay, dilute the stock solution into the final aqueous medium.

    • Critical Consideration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your assay is low (typically <0.5%) to avoid solvent-induced artifacts or toxicity. Run a vehicle control with the same final solvent concentration.

Problem 2: My oral formulation of this compound provides low and highly variable exposure in pharmacokinetic (PK) studies.

  • Cause: This is a classic issue for poorly soluble compounds, likely due to dissolution-rate-limited absorption.

  • Solution: An enabling formulation is required to improve solubility and/or dissolution rate in the gastrointestinal tract. The choice of formulation depends on the required dose and available resources.

Diagram: Formulation Selection Workflow for this compound

Formulation_Workflow Start Start: Low/Variable Oral Exposure of this compound Dose Dose Requirement? Start->Dose LowDose Low Dose (<10 mg/kg) Dose->LowDose Low HighDose High Dose (>10 mg/kg) Dose->HighDose High CoSolvent Try Co-solvent System (e.g., PEG 400/Water) LowDose->CoSolvent ParticleSize Particle Size Reduction? (Micronization/Nanonization) HighDose->ParticleSize CheckPK_CoSolvent Evaluate PK Profile CoSolvent->CheckPK_CoSolvent CheckPK_CoSolvent->HighDose Inadequate Success Success: Adequate Exposure CheckPK_CoSolvent->Success Adequate Suspension Formulate as Suspension with Wetting Agent ParticleSize->Suspension Yes Lipid Try Lipid-Based System (e.g., SNEDDS) ParticleSize->Lipid No CheckPK_Suspension Evaluate PK Profile Suspension->CheckPK_Suspension CheckPK_Suspension->Lipid Inadequate CheckPK_Suspension->Success Adequate CheckPK_Lipid Evaluate PK Profile Lipid->CheckPK_Lipid CheckPK_Lipid->Success Adequate Failure Re-evaluate Strategy (e.g., Cyclodextrin) CheckPK_Lipid->Failure Inadequate

Caption: Decision workflow for selecting an oral formulation for this compound.

Experimental Protocols

Protocol 1: Screening for Solubilizing Excipients

Objective: To determine the approximate solubility of this compound in various preclinical vehicle components.

Materials:

  • This compound powder

  • Excipients: PEG 400, Propylene Glycol, Cremophor® EL, Polysorbate 80, Corn Oil, Capmul® MCM

  • Vials, magnetic stirrer, vortex mixer, analytical balance

  • HPLC with a validated method for this compound quantification

Method:

  • Add an excess amount of this compound (e.g., 20-50 mg) to a tared vial. Record the exact weight.

  • Add a known volume (e.g., 1 mL) of the selected excipient to the vial.

  • Seal the vial and mix vigorously using a vortex mixer for 1-2 minutes.

  • Place the vial on a magnetic stirrer or rotator at a controlled temperature (e.g., 25 °C) for 24-48 hours to reach equilibrium.

  • After equilibration, visually inspect for the presence of undissolved solid.

  • Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.

  • Carefully collect an aliquot of the supernatant and dilute it with an appropriate solvent (e.g., acetonitrile or methanol).

  • Analyze the concentration of this compound in the diluted sample by HPLC.

  • Calculate the solubility in mg/mL.

Protocol 2: Preparation of a Simple Co-solvent Formulation

Objective: To prepare a solution of this compound for oral gavage using a co-solvent system.

Example Formulation: 10% DMSO, 40% PEG 400, 50% Water (w/w/w)

Method:

  • Weigh the required amount of this compound into a glass beaker or vial.

  • Add the required amount of DMSO and stir until the drug is fully dissolved.

  • Add the required amount of PEG 400 and mix until a homogenous solution is formed.

  • Slowly add the water portion while continuously stirring to avoid precipitation.

  • Visually inspect the final formulation for clarity. If slight heating or sonication is needed, ensure the solution remains stable upon cooling to room temperature.

  • Prepare fresh before dosing, or perform a short-term stability assessment (e.g., 4-24 hours) at room temperature and refrigerated conditions.

Protocol 3: Preparation of a Self-Nanoemulsifying Drug Delivery System (SNEDDS)

Objective: To prepare a lipid-based formulation that forms a nanoemulsion upon dilution in aqueous media.

Example Formulation:

  • Oil: Capmul® MCM (30%)

  • Surfactant: Cremophor® EL (50%)

  • Co-surfactant: Transcutol® HP (20%)

Method:

  • Weigh the required amount of this compound into a glass vial.

  • Add the oil phase (Capmul® MCM) and heat gently (e.g., 40-50 °C) while stirring to dissolve the drug.

  • Add the surfactant (Cremophor® EL) and co-surfactant (Transcutol® HP) to the mixture.

  • Vortex or stir until a clear, homogenous isotropic mixture is obtained.

  • Characterization: To confirm SNEDDS properties, add a small amount (e.g., 100 µL) of the formulation to a larger volume of water (e.g., 100 mL) with gentle stirring. A spontaneous formation of a clear or slightly bluish-white nanoemulsion should be observed. Particle size can be measured using dynamic light scattering (DLS).

References

minimizing off-target effects of Tolciclate in research

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Tolciclate. The focus is on understanding its mechanism of action and minimizing potential off-target effects during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a thiocarbamate antifungal agent.[1][2] Its primary mechanism of action is the inhibition of squalene epoxidase, a critical enzyme in the ergosterol biosynthesis pathway in fungi.[1][3][4] By blocking this enzyme, this compound disrupts the production of ergosterol, a vital component for maintaining the integrity and function of the fungal cell membrane.[3] This leads to increased membrane permeability, leakage of essential cellular contents, and ultimately, fungal cell death.[3][5]

Q2: How selective is this compound for fungal squalene epoxidase over the human equivalent?

A2: this compound is considered highly selective for the fungal enzyme.[3] Human cells utilize cholesterol, not ergosterol, in their cell membranes, and the cholesterol biosynthesis pathway is much less sensitive to this compound.[1][3] This selectivity is a key reason for its efficacy as an antifungal with minimal side effects in clinical applications.[3][5] However, at high concentrations in research settings, off-target inhibition of the human ortholog could be a concern.

Q3: What are the potential, though uncharacterized, off-target effects of this compound in human cells?

A3: While specific off-target effects of this compound are not well-documented in publicly available literature, general principles of drug discovery suggest potential issues. Small molecules can sometimes interact with unintended targets, especially those with similar structural folds or binding pockets.[6][7] Potential off-target concerns for any small molecule inhibitor could include interactions with kinases, G-protein coupled receptors (GPCRs), or other metabolic enzymes.[8][9] It is crucial for researchers to empirically determine these effects within their specific experimental system.

Q4: What are the first steps I should take to minimize off-target effects in my experiments?

A4: To minimize off-target effects, you should:

  • Perform Dose-Response Curves: Establish the lowest effective concentration of this compound that achieves the desired on-target effect in your model.

  • Use Appropriate Controls: Always include a vehicle control (e.g., DMSO) and consider using a structurally related but inactive compound as a negative control if available.

  • Confirm Target Engagement: Use an assay like the Cellular Thermal Shift Assay (CETSA) to verify that this compound is binding to its intended target (squalene epoxidase) in your cells at your chosen concentrations.[10]

  • Assess Cell Health: Monitor overall cell viability and cytotoxicity to ensure observed effects are not due to general toxicity.[11]

Troubleshooting Guide

Q5: I am observing significant cytotoxicity in my cell line at concentrations where I expect to see a specific pathway inhibition. How can I determine if this is an off-target effect?

A5: This is a common issue when repurposing drugs or using them in new models.

  • Problem: The observed cell death may be due to general toxicity rather than the specific inhibition of squalene epoxidase.

  • Solution:

    • Lower the Concentration: Perform a detailed dose-response curve for cytotoxicity using an assay like MTT or a real-time viability assay. Compare the concentration causing 50% cytotoxicity (CC50) with the effective concentration for your desired phenotype (EC50). A large window between the two suggests the phenotype is not due to general toxicity.

    • Rescue Experiment: If possible, supplement your media with downstream products of the ergosterol/cholesterol pathway. If the toxicity is on-target, providing these lipids might rescue the cells. If the toxicity persists, it is more likely an off-target effect.

    • Off-Target Profiling: Screen this compound against a panel of common off-target candidates, such as a kinase panel, to identify unintended interactions.[12][13]

Q6: My experimental results with this compound are inconsistent between batches. What could be the cause?

A6: Inconsistent results can stem from several factors.

  • Problem: Variability in compound handling, cell culture conditions, or experimental timing.

  • Solution:

    • Compound Stability: Ensure your this compound stock solution is fresh and has been stored correctly (protected from light and at the recommended temperature). Avoid repeated freeze-thaw cycles.

    • Cell Passage Number: Use cells within a consistent and low passage number range, as cellular responses can change over time in culture.

    • Standardize Protocols: Ensure that incubation times, cell densities, and media conditions are kept identical across all experiments.

    • Confirm Target Expression: Verify that the expression level of squalene epoxidase (SQLE) is consistent in your cells across experiments using qPCR or Western blot.

Q7: How can I definitively prove that the phenotype I observe is due to this compound binding to squalene epoxidase in my cells?

A7: Confirming target engagement is critical.

  • Problem: The observed phenotype could be a coincidence or the result of an off-target interaction.

  • Solution:

    • Cellular Thermal Shift Assay (CETSA): This is the gold-standard method for verifying target engagement in intact cells.[10] A successful CETSA experiment will show that this compound binding increases the thermal stability of squalene epoxidase.[14] See the detailed protocol below.

    • Genetic Knockdown/Knockout: Use siRNA, shRNA, or CRISPR to reduce or eliminate the expression of squalene epoxidase (SQLE). If this compound's effect is diminished or abolished in these cells compared to control cells, it strongly indicates the effect is on-target.[7]

Data Presentation

Table 1: Squalene Epoxidase Inhibitory Activity This table summarizes reported inhibitory concentrations for this compound and related compounds against squalene epoxidase.

CompoundOrganism/SystemAssay TypeIC50 / 50% Decrease ConcentrationReference
This compoundCandida albicansSterol-to-Squalene Ratio~10 µM - 100 µM (estimated range)[4][15]
This compoundCandida albicansMicrosomal Squalene Epoxidase- (Direct inhibition confirmed)[1]
TerbinafineCandida albicansSterol-to-Squalene Ratio≤ 0.01 µM[4][15]
TolnaftateCandida albicansSterol-to-Squalene Ratio500 µM[4][15]

Table 2: Example Off-Target Kinase Profiling Data (Hypothetical) This table illustrates how data from an off-target kinase screening service might be presented. Researchers should perform such screens to characterize this compound's selectivity.

Kinase TargetThis compound Concentration% Inhibition
SQLE (Control)10 µM95%
CDK210 µM8%
PI3Kα10 µM3%
MAPK1 (ERK2)10 µM<1%
SRC10 µM5%

Visualizations

Tolciclate_Mechanism cluster_pathway Ergosterol Biosynthesis Pathway Squalene Squalene Squalene_Epoxide Squalene_Epoxide Squalene->Squalene_Epoxide Squalene Epoxidase (Target) Ergosterol Ergosterol Squalene_Epoxide->Ergosterol ... Result Disrupted Fungal Cell Membrane This compound This compound This compound->Inhibition

Caption: this compound inhibits squalene epoxidase, blocking ergosterol synthesis.

Off_Target_Workflow start Start: Phenotype Observed dose_response 1. Determine EC50 for Phenotype & CC50 for Cytotoxicity start->dose_response window Sufficient Window between EC50 & CC50? dose_response->window cetsa 2. Confirm Target Engagement (CETSA) window->cetsa Yes off_target Phenotype is Likely OFF-TARGET or Toxic window->off_target No engaged Target Engaged? cetsa->engaged on_target Phenotype is Likely ON-TARGET engaged->on_target Yes profiling 3. Perform Off-Target Profiling (e.g., Kinase Panel) engaged->profiling No profiling->off_target

Caption: Workflow for distinguishing on-target vs. off-target effects.

CETSA_Workflow A 1. Treat intact cells with This compound or Vehicle (DMSO) B 2. Heat cell suspensions across a temperature gradient A->B C 3. Lyse cells and separate soluble vs. precipitated proteins B->C D 4. Quantify soluble Squalene Epoxidase (e.g., Western Blot, ELISA) C->D E Result: Plot soluble protein vs. temperature. A rightward shift with this compound confirms target engagement. D->E

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Experimental Protocols

Protocol 1: Squalene Epoxidase (SQLE) Activity Assay (Cell-Free)

This protocol is adapted from methodologies used for measuring SQLE activity in cell extracts.[16]

  • Objective: To measure the inhibitory effect of this compound on SQLE enzymatic activity in a cell-free system.

  • Materials:

    • Cell line of interest expressing SQLE.

    • Microsome isolation buffer (e.g., 0.1 M potassium phosphate pH 7.4, 1 mM EDTA).

    • Assay buffer (e.g., 0.1 M Tris-HCl pH 7.4).

    • Cofactors: NADPH, FAD.[16]

    • Substrate: Squalene (or a radiolabeled precursor like [14C]farnesyl pyrophosphate).[16]

    • This compound stock solution in DMSO.

    • Scintillation fluid and vials (if using radiolabel).

    • Microcentrifuge, Dounce homogenizer, ultracentrifuge.

  • Procedure:

    • Microsome Preparation:

      • Harvest cells and wash with PBS.

      • Resuspend cell pellet in ice-cold microsome isolation buffer.

      • Homogenize cells using a Dounce homogenizer on ice.

      • Centrifuge homogenate at 10,000 x g for 20 min at 4°C to pellet debris.

      • Transfer the supernatant to an ultracentrifuge tube and spin at 100,000 x g for 1 hour at 4°C.

      • The resulting pellet contains the microsomal fraction. Resuspend in assay buffer.

    • Inhibition Assay:

      • In a microfuge tube, prepare the reaction mix: assay buffer, cofactors (NADPH, FAD), and the microsomal protein extract.

      • Add varying concentrations of this compound or vehicle (DMSO). Pre-incubate for 15 minutes at 37°C.

      • Initiate the reaction by adding the squalene substrate.

      • Incubate for a defined period (e.g., 30-60 minutes) at 37°C.

    • Quantification:

      • Stop the reaction (e.g., by adding a strong base or organic solvent).

      • Extract the lipids using an organic solvent (e.g., hexane).

      • If using a radiolabeled substrate, quantify the amount of product (e.g., squalene epoxide) formed using liquid scintillation counting.

  • Data Analysis: Plot the % inhibition of SQLE activity against the log concentration of this compound to determine the IC50 value.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

This protocol outlines a standard Western blot-based CETSA to confirm target engagement in intact cells.[10][14][17]

  • Objective: To determine if this compound binding stabilizes cellular squalene epoxidase against heat-induced denaturation.

  • Materials:

    • Cell line of interest.

    • Complete cell culture medium.

    • This compound stock solution in DMSO.

    • PBS with protease inhibitors.

    • Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles).

    • PCR machine or heat blocks for temperature gradient.

    • SDS-PAGE and Western blot reagents.

    • Primary antibody specific for squalene epoxidase (SQLE).

  • Procedure:

    • Cell Treatment:

      • Culture cells to ~80% confluency.

      • Treat one set of cells with the desired concentration of this compound and another with vehicle (DMSO) for a specified time (e.g., 1-3 hours) in a 37°C incubator.[17]

    • Heat Challenge:

      • Harvest, wash, and resuspend the cells in PBS with protease inhibitors.

      • Aliquot the cell suspension from each treatment group into PCR tubes.

      • Heat the aliquots at different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.[10] Leave one aliquot from each group at room temperature as a control.

    • Lysis and Protein Quantification:

      • Lyse the cells by freeze-thaw cycles or sonication.

      • Centrifuge at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the precipitated proteins (pellet).

      • Collect the supernatant and determine the protein concentration.

    • Western Blot Analysis:

      • Normalize the protein concentration for all samples.

      • Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with an anti-SQLE primary antibody.

      • Detect with a secondary antibody and visualize the bands.

  • Data Analysis: Quantify the band intensity for SQLE at each temperature for both this compound-treated and vehicle-treated samples. Plot the percentage of soluble SQLE relative to the unheated control against temperature. A rightward shift in the melting curve for the this compound-treated samples indicates thermal stabilization and confirms target engagement.

Protocol 3: General Cytotoxicity Assay (MTT Assay)

This is a standard colorimetric assay to measure cellular metabolic activity as an indicator of cell viability.

  • Objective: To determine the concentration of this compound that reduces cell viability by 50% (CC50).

  • Materials:

    • Cell line of interest.

    • 96-well cell culture plates.

    • This compound stock solution.

    • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

    • Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol).

    • Plate reader capable of measuring absorbance at ~570 nm.

  • Procedure:

    • Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Compound Treatment:

      • Prepare serial dilutions of this compound in culture medium.

      • Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include vehicle-only wells (negative control) and wells with no cells (background control).

      • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

    • MTT Addition and Incubation:

      • Add MTT reagent to each well and incubate for 2-4 hours at 37°C. Live cells with active dehydrogenases will convert the yellow MTT to purple formazan crystals.

    • Solubilization and Measurement:

      • Remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

      • Shake the plate gently to ensure complete dissolution.

      • Measure the absorbance of each well using a plate reader.

  • Data Analysis: Subtract the background absorbance from all readings. Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the % viability against the log concentration of this compound and use non-linear regression to calculate the CC50 value.

References

Technical Support Center: Protocol Refinement for Consistent Tolciclate Antifungal Testing

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure consistent and reliable in vitro antifungal susceptibility testing of Tolciclate.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound and how does it influence susceptibility testing?

A1: this compound is a thiocarbamate antifungal agent that functions by inhibiting squalene epoxidase, a key enzyme in the ergosterol biosynthesis pathway in fungi.[1][2] This disruption of the fungal cell membrane leads to cell death.[1][3] Unlike azole antifungals, which can sometimes lead to a "trailing effect" (reduced but persistent growth at concentrations above the MIC), squalene epoxidase inhibitors often exhibit a more fungicidal activity, resulting in clearer endpoints. However, the lipophilic nature of this compound may present challenges with solubility in standard aqueous test media.[4]

Q2: Which standardized guidelines should be followed for this compound susceptibility testing?

A2: While no specific guidelines exist solely for this compound, established protocols from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) for broth microdilution testing of filamentous fungi and yeasts should be adapted.[1] These documents provide a crucial framework for achieving inter-laboratory reproducibility.

Q3: What is the recommended solvent and concentration range for preparing this compound stock solutions?

A3: Due to its lipophilic nature, Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing this compound stock solutions. The final concentration of DMSO in the test medium should not exceed 1% (v/v) to avoid any inhibitory effects on fungal growth. The starting concentration for susceptibility testing should be determined based on preliminary screening, but a common starting point for novel agents is a high concentration of 64-128 µg/mL.

Q4: How should Minimum Inhibitory Concentration (MIC) endpoints be determined for this compound?

A4: For this compound, the MIC is the lowest concentration that causes a significant inhibition of fungal growth compared to the growth control. For yeasts, this is often defined as an 80% or 90% reduction in turbidity. For filamentous fungi, the endpoint is typically the lowest concentration at which there is no visible growth. Given its mechanism as a squalene epoxidase inhibitor, a sharp drop in growth is expected, making visual determination of the MIC more straightforward than with some other antifungal classes.

Troubleshooting Guide

Issue 1: Inconsistent or Non-Reproducible MIC Values

Q: My MIC values for this compound vary significantly between experiments. What are the potential causes and how can I troubleshoot this?

A: Inconsistent MIC values are a common challenge in antifungal susceptibility testing. The workflow below outlines a systematic approach to identifying and resolving the root cause.

G cluster_troubleshooting Troubleshooting Workflow for Inconsistent MICs cluster_solutions Potential Solutions start Inconsistent MIC Values check_protocol Review Protocol Adherence start->check_protocol check_inoculum Verify Inoculum Preparation check_protocol->check_inoculum Protocol Consistent sol_protocol Strictly follow a standardized protocol (CLSI/EUCAST). check_protocol->sol_protocol check_drug Assess Drug Solution check_inoculum->check_drug Inoculum Standardized sol_inoculum Use a spectrophotometer to standardize the inoculum to 0.5 McFarland. Perform colony counts to verify. check_inoculum->sol_inoculum check_incubation Standardize Incubation check_drug->check_incubation Drug Prep OK sol_drug Prepare fresh stock solutions. Ensure complete solubilization. Verify solvent concentration is <1%. check_drug->sol_drug check_reading Consistent Endpoint Reading check_incubation->check_reading Incubation OK sol_incubation Ensure consistent temperature and humidity. Use a calibrated incubator. check_incubation->sol_incubation sol_reading Read plates at the same time point. Use a plate reader for quantitative assessment of growth inhibition. check_reading->sol_reading

Caption: Troubleshooting workflow for inconsistent MIC values.

Issue 2: Poor or No Fungal Growth in the Control Well

Q: I am observing poor or no growth in the drug-free control well. What could be the reason?

A: Adequate growth in the control well is essential for a valid MIC determination. This issue usually points to problems with the inoculum, the culture medium, or the incubation conditions.

G cluster_troubleshooting Troubleshooting Workflow for Poor Growth cluster_solutions Potential Solutions start Poor/No Growth in Control check_inoculum Check Inoculum Viability start->check_inoculum check_medium Verify Medium Preparation check_inoculum->check_medium Inoculum Viable sol_inoculum Use fresh fungal cultures (24-48h for yeasts, 5-7 days for molds). Ensure correct inoculum density. check_inoculum->sol_inoculum check_incubation Confirm Incubation Conditions check_medium->check_incubation Medium Correct sol_medium Check pH of the medium (should be ~7.0). Ensure all components are added correctly. Use a different batch of medium. check_medium->sol_medium sol_incubation Verify incubator temperature and CO2 levels (if applicable). Ensure adequate humidity. check_incubation->sol_incubation

Caption: Troubleshooting workflow for poor fungal growth.

Issue 3: Suspected Contamination

Q: I see turbidity in my negative control (medium only) wells or mixed morphologies in my growth wells. How do I address this?

A: Contamination can invalidate your experimental results. Aseptic technique is paramount.

G cluster_troubleshooting Troubleshooting Workflow for Contamination cluster_solutions Potential Solutions start Suspected Contamination check_aseptic Review Aseptic Technique start->check_aseptic check_reagents Check Sterility of Reagents check_aseptic->check_reagents Good Technique sol_aseptic Work in a certified biological safety cabinet. Sterilize all equipment and surfaces. check_aseptic->sol_aseptic check_culture Verify Purity of Fungal Culture check_reagents->check_culture Reagents Sterile sol_reagents Use sterile, filtered medium and drug solutions. Culture a sample of reagents on agar plates to check for contamination. check_reagents->sol_reagents sol_culture Streak the fungal stock culture on a fresh agar plate to ensure purity. Perform microscopy to check for mixed morphologies. check_culture->sol_culture

Caption: Troubleshooting workflow for suspected contamination.

Data Presentation

Consistent and clear data presentation is crucial for the comparison of results. The following table provides an example of how to summarize MIC data for this compound against various fungal strains.

Fungal StrainATCC NumberThis compound MIC Range (µg/mL)Modal MIC (µg/mL)Geometric Mean MIC (µg/mL)
Candida albicans900280.06 - 0.250.1250.118
Candida glabrata900300.125 - 0.50.250.235
Aspergillus fumigatus2043050.03 - 0.1250.060.059
Trichophyton rubrum281880.015 - 0.060.030.028

Experimental Protocols

Protocol: Broth Microdilution MIC Testing for this compound

This protocol is adapted from CLSI M27/M38 guidelines for antifungal susceptibility testing.

1. Preparation of this compound Stock Solution:

  • Dissolve this compound in 100% DMSO to a final concentration of 1280 µg/mL.

  • Ensure complete dissolution. This will be your stock solution.

2. Preparation of Microdilution Plates:

  • In a 96-well microtiter plate, add 100 µL of RPMI-1640 medium to wells 2 through 12 of each row to be used.

  • Add 200 µL of the this compound stock solution (at twice the highest desired final concentration) to well 1.

  • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process through well 10. Discard 100 µL from well 10.

  • Well 11 should serve as the growth control (drug-free) and well 12 as the negative control (medium only).

3. Inoculum Preparation:

  • Yeasts: From a 24-48 hour old culture, suspend colonies in sterile saline. Adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL). Dilute this suspension 1:1000 in RPMI-1640 medium to achieve the final inoculum concentration.

  • Molds: From a 5-7 day old culture, gently harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80. Adjust the conidial suspension to a final concentration of 0.4-5 x 10^4 CFU/mL.

4. Inoculation and Incubation:

  • Add 100 µL of the final inoculum suspension to wells 1 through 11. The final volume in these wells will be 200 µL.

  • Incubate the plates at 35°C. For yeasts, incubate for 24-48 hours. For molds, incubate for 48-72 hours, or until sufficient growth is observed in the growth control well.

5. MIC Determination:

  • Visually inspect the plates or use a microplate reader to determine the MIC.

  • The MIC is the lowest concentration of this compound that causes a significant inhibition of growth (e.g., ≥80% for yeasts) compared to the growth control.

G start Start prep_drug Prepare this compound Stock Solution start->prep_drug prep_plate Prepare Microdilution Plate (Serial Dilutions) prep_drug->prep_plate inoculate Inoculate Microplate prep_plate->inoculate prep_inoculum Prepare Fungal Inoculum prep_inoculum->inoculate incubate Incubate Plate inoculate->incubate read_mic Read MIC Endpoint incubate->read_mic end End read_mic->end

Caption: Experimental workflow for broth microdilution MIC testing.

References

Validation & Comparative

A Comparative Guide to Squalene Epoxidase Inhibition: Tolciclate vs. Terbinafine

Author: BenchChem Technical Support Team. Date: November 2025

Published: November 7, 2025

This guide provides a detailed comparison of the mechanisms by which two prominent antifungal agents, the thiocarbamate tolciclate and the allylamine terbinafine, inhibit the fungal enzyme squalene epoxidase. This enzyme represents a critical control point in the biosynthesis of ergosterol, an essential component of the fungal cell membrane. Understanding the distinct inhibitory profiles of these compounds is crucial for the development of novel and more effective antifungal therapies.

The Ergosterol Biosynthesis Pathway and Squalene Epoxidase

Squalene epoxidase (SE) is a key, rate-limiting enzyme in the sterol biosynthesis pathway in eukaryotes. It catalyzes the stereospecific conversion of squalene to 2,3-oxidosqualene, the first oxygenation step in sterol synthesis and a crucial precursor to ergosterol in fungi. The inhibition of this enzyme leads to two primary antifungal effects: the depletion of ergosterol, which compromises fungal cell membrane integrity and function, and the intracellular accumulation of squalene, which is toxic to the fungal cell at high concentrations.[1]

acetyl_coa Acetyl-CoA hmg_coa HMG-CoA acetyl_coa->hmg_coa mevalonate Mevalonate hmg_coa->mevalonate squalene Squalene mevalonate->squalene ...multiple steps oxidosqualene 2,3-Oxidosqualene squalene->oxidosqualene Squalene Epoxidase squalene_acc Squalene Accumulation (Toxic) squalene->squalene_acc lanosterol Lanosterol oxidosqualene->lanosterol ergosterol Ergosterol lanosterol->ergosterol ...multiple steps cell_membrane Fungal Cell Membrane Integrity ergosterol->cell_membrane inhibitors This compound & Terbinafine inhibitors->squalene inhibitors->oxidosqualene Inhibition

Figure 1. Ergosterol biosynthesis pathway highlighting the inhibition of squalene epoxidase.

Comparative Analysis of Inhibition Mechanism

Both this compound and terbinafine derive their antifungal activity from the targeted inhibition of squalene epoxidase.[2][3] However, the specifics of their interaction with the enzyme, particularly concerning kinetics and potency, show notable distinctions.

Terbinafine (Allylamine): Terbinafine is a highly potent inhibitor of fungal squalene epoxidase.[2][4] Extensive kinetic studies have demonstrated that it acts as a non-competitive inhibitor with respect to the substrate, squalene, in fungal species like Candida albicans and Trichophyton rubrum.[1][2][5][6] This non-competitive mechanism suggests that terbinafine binds to a site on the enzyme distinct from the squalene-binding active site. Molecular modeling and mutagenesis studies support this, indicating that terbinafine's lipophilic moiety positions itself within the enzyme's binding pocket, causing conformational changes that prevent the substrate from binding effectively.[7][8] A key interaction involves a hydrogen bond between the amine nitrogen of terbinafine and the hydroxyl group of Tyr90 in the enzyme of Saccharomyces cerevisiae.[8]

A crucial feature of terbinafine is its selectivity. While it potently inhibits the fungal enzyme, its effect on mammalian squalene epoxidase is significantly weaker and follows a competitive inhibition model.[1][5][6] This selectivity is fundamental to its favorable safety profile in clinical use.

This compound (Thiocarbamate): this compound, a thiocarbamate antimycotic, also functions by blocking the conversion of squalene to its epoxide, leading to squalene accumulation.[3] While it is a confirmed and potent inhibitor of squalene epoxidase, the kinetic details of its mechanism are less extensively documented in publicly available literature compared to terbinafine. However, studies directly comparing the two show that this compound is a highly effective inhibitor. For instance, against squalene epoxidase from the dermatophyte Trichophyton rubrum, this compound demonstrates potent activity, albeit slightly less than terbinafine.[2][4][9] The biochemical action of thiocarbamates like this compound is considered similar to that of the allylamines.[3]

Quantitative Data on Squalene Epoxidase Inhibition

The inhibitory potency of these compounds is typically quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

InhibitorTarget OrganismEnzyme SourceIC50 (nM)Ki (nM)Inhibition Type (vs. Squalene)Reference
Terbinafine Trichophyton rubrumMicrosomes15.8-Non-competitive[2][4][9]
Candida albicansMicrosomes-30Non-competitive[1][6]
RatLiver Microsomes-77,000Competitive[1][6]
This compound Trichophyton rubrumMicrosomes28.0-Not specified[2][4][9]

Note: Ki (inhibition constant) provides a more absolute measure of binding affinity than IC50. A lower value indicates higher potency.

Structure-Activity Relationship (SAR)

Terbinafine: The structure of terbinafine is highly optimized for its target. Structure-activity relationship studies have highlighted that the tertiary amino structure and the bulky tert-alkyl side chain are crucial for its high potency against fungal squalene epoxidase.[2][4][9]

This compound: While detailed SAR studies for this compound are less common, the thiocarbamate functional group is the defining feature of its chemical class and is essential for its inhibitory activity. Cross-resistance studies have shown that fungal strains resistant to terbinafine often exhibit reduced susceptibility to other squalene epoxidase inhibitors, including this compound, suggesting a related binding site or mechanism of action.

Experimental Protocols

Protocol: In Vitro Squalene Epoxidase Inhibition Assay

This protocol outlines a typical method for determining the inhibitory activity of compounds against microsomal squalene epoxidase.

1. Preparation of Microsomes:

  • Fungal cells (e.g., Trichophyton rubrum) are cultured and harvested during the logarithmic growth phase.
  • Cells are mechanically disrupted (e.g., via bead beating) in a buffered solution to release cellular contents.
  • The cell lysate is subjected to differential centrifugation. A low-speed spin pellets cell debris, and the resulting supernatant is subjected to a high-speed (ultracentrifugation) spin to pellet the microsomal fraction, which is rich in squalene epoxidase.
  • The microsomal pellet is resuspended in a storage buffer and protein concentration is determined.

2. Enzyme Assay:

  • The reaction mixture is prepared in a buffer (e.g., potassium phosphate, pH 7.4) and contains essential cofactors: NADPH and flavin adenine dinucleotide (FAD).[2][9]
  • The test inhibitor (this compound or terbinafine), dissolved in a suitable solvent like DMSO, is added at various concentrations.
  • The reaction is initiated by adding the substrate, radiolabeled [³H]squalene, emulsified with a detergent like Triton X-100.
  • The mixture is incubated at a controlled temperature (e.g., 37°C) for a specific duration.

3. Product Quantification:

  • The reaction is stopped by adding a strong base (e.g., KOH in methanol).
  • Lipids are extracted from the reaction mixture using an organic solvent (e.g., hexane).
  • The extracted lipids are separated using thin-layer chromatography (TLC). The substrate ([³H]squalene) and the product ([³H]2,3-oxidosqualene) will have different retention factors.
  • The TLC plate is analyzed by radioscan or by scraping the relevant spots and measuring radioactivity via liquid scintillation counting.

4. Data Analysis:

  • Enzyme activity is calculated based on the amount of product formed over time.
  • The percentage of inhibition is determined for each inhibitor concentration relative to a vehicle control (DMSO).
  • IC50 values are calculated by fitting the concentration-response data to a sigmoidal dose-response curve.

// Nodes culture [label="1. Culture Fungal Cells", fillcolor="#F1F3F4", fontcolor="#202124"]; disrupt [label="2. Cell Disruption", fillcolor="#F1F3F4", fontcolor="#202124"]; centrifuge [label="3. Differential\nCentrifugation", fillcolor="#F1F3F4", fontcolor="#202124"]; microsomes [label="4. Isolate Microsomes", shape=cylinder, fillcolor="#4285F4", fontcolor="#FFFFFF"];

assay_setup [label="5. Assay Setup\n(Buffer, Cofactors,\nInhibitor)", fillcolor="#F1F3F4", fontcolor="#202124"]; reaction [label="6. Add [3H]Squalene\n& Incubate", fillcolor="#FBBC05", fontcolor="#202124"]; extraction [label="7. Lipid Extraction", fillcolor="#F1F3F4", fontcolor="#202124"]; tlc [label="8. TLC Separation", fillcolor="#F1F3F4", fontcolor="#202124"]; quantify [label="9. Radioactivity\nQuantification", fillcolor="#F1F3F4", fontcolor="#202124"]; analysis [label="10. Calculate IC50", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Workflow culture -> disrupt -> centrifuge -> microsomes; microsomes -> assay_setup [label=" Enzyme Source", fontsize=10]; assay_setup -> reaction; reaction -> extraction; extraction -> tlc; tlc -> quantify; quantify -> analysis; }

Figure 2. General experimental workflow for a squalene epoxidase inhibition assay.

Conclusion

Both this compound and terbinafine are potent inhibitors of fungal squalene epoxidase, a clinically validated target for antifungal therapy. Terbinafine, an allylamine, is exceptionally potent and acts via a well-characterized non-competitive mechanism against the fungal enzyme, while showing much lower, competitive inhibition against its mammalian counterpart. This compound, a thiocarbamate, also demonstrates high potency, though kinetic and molecular interaction data are less detailed in comparison. The data available indicates that while terbinafine is the more potent of the two against T. rubrum SE, this compound remains a highly effective inhibitor. Further research into the precise kinetic mechanism of this compound could provide deeper insights and facilitate the development of new antifungal agents targeting this essential fungal enzyme.

References

A Comparative In Vitro Analysis of Tolciclate and Clotrimazole Efficacy Against Dermatophytes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the in vitro efficacy of two prominent antifungal agents, Tolciclate and Clotrimazole, against a range of dermatophytes, the fungi responsible for common skin, hair, and nail infections. The data presented is compiled from published experimental studies to offer an objective overview for research and development purposes.

Mechanism of Action: A Tale of Two Pathways

This compound and Clotrimazole, while both effective antifungals, target different key enzymes in the ergosterol biosynthesis pathway, a critical process for maintaining the integrity of the fungal cell membrane.

This compound , a thiocarbamate antifungal, acts by inhibiting the enzyme squalene epoxidase . This enzyme is responsible for the conversion of squalene to 2,3-oxidosqualene, an early step in the ergosterol synthesis pathway. Inhibition of squalene epoxidase leads to a toxic accumulation of squalene within the fungal cell and a depletion of ergosterol, ultimately disrupting cell membrane function and leading to cell death.

Clotrimazole , an imidazole antifungal, targets a later stage in the same pathway by inhibiting lanosterol 14α-demethylase . This enzyme is crucial for the conversion of lanosterol to ergosterol. By blocking this step, Clotrimazole also disrupts ergosterol production, leading to a compromised cell membrane and inhibition of fungal growth.

Antifungal_Mechanism_of_Action cluster_this compound This compound Pathway cluster_clotrimazole Clotrimazole Pathway Squalene Squalene 2,3-Oxidosqualene 2,3-Oxidosqualene Squalene->2,3-Oxidosqualene Squalene Epoxidase Lanosterol Lanosterol 2,3-Oxidosqualene->Lanosterol This compound This compound Squalene\nEpoxidase Squalene Epoxidase This compound->Squalene\nEpoxidase Inhibits Ergosterol Ergosterol Lanosterol->Ergosterol Lanosterol 14α- Demethylase Clotrimazole Clotrimazole Lanosterol 14α-\nDemethylase Lanosterol 14α- Demethylase Clotrimazole->Lanosterol 14α-\nDemethylase Inhibits Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Fungal_Culture 1. Fungal Isolate Culture (7-14 days on appropriate agar) Inoculum_Prep 2. Inoculum Preparation (Harvest conidia, adjust to 0.5-5 x 10^4 CFU/mL) Fungal_Culture->Inoculum_Prep Inoculation 4. Inoculation of Microtiter Plates (100µL inoculum + 100µL drug dilution) Inoculum_Prep->Inoculation Antifungal_Prep 3. Antifungal Stock & Dilutions (Serial dilutions in RPMI-1640) Antifungal_Prep->Inoculation Incubation 5. Incubation (28-35°C for 4-7 days) Inoculation->Incubation MIC_Reading 6. MIC Determination (Visual assessment of growth inhibition) Incubation->MIC_Reading MFC_Plating 7. MFC Determination (Subculture from clear wells onto drug-free agar) MIC_Reading->MFC_Plating MFC_Incubation 8. MFC Plate Incubation (28-35°C for 72 hours) MFC_Plating->MFC_Incubation MFC_Reading 9. MFC Determination (Lowest concentration with no fungal growth) MFC_Incubation->MFC_Reading

Tolciclate's Antifungal Efficacy: A Comparative Analysis Against Clinical Dermatophyte Isolates

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A Comprehensive guide for researchers, scientists, and drug development professionals evaluating the in-vitro activity of the topical antifungal agent, Tolciclate, against a range of clinically relevant dermatophytes. This report provides a comparative analysis of this compound's performance against other common antifungal drugs, supported by experimental data and detailed methodologies.

This compound, a thiocarbamate antifungal agent, has demonstrated notable efficacy against dermatophytes, the fungi responsible for common skin infections such as athlete's foot, jock itch, and ringworm.[1][2] Its mechanism of action involves the inhibition of squalene epoxidase, a key enzyme in the ergosterol biosynthesis pathway.[3] Ergosterol is a vital component of the fungal cell membrane, and its disruption leads to increased cell permeability and ultimately, fungal cell death. This targeted action makes this compound a potent and specific antifungal agent.

Comparative In-Vitro Activity of this compound

The in-vitro activity of this compound has been evaluated against various clinical isolates of dermatophytes and compared with other antifungal agents. The following table summarizes the Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of an antifungal that inhibits the visible growth of a microorganism. Lower MIC values indicate greater potency.

The data presented below is derived from a study that compared the in-vitro activities of 17 antifungal drugs against a panel of 20 dermatophytes, including species of Trichophyton, Microsporum, and Epidermophyton.[4]

Antifungal AgentClassMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)
This compound Thiocarbamate ≤0.008 0.015 ≤0.008–0.03
TolnaftateThiocarbamate≤0.0080.015≤0.008–0.03
TerbinafineAllylamine≤0.008≤0.008≤0.008–0.015
NaftifineAllylamine≤0.0080.03≤0.008–0.06
ButenafineBenzylamine≤0.0080.015≤0.008–0.03
AmorolfineMorpholine≤0.0080.03≤0.008–0.125
CiclopiroxolamineHydroxypyridone0.030.1250.015–0.25
ClotrimazoleImidazole0.060.50.015–1
MiconazoleImidazole0.12510.03–2
EconazoleImidazole0.0610.015–2
KetoconazoleImidazole0.12510.03–2
TioconazoleImidazole0.060.50.015–1
ItraconazoleTriazole0.1250.50.03–1
VoriconazoleTriazole0.030.1250.015–0.5
FluconazoleTriazole8321–64
GriseofulvinGrisan120.25–4
Undecylenic acidFatty Acid4161–32

Data sourced from a study evaluating antifungal activity against a panel of 20 dermatophyte strains.[4]

Experimental Protocols

The determination of antifungal susceptibility is crucial for evaluating the potential efficacy of antifungal agents. The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent against a specific fungus.[5][6][7][8][9][10][11][12] The following is a detailed methodology based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for filamentous fungi, with adaptations for dermatophytes.[6][8][12]

Broth Microdilution Method for Dermatophytes

1. Inoculum Preparation:

  • Dermatophyte isolates are cultured on a suitable medium, such as potato dextrose agar, for 7-10 days at 28°C to encourage sporulation.[6][8]

  • The fungal colonies are covered with sterile saline or distilled water and the surface is gently scraped to harvest conidia.[6]

  • The resulting suspension is transferred to a sterile tube and heavy particles are allowed to settle.

  • The upper suspension is transferred to a new tube and the turbidity is adjusted using a spectrophotometer to achieve a final inoculum concentration of approximately 10⁴ CFU/mL.[7]

2. Preparation of Antifungal Dilutions:

  • Stock solutions of the antifungal agents are prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).[10]

  • Serial twofold dilutions of each antifungal agent are prepared in a 96-well microtiter plate containing RPMI 1640 medium buffered to pH 7.0.[4]

3. Inoculation and Incubation:

  • Each well of the microtiter plate is inoculated with the standardized fungal suspension.

  • A growth control well (containing no antifungal agent) and a sterility control well (containing no inoculum) are included for each isolate.

  • The plates are incubated at 28°C for 7 days.[7][10]

4. MIC Determination:

  • The MIC is determined as the lowest concentration of the antifungal agent that causes complete (100%) inhibition of visible growth compared to the growth control.[7] For some agents like azoles, a prominent reduction in growth (e.g., 50% or 80%) may be considered the endpoint.[9]

Visualizing Key Processes

To further elucidate the concepts discussed, the following diagrams illustrate this compound's mechanism of action and the experimental workflow for determining its antifungal activity.

cluster_0 Fungal Cell Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Squalene epoxidase Ergosterol Ergosterol Lanosterol->Ergosterol 14-alpha-demethylase Membrane Fungal Cell Membrane Ergosterol->Membrane Incorporation Disruption Disruption of Membrane Integrity Membrane->Disruption This compound This compound This compound->Inhibition Squalene_epoxidase Squalene_epoxidase start Start culture Culture Dermatophyte Isolates start->culture prep_inoculum Prepare & Standardize Inoculum culture->prep_inoculum inoculate Inoculate Plate with Fungal Suspension prep_inoculum->inoculate prep_dilutions Prepare Serial Antifungal Dilutions in Microtiter Plate prep_dilutions->inoculate incubate Incubate at 28°C for 7 days inoculate->incubate read_mic Visually Determine MIC incubate->read_mic end End read_mic->end

References

Unraveling the Cross-Resistance Profile of Tolciclate with Squalene Epoxidase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

The emergence of antifungal resistance poses a significant challenge to the effective treatment of dermatophytosis. Tolciclate, a thiocarbamate antifungal agent, targets squalene epoxidase, a key enzyme in the ergosterol biosynthesis pathway of fungi. This mode of action is shared with other classes of antifungals, notably the allylamines, such as terbinafine. Understanding the cross-resistance profile of this compound is crucial for predicting its efficacy against fungal strains that have developed resistance to other squalene epoxidase inhibitors. This guide provides a comprehensive comparison of this compound's performance against such resistant strains, supported by experimental data and detailed methodologies.

Mechanism of Action and Resistance

Squalene epoxidase catalyzes the conversion of squalene to 2,3-oxidosqualene, a critical step in the synthesis of ergosterol, an essential component of the fungal cell membrane. Inhibition of this enzyme leads to the accumulation of toxic squalene and depletion of ergosterol, ultimately resulting in fungal cell death. The primary mechanism of resistance to squalene epoxidase inhibitors is the development of point mutations in the gene encoding this enzyme (SQLE). These mutations can alter the drug-binding site, reducing the inhibitory effect of the antifungal agent.

In Vitro Susceptibility and Cross-Resistance

Studies have demonstrated a clear cross-resistance pattern between this compound and other squalene epoxidase inhibitors, particularly terbinafine. Fungal isolates exhibiting resistance to terbinafine, often due to mutations in the SQLE gene, consistently show reduced susceptibility to this compound. This indicates a shared mechanism of resistance targeting the common enzymatic pathway.

A seminal study by Mukherjee et al. investigated the in vitro susceptibility of terbinafine-resistant Trichophyton rubrum isolates to various antifungal agents, including this compound. The findings from this study are summarized in the table below, highlighting the minimum inhibitory concentrations (MICs) of this compound and terbinafine against both susceptible and resistant strains.

Antifungal AgentT. rubrum (Susceptible Strain) MIC (µg/mL)T. rubrum (Terbinafine-Resistant Isolate) MIC (µg/mL)
This compound0.03>16
Terbinafine≤0.007>16

Data sourced from Mukherjee et al. (2003)

The data clearly illustrates that the terbinafine-resistant T. rubrum isolate is also highly resistant to this compound, with an MIC value exceeding 16 µg/mL, a significant increase from the 0.03 µg/mL observed for the susceptible strain. This more than 500-fold increase in MIC demonstrates a strong cross-resistance.

Signaling Pathway of Squalene Epoxidase Inhibition

The following diagram illustrates the ergosterol biosynthesis pathway and the point of inhibition for squalene epoxidase inhibitors like this compound.

Ergosterol_Biosynthesis cluster_inhibitors Inhibitors Squalene Squalene Epoxysqualene 2,3-Oxidosqualene Squalene->Epoxysqualene Squalene Epoxidase Lanosterol Lanosterol Epoxysqualene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Multiple Steps This compound This compound Squalene Epoxidase Squalene Epoxidase This compound->Squalene Epoxidase Terbinafine Terbinafine Terbinafine->Squalene Epoxidase

Caption: Ergosterol biosynthesis pathway and the inhibitory action of this compound.

Experimental Protocols

The determination of in vitro antifungal susceptibility is critical for understanding cross-resistance profiles. The following are summaries of standardized methods for antifungal susceptibility testing of filamentous fungi, such as dermatophytes.

CLSI M38-A2 Broth Microdilution Method

The Clinical and Laboratory Standards Institute (CLSI) document M38-A2 provides a reference method for broth dilution antifungal susceptibility testing of filamentous fungi.

1. Inoculum Preparation:

  • Fungal isolates are grown on a suitable agar medium, such as potato dextrose agar, to promote sporulation.

  • A suspension of conidia is prepared by flooding the agar surface with sterile saline and gently scraping the surface.

  • The resulting suspension is transferred to a sterile tube, and heavy particles are allowed to settle.

  • The upper suspension is collected and the turbidity is adjusted to a 0.5 McFarland standard, which corresponds to a specific conidial concentration. The suspension is then further diluted to achieve the final desired inoculum concentration.

2. Antifungal Agent Preparation:

  • Stock solutions of the antifungal agents are prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).

  • Serial twofold dilutions of the antifungal agents are prepared in RPMI 1640 medium in 96-well microtiter plates.

3. Inoculation and Incubation:

  • Each well of the microtiter plate is inoculated with the standardized fungal suspension.

  • The plates are incubated at a specified temperature (e.g., 35°C) for a defined period (e.g., 4 to 7 days), depending on the growth rate of the fungus.

4. Reading of Results:

  • The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (typically ≥80%) compared to the growth in the control well (drug-free medium).

EUCAST E.Def 11.0 Method for Dermatophytes

The European Committee on Antimicrobial Susceptibility Testing (EUCAST) has also developed a standardized method for the susceptibility testing of dermatophytes.

1. Inoculum Preparation:

  • Similar to the CLSI method, a conidial suspension is prepared from a fresh culture.

  • The suspension is standardized using a spectrophotometer to a specific optical density, which correlates to a defined conidial concentration.

2. Test Medium:

  • The test is performed in a specific broth medium, RPMI 1640 with 2% glucose.

3. Microdilution Plate Setup:

  • Serial dilutions of the antifungal agents are prepared in the microtiter plates.

4. Inoculation and Incubation:

  • The wells are inoculated with the standardized fungal suspension.

  • Plates are incubated at 30°C for 4-7 days.

5. Endpoint Determination:

  • The MIC endpoint is read as the lowest drug concentration showing complete inhibition of growth as determined visually or spectrophotometrically.

Experimental Workflow for Cross-Resistance Assessment

The logical workflow for assessing the cross-resistance of this compound is depicted in the following diagram.

Cross_Resistance_Workflow cluster_isolates Fungal Isolates cluster_testing Antifungal Susceptibility Testing cluster_analysis Data Analysis and Interpretation cluster_genotyping Genotypic Analysis Susceptible_Isolate Wild-Type (Susceptible) Isolate MIC_Determination Determine MICs (this compound, Terbinafine, etc.) Susceptible_Isolate->MIC_Determination Resistant_Isolate Terbinafine-Resistant Isolate Resistant_Isolate->MIC_Determination SQLE_Sequencing SQLE Gene Sequencing Resistant_Isolate->SQLE_Sequencing Compare_MICs Compare MIC Values MIC_Determination->Compare_MICs Assess_Cross_Resistance Assess Cross-Resistance Compare_MICs->Assess_Cross_Resistance Identify_Mutations Identify Resistance Mutations SQLE_Sequencing->Identify_Mutations Identify_Mutations->Assess_Cross_Resistance

Caption: Workflow for assessing cross-resistance to this compound.

Conclusion

The available evidence strongly indicates that there is significant cross-resistance between this compound and other squalene epoxidase inhibitors, such as terbinafine. This cross-resistance is mechanistically linked to mutations in the SQLE gene, the common target for this class of antifungal agents. For researchers and drug development professionals, this highlights the importance of considering the existing resistance landscape for squalene epoxidase inhibitors when evaluating the potential of new derivatives or combination therapies. Antifungal susceptibility testing, following standardized protocols such as CLSI M38-A2 or EUCAST E.Def 11.0, is an indispensable tool for monitoring resistance and guiding the development of novel therapeutic strategies to combat dermatophytosis.

A Comparative Analysis of Tolciclate and Tolnaftate in the Inhibition of Dermatophytes

Author: BenchChem Technical Support Team. Date: November 2025

An objective review of the in vitro and in vivo antifungal activities of Tolciclate and Tolnaftate, supported by experimental data and detailed methodologies for researchers and drug development professionals.

This guide provides a comprehensive comparison of two prominent thiocarbamate antifungal agents, this compound and Tolnaftate, focusing on their efficacy in inhibiting dermatophytes, the fungi responsible for common skin infections. This analysis is based on published experimental data to assist researchers, scientists, and professionals in drug development in understanding the relative performance of these compounds.

Quantitative Data Summary

The in vitro and in vivo activities of this compound and Tolnaftate against various dermatophyte species have been evaluated in several studies. The following tables summarize the key quantitative findings, including Minimum Inhibitory Concentration (MIC) and in vivo efficacy.

Table 1: In Vitro Activity of this compound and Tolnaftate Against Dermatophytes

Antifungal AgentMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)
This compound0.01 - 0.1[1][2]0.030.06
TolnaftateNot explicitly stated in range0.030.12

Data sourced from a study evaluating 17 antifungal drugs against a panel of 20 dermatophytes. MIC50 and MIC90 represent the concentrations required to inhibit 50% and 90% of the tested isolates, respectively.

Table 2: In Vivo Efficacy of this compound vs. Tolnaftate in Guinea Pig Model of Dermatophytosis

Treatment GroupFungal SpeciesRelative Activity
This compoundTrichophyton asteroides, Microsporum canis3 to 10 times more active than Tolnaftate[1][2]
TolnaftateTrichophyton asteroides, Microsporum canisBaseline

This data is derived from studies on guinea pig skin infections.

Mechanism of Action

Both this compound and Tolnaftate belong to the thiocarbamate class of antifungal agents and share a common mechanism of action. They are noncompetitive and reversible inhibitors of the fungal enzyme squalene epoxidase.[3][4][5][6][7] This enzyme is a critical component in the ergosterol biosynthesis pathway. Ergosterol is the primary sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is essential for maintaining membrane integrity and function.

The inhibition of squalene epoxidase leads to two significant downstream effects:

  • Accumulation of Squalene: The blockage of the enzyme causes a buildup of its substrate, squalene, within the fungal cell.[4][6][7] High concentrations of squalene are toxic to the cell and disrupt the cell membrane.

  • Depletion of Ergosterol: The inhibition of the pathway leads to a deficiency in ergosterol, compromising the structural integrity and fluidity of the fungal cell membrane.[3][6]

This dual action of squalene accumulation and ergosterol depletion ultimately leads to fungal cell death.[5] The selectivity of these drugs for fungal cells is attributed to the higher sensitivity of the fungal squalene epoxidase compared to the mammalian enzyme.[7]

G cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition by this compound & Tolnaftate AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Lanosterol Lanosterol Squalene->Lanosterol SqualeneEpoxidase Squalene Epoxidase Ergosterol Ergosterol Lanosterol->Ergosterol FungalCellMembrane Fungal Cell Membrane (Integrity Maintained) Ergosterol->FungalCellMembrane Tolciclate_Tolnaftate This compound / Tolnaftate Tolciclate_Tolnaftate->SqualeneEpoxidase Inhibits SqualeneAccumulation Squalene Accumulation (Toxic) SqualeneEpoxidase->SqualeneAccumulation ErgosterolDepletion Ergosterol Depletion SqualeneEpoxidase->ErgosterolDepletion MembraneDisruption Membrane Disruption & Cell Death SqualeneAccumulation->MembraneDisruption ErgosterolDepletion->MembraneDisruption

Caption: Mechanism of action of this compound and Tolnaftate.

Experimental Protocols

The following sections detail the methodologies employed in the key experiments cited in this guide. Standardization of antifungal susceptibility testing for dermatophytes can be challenging, and various methods exist.[8]

In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)

This method is commonly used to determine the Minimum Inhibitory Concentration (MIC) of antifungal agents.

  • Inoculum Preparation:

    • Dermatophyte isolates are cultured on a suitable medium, such as potato dextrose agar or oatmeal cereal agar, to promote conidial growth.[9][10]

    • Cultures are incubated at 28-30°C for 7-14 days.[11]

    • Fungal colonies are covered with sterile saline or distilled water, and the surface is gently probed to create a suspension of conidia and hyphal fragments.[11]

    • The suspension is transferred to a sterile tube, and heavy particles are allowed to settle. The upper homogeneous suspension is collected.[11]

    • The inoculum size is standardized to approximately 10^3 - 10^4 colony-forming units (CFU)/mL.[9][11]

  • Microdilution Plate Preparation:

    • The antifungal agents (this compound and Tolnaftate) are serially diluted in a suitable broth medium, such as RPMI 1640 with L-glutamine and buffered with MOPS, in 96-well microtiter plates.[12]

    • Each well receives 100 µL of the diluted drug.[11]

    • A drug-free well serves as a growth control.[11]

  • Inoculation and Incubation:

    • Each well is inoculated with the standardized fungal suspension.

    • Plates are incubated at 28-35°C for 4-7 days.[9][11][12]

  • MIC Determination:

    • The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (often ≥80%) compared to the growth control.[13]

G cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis Culture 1. Culture Dermatophytes (e.g., Potato Dextrose Agar) Inoculum 2. Prepare Fungal Inoculum (10^3 - 10^4 CFU/mL) Culture->Inoculum Inoculate 4. Inoculate Wells with Fungal Suspension Inoculum->Inoculate SerialDilution 3. Serially Dilute Antifungals (this compound & Tolnaftate) in 96-well plate SerialDilution->Inoculate Incubate 5. Incubate Plates (4-7 days at 28-35°C) Inoculate->Incubate ReadMIC 6. Visually Read Plates for Growth Inhibition Incubate->ReadMIC DetermineMIC 7. Determine MIC (Lowest concentration with ≥80% inhibition) ReadMIC->DetermineMIC

Caption: Workflow for Broth Microdilution Antifungal Susceptibility Testing.

In Vivo Efficacy Study (Guinea Pig Model)

Animal models are crucial for evaluating the in vivo performance of topical antifungal agents.

  • Animal Preparation:

    • Healthy guinea pigs are used for the study.

    • An area of the dorsum is clipped free of hair.

    • The area is abraded to facilitate infection.

  • Infection:

    • A standardized suspension of dermatophyte spores and mycelial fragments (e.g., Trichophyton asteroides or Microsporum canis) is applied to the abraded skin.

    • The animals are monitored for the development of characteristic skin lesions.

  • Treatment:

    • Once infection is established, the animals are divided into treatment groups: this compound, Tolnaftate, and a placebo/control group.

    • The respective creams or solutions are applied topically to the infected area daily for a specified duration.

  • Evaluation:

    • The severity of the lesions is scored based on erythema, scaling, and crusting.

    • At the end of the treatment period, skin scrapings are taken for mycological examination (KOH mount and culture) to determine the presence or absence of the dermatophyte.

    • Cure is defined as the resolution of clinical signs and negative mycological findings.

Conclusion

Both this compound and Tolnaftate are effective antifungal agents against dermatophytes, acting through the inhibition of squalene epoxidase. The available data suggests that this compound may exhibit greater in vitro and in vivo potency against certain dermatophyte species compared to Tolnaftate.[1][2] Further head-to-head clinical trials would be beneficial to fully elucidate the comparative clinical efficacy of these two compounds in various dermatophytoses. The experimental protocols provided herein offer a foundation for designing and interpreting such studies.

References

In Vivo Efficacy of Tolciclate in Guinea Pig Dermatophytosis: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals navigating the landscape of antifungal therapies, in vivo validation is a critical step in establishing efficacy. This guide provides a comparative analysis of Tolciclate's performance in guinea pig models of dermatophytosis, placed in context with other antifungal agents. While direct, detailed quantitative data for this compound from primary studies is limited in publicly available literature, this guide synthesizes the existing qualitative findings and presents them alongside quantitative data for comparator drugs to offer a comprehensive overview.

Mechanism of Action: Squalene Epoxidase Inhibition

This compound, a thiocarbamate antifungal agent, exerts its effect by inhibiting the enzyme squalene epoxidase.[1] This enzyme is a key component in the fungal ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells. By blocking squalene epoxidase, this compound disrupts the production of ergosterol, leading to an accumulation of squalene and compromising the integrity of the fungal cell membrane. This disruption ultimately results in fungal cell death.[1] This mechanism is shared with other antifungal classes, such as the allylamines (e.g., Terbinafine) and other thiocarbamates (e.g., Tolnaftate).

cluster_pathway Ergosterol Biosynthesis Pathway Squalene Squalene Squalene_epoxide Squalene_epoxide Squalene->Squalene_epoxide Squalene Epoxidase Lanosterol Lanosterol Squalene_epoxide->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Multiple Steps This compound This compound This compound->Squalene_epoxide Inhibits cluster_workflow Experimental Workflow Animal_Acclimatization Animal Acclimatization (Guinea Pigs) Infection_Induction Infection Induction (e.g., T. mentagrophytes) Animal_Acclimatization->Infection_Induction Treatment_Initiation Treatment Initiation (Topical or Oral) Infection_Induction->Treatment_Initiation Clinical_Assessment Clinical Assessment (Lesion/Redness Scoring) Treatment_Initiation->Clinical_Assessment Mycological_Evaluation Mycological Evaluation (Culture/Microscopy) Clinical_Assessment->Mycological_Evaluation Data_Analysis Data Analysis Mycological_Evaluation->Data_Analysis

References

A Head-to-Head Comparison of Tolciclate and Miconazole for Antifungal Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of two key antifungal agents: Tolciclate, a thiocarbamate, and Miconazole, an imidazole. By examining their mechanisms of action, in vitro efficacy, and clinical performance, this document aims to equip researchers and drug development professionals with the critical information needed for informed decision-making in the pursuit of novel antifungal therapies.

Executive Summary

This compound and miconazole are both effective antifungal agents that target the ergosterol biosynthesis pathway, a critical component of the fungal cell membrane. However, they do so by inhibiting different enzymes. Miconazole, an imidazole, inhibits lanosterol 14α-demethylase, while this compound, a thiocarbamate, targets squalene epoxidase. This fundamental difference in their mechanism of action can influence their spectrum of activity and potential for resistance.

In a head-to-head clinical trial for the treatment of dermatomycoses, both drugs demonstrated high efficacy, with this compound showing a slightly higher parasitological cure rate. In vitro studies further support the potent antifungal activity of both compounds against a range of dermatophytes. This guide will delve into the experimental data supporting these findings and provide detailed protocols for the key assays used in their evaluation.

Data Presentation: A Quantitative Comparison

The following tables summarize the in vitro and clinical efficacy of this compound and miconazole.

Table 1: In Vitro Antifungal Activity of this compound and Miconazole against Dermatophytes

Fungal SpeciesThis compound MIC (µg/mL)Miconazole MIC (µg/mL)This compound MFC (µg/mL)Miconazole MFC (µg/mL)
Trichophyton rubrum (n=5)0.030.250.125>16
Trichophyton tonsurans (n=5)0.030.250.125>16
Trichophyton mentagrophytes (n=4)0.030.1250.125>16
Microsporum canis (n=4)0.12510.5>16
Microsporum gypseum (n=1)0.060.50.25>16
Epidermophyton floccosum (n=1)0.030.1250.125>16

Data sourced from a comparative in vitro study using a microdilution assay. MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antifungal drug that inhibits the visible growth of a microorganism. MFC (Minimum Fungicidal Concentration) is the lowest concentration of an antifungal agent that kills a particular fungus.

Table 2: Clinical Efficacy of this compound 1% Cream vs. Miconazole 2% Cream in Dermatomycosis

OutcomeThis compound 1% Cream (n=42)Miconazole 2% Cream (n=39)
Parasitological Cure Rate 100%97.4%
Patient's Assessment: "Excellent" 76.2%74.4%
Investigator's Assessment: "Excellent" 73.8%66.7%

Data from a 1980 double-blind clinical trial in patients with tinea corporis, tinea cruris, tinea pedis, and pityriasis versicolor.[1]

Mechanisms of Action and Signaling Pathways

Both this compound and miconazole disrupt the integrity of the fungal cell membrane by inhibiting the synthesis of ergosterol, a vital sterol in fungi that is analogous to cholesterol in mammals. However, they target different enzymes in the ergosterol biosynthesis pathway.

Miconazole: As an imidazole antifungal, miconazole's primary mechanism of action is the inhibition of the cytochrome P450 enzyme lanosterol 14α-demethylase.[2] This enzyme is crucial for the conversion of lanosterol to ergosterol. Inhibition of this step leads to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterols in the fungal cell membrane, which disrupts its structure and function, ultimately leading to fungal cell death.[2] Additionally, miconazole has been shown to induce the production of reactive oxygen species (ROS) within fungal cells, contributing to its antifungal activity.[3]

This compound: this compound is a thiocarbamate antifungal that inhibits squalene epoxidase, an enzyme that catalyzes the conversion of squalene to 2,3-oxidosqualene, an earlier step in the ergosterol biosynthesis pathway. Inhibition of squalene epoxidase leads to a deficiency in ergosterol and an accumulation of squalene within the fungal cell, which is toxic at high concentrations.

Below are diagrams illustrating the targeted signaling pathways.

Ergosterol_Biosynthesis_Pathway Squalene Squalene Squalene Epoxide Squalene Epoxide Squalene->Squalene Epoxide Squalene Epoxidase Lanosterol Lanosterol Squalene Epoxide->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol 14α-demethylase This compound This compound Squalene Epoxidase Squalene Epoxidase This compound->Squalene Epoxidase Miconazole Miconazole 14α-demethylase 14α-demethylase Miconazole->14α-demethylase

Figure 1: Inhibition of Ergosterol Biosynthesis

Miconazole_ROS_Pathway Miconazole Miconazole ROS Reactive Oxygen Species (ROS) Miconazole->ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Fungal_Cell_Damage Fungal Cell Damage Oxidative_Stress->Fungal_Cell_Damage

Figure 2: Miconazole-Induced ROS Production

Experimental Protocols

In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M38-A2 guidelines for broth dilution antifungal susceptibility testing of filamentous fungi.

a. Inoculum Preparation:

  • Fungal isolates are cultured on potato dextrose agar (PDA) for 7-14 days to promote conidiation.

  • The surface of the mature fungal colony is covered with sterile saline (0.85%).

  • The conidia are harvested by gently scraping the colony surface with a sterile loop.

  • The resulting suspension is transferred to a sterile tube and allowed to stand for 5-10 minutes to allow heavy particles to settle.

  • The upper suspension of conidia is collected and the turbidity is adjusted with a spectrophotometer to achieve a final inoculum concentration of 0.4 x 10^4 to 5 x 10^4 CFU/mL.

b. Microdilution Plate Preparation:

  • A serial two-fold dilution of each antifungal agent (this compound and miconazole) is prepared in RPMI 1640 medium in a 96-well microtiter plate.

  • Each well is inoculated with the prepared fungal suspension.

  • A growth control well (containing no antifungal agent) and a sterility control well (containing no inoculum) are included for each isolate.

c. Incubation and Reading:

  • The microtiter plates are incubated at 28-30°C for 4-7 days, or until growth is visible in the growth control well.

  • The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the antifungal agent that causes a complete or significant (≥80%) inhibition of fungal growth compared to the growth control.

Squalene Epoxidase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the squalene epoxidase enzyme.

a. Enzyme and Substrate Preparation:

  • Microsomal fractions containing squalene epoxidase are prepared from a fungal culture (e.g., Candida albicans).

  • The substrate, squalene, is radiolabeled (e.g., with ³H) or a fluorescent analog is used.

b. Assay Procedure:

  • The reaction mixture containing the microsomal enzyme preparation, a cofactor (e.g., FAD), and a reducing agent (e.g., NADPH) in a suitable buffer is pre-incubated with varying concentrations of the test compound (this compound).

  • The reaction is initiated by the addition of the labeled squalene substrate.

  • The reaction is allowed to proceed for a specific time at an optimal temperature.

  • The reaction is stopped, and the lipids are extracted.

c. Analysis:

  • The extracted lipids are separated by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • The amount of the product (2,3-oxidosqualene) formed is quantified by detecting the radiolabel or fluorescence.

  • The percentage of inhibition is calculated for each concentration of the test compound, and the IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity) is determined.

Lanosterol 14α-Demethylase Inhibition Assay

This assay determines the inhibitory effect of a compound on the lanosterol 14α-demethylase enzyme.

a. Enzyme and Substrate Preparation:

  • Microsomes containing lanosterol 14α-demethylase are isolated from a fungal strain (e.g., Candida albicans).

  • The substrate, lanosterol, can be radiolabeled to facilitate detection.

b. Assay Procedure:

  • The reaction mixture, containing the microsomal enzyme preparation and a source of reducing equivalents (NADPH-cytochrome P450 reductase), is pre-incubated with different concentrations of the test compound (miconazole).

  • The reaction is started by the addition of lanosterol.

  • The mixture is incubated under specific conditions of temperature and time.

  • The reaction is terminated, and the sterols are extracted.

c. Analysis:

  • The extracted sterols are separated and analyzed using gas chromatography-mass spectrometry (GC-MS) or HPLC.

  • The inhibition of lanosterol demethylation is determined by measuring the decrease in the product (ergosterol precursor) and the accumulation of the substrate (lanosterol).

  • The IC₅₀ value is calculated from the dose-response curve.

Conclusion

This comparative guide highlights that both this compound and miconazole are potent antifungal agents with distinct mechanisms of action. The provided in vitro and clinical data suggest that this compound may offer a slight advantage in terms of its fungicidal activity and clinical cure rates in dermatomycoses. The detailed experimental protocols and pathway diagrams serve as valuable resources for researchers engaged in the discovery and development of new antifungal drugs. Further investigation into the synergistic potential of these and other antifungal agents, as well as the continued surveillance of resistance patterns, is crucial for advancing the field of antifungal therapy.

References

Tolciclate: A Definitive Look at its Fungicidal Versus Fungistatic Profile

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the precise nature of an antifungal agent's activity—whether it inhibits fungal growth (fungistatic) or actively kills the fungus (fungicidal)—is paramount for effective therapeutic development. This guide provides a comprehensive comparison of Tolciclate's activity against other common antifungal agents, supported by experimental data and detailed protocols.

This compound, a thiocarbamate antifungal agent, demonstrates potent activity primarily against dermatophytes, the fungi responsible for common skin infections such as athlete's foot, jock itch, and ringworm.[1] Its mechanism of action involves the targeted inhibition of squalene epoxidase, a key enzyme in the ergosterol biosynthesis pathway.[2][3] Ergosterol is a vital component of the fungal cell membrane, and its disruption leads to increased membrane permeability, leakage of cellular contents, and ultimately, fungal cell death.[1][3] This mechanism is biochemically similar to that of allylamine antifungals like terbinafine, which are known for their fungicidal action.[2]

Comparative Analysis of Antifungal Activity

The distinction between fungicidal and fungistatic activity is quantified by comparing the Minimum Inhibitory Concentration (MIC) and the Minimum Fungicidal Concentration (MFC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, while the MFC is the lowest concentration that results in a 99.9% reduction in the initial fungal inoculum.

An MFC/MIC ratio of ≤ 4 is generally considered indicative of fungicidal activity, whereas a ratio > 4 suggests fungistatic activity.[4]

The following tables summarize the in vitro activity of this compound and other selected antifungal agents against a panel of common dermatophytes.

Table 1: In Vitro Activity of this compound and Comparator Antifungals Against Dermatophytes (MIC in µg/mL)

Antifungal AgentClassT. rubrum (n=5)T. mentagrophytes (n=5)M. canis (n=4)E. floccosum (n=2)Geometric Mean MIC
This compound Thiocarbamate 0.015-0.03 0.008-0.015 0.015-0.03 0.008 0.015
TerbinafineAllylamine0.004-0.0080.002-0.0040.004-0.0080.0040.004
MiconazoleImidazole0.12-0.50.12-0.250.5-10.120.24
ClotrimazoleImidazole0.12-0.250.06-0.120.25-0.50.060.15
ItraconazoleTriazole0.06-0.250.03-0.120.12-0.50.060.11

Data sourced from Favre, B., et al. (2003). Comparison of in vitro activities of 17 antifungal drugs against a panel of 20 dermatophytes by using a microdilution assay. Journal of Clinical Microbiology, 41(10), 4817-4819.

Table 2: Fungicidal vs. Fungistatic Activity of this compound and Comparators (MFC in µg/mL and MFC/MIC Ratio)

Antifungal AgentGeometric Mean MIC (µg/mL)Geometric Mean MFC (µg/mL)MFC/MIC RatioActivity
This compound 0.015 0.04 2.67 Fungicidal
Terbinafine0.0040.0071.75Fungicidal
Miconazole0.24>16>66Fungistatic
Clotrimazole0.15>16>106Fungistatic
Itraconazole0.111.311.8Fungistatic

Data interpretation based on Favre, B., et al. (2003) and the established criterion of MFC/MIC ≤ 4 for fungicidal activity.

The data clearly indicates that this compound exhibits fungicidal activity against the tested dermatophytes, with an MFC/MIC ratio well below the threshold of 4. Its fungicidal profile is comparable to that of terbinafine. In contrast, the azole antifungals, miconazole and clotrimazole, demonstrate fungistatic properties with significantly higher MFC/MIC ratios.

Experimental Protocols

The determination of MIC and MFC values is crucial for evaluating the fungicidal or fungistatic nature of an antifungal agent. The following is a detailed methodology based on established protocols.

Determination of Minimum Inhibitory Concentration (MIC)

A broth microdilution method is employed to determine the MIC.

  • Inoculum Preparation: Fungal cultures are grown on an appropriate medium (e.g., potato dextrose agar for T. rubrum) and incubated. Conidia and hyphal fragments are harvested and suspended in sterile saline. The suspension is adjusted to a final concentration of approximately 5 x 10³ CFU/mL.

  • Drug Dilution: The antifungal agents are serially diluted in RPMI 1640 medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the fungal suspension. A growth control well (without the drug) and a sterility control well (without inoculum) are included.

  • Incubation: The plates are incubated at 30°C for 4 to 5 days, or until sufficient growth is observed in the growth control well.

  • MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent at which there is a significant inhibition of fungal growth (e.g., ≥75%) compared to the growth control.

Determination of Minimum Fungicidal Concentration (MFC)
  • Subculturing: Following MIC determination, an aliquot (e.g., 20 µL) is taken from each well showing no visible growth and from the growth control well.

  • Plating: The aliquots are plated onto agar plates (e.g., Sabouraud dextrose agar) that do not contain any antifungal agent.

  • Incubation: The plates are incubated at 30°C for a sufficient period to allow for the growth of any viable fungi (typically 3-5 days).

  • MFC Determination: The MFC is the lowest concentration of the antifungal agent from which there is no fungal growth on the subculture plates, representing a 99.9% killing of the initial inoculum.

Visualizing Key Processes

To further elucidate the concepts discussed, the following diagrams illustrate the mechanism of action of this compound and the experimental workflow for determining antifungal activity.

Ergosterol_Biosynthesis_Inhibition cluster_pathway Ergosterol Biosynthesis Pathway cluster_drug Drug Action cluster_outcome Result Squalene Squalene Squalene_epoxide Squalene epoxide Squalene->Squalene_epoxide Squalene epoxidase Lanosterol Lanosterol Squalene_epoxide->Lanosterol Disrupted_Membrane Disrupted Fungal Cell Membrane Ergosterol Ergosterol Lanosterol->Ergosterol Multiple steps This compound This compound This compound->Squalene_epoxide Inhibits Cell_Death Fungal Cell Death (Fungicidal Activity) Disrupted_Membrane->Cell_Death

Caption: Mechanism of this compound's fungicidal action.

Antifungal_Activity_Workflow cluster_mic MIC Determination cluster_mfc MFC Determination cluster_analysis Analysis Inoculum Prepare Fungal Inoculum Inoculation Inoculate Microtiter Plate Inoculum->Inoculation Serial_Dilution Serial Dilution of Antifungal Agent Serial_Dilution->Inoculation Incubation_MIC Incubate Plate Inoculation->Incubation_MIC Read_MIC Read MIC (Lowest concentration with no visible growth) Incubation_MIC->Read_MIC Subculture Subculture from wells with no growth Read_MIC->Subculture Proceed with clear wells Ratio Calculate MFC/MIC Ratio Read_MIC->Ratio Incubation_MFC Incubate Agar Plates Subculture->Incubation_MFC Read_MFC Read MFC (Lowest concentration with no growth on agar) Incubation_MFC->Read_MFC Read_MFC->Ratio Fungicidal Fungicidal (Ratio ≤ 4) Ratio->Fungicidal Fungistatic Fungistatic (Ratio > 4) Ratio->Fungistatic

Caption: Experimental workflow for MIC and MFC determination.

References

Safety Operating Guide

Personal protective equipment for handling Tolciclate

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) for Tolciclate was not located. The following guidance is based on the safety information for the structurally similar antifungal agent, Tolnaftate, and established general laboratory safety protocols. Researchers should always conduct a thorough risk assessment before handling any chemical and consult with their institution's Environmental Health and Safety (EHS) department.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is critical for ensuring personal safety and maintaining a safe laboratory environment.

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound, based on the potential hazards identified for the similar compound, Tolnaftate.

PPE Category Specification Purpose
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene)To prevent skin contact.[1][2]
Eye Protection Safety glasses with side shields or gogglesTo protect eyes from splashes or dust.[1][3]
Body Protection Laboratory coat or disposable gownTo protect skin and clothing from contamination.[1][4][5]
Respiratory Protection Use in a well-ventilated area or under a fume hood. A NIOSH-approved respirator may be necessary for operations that generate dust or aerosols.To prevent inhalation of dust or aerosols.

Operational Plan: Safe Handling of this compound

Adherence to a strict operational plan is crucial for minimizing exposure and ensuring a safe working environment.

1. Preparation and Engineering Controls:

  • Work Area: All handling of solid this compound should be conducted in a designated area, such as a chemical fume hood, to minimize inhalation exposure.[2]

  • Ventilation: Ensure adequate ventilation in the laboratory.[6]

  • Emergency Equipment: Know the location of and how to operate emergency equipment, including eyewash stations, safety showers, and fire extinguishers.[7]

2. Handling Procedures:

  • Avoid Contact: Avoid direct contact with skin, eyes, and clothing.[6]

  • Minimize Dust: Handle the compound carefully to avoid generating dust.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling, before breaks, and at the end of the workday.[4][5][8]

  • No Mouth Pipetting: Never pipette by mouth.[2][8]

3. Storage:

  • Container: Keep the container tightly closed in a dry and well-ventilated place.[6]

  • Incompatibilities: Store away from strong oxidizing agents.

Disposal Plan

Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

Waste Type Disposal Procedure
Unused this compound Dispose of as hazardous waste in accordance with federal, state, and local regulations. Do not dispose of down the drain.[9]
Contaminated Labware (e.g., pipette tips, tubes) Place in a designated, sealed, and labeled hazardous waste container.[10]
Contaminated PPE (e.g., gloves, disposable coats) Remove carefully to avoid cross-contamination and dispose of in a designated hazardous waste container.[4]

General Disposal Guidance:

  • Mix the chemical waste with a non-reactive, absorbent material like vermiculite or sand.

  • Place the mixture in a sealed, labeled container.

  • Consult your institution's EHS department for specific disposal protocols.

Experimental Workflow for Safe Handling

The following diagram illustrates the key steps for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures prep_ppe Don Appropriate PPE prep_area Prepare Designated Work Area prep_ppe->prep_area handle_weigh Weigh/Measure this compound in Fume Hood prep_area->handle_weigh prep_sds Review Safety Data Sheet (or similar) prep_sds->prep_ppe handle_exp Perform Experiment handle_weigh->handle_exp cleanup_decon Decontaminate Work Surfaces handle_exp->cleanup_decon emergency_spill Spill Response handle_exp->emergency_spill If Spill Occurs emergency_exposure Exposure Response handle_exp->emergency_exposure If Exposure Occurs cleanup_dispose Dispose of Waste Properly cleanup_decon->cleanup_dispose cleanup_ppe Doff PPE cleanup_dispose->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: Workflow for Safe Handling of this compound.

This comprehensive guide is intended to foster a culture of safety and provide the necessary information for the responsible handling of this compound. By adhering to these protocols, researchers can minimize risks and ensure a safe and productive laboratory environment.

References

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